Indomethacin
Beschreibung
Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids.
Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated; the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “this compound-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac.
This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.
This compound is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. This compound has been associated with rare cases of idiosyncratic drug induced liver disease.
This compound has been reported in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available.
This compound is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), this compound inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, this compound activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and has 12 approved and 23 investigational indications. This drug has a black box warning from the FDA.
This compound is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway.
A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.
See also: Ketorolac (narrower); Ketorolac Tromethamine (narrower); this compound Sodium (active moiety of).
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGDMFJXJATDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Record name | INDOMETHACIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20522 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | indometacin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indometacin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74252-25-8 (hydrochloride salt, tri-hydrate), 7681-54-1 (hydrochloride salt) | |
| Record name | Indomethacin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020740 | |
| Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992), Solid | |
| Record name | INDOMETHACIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20522 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indomethacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 0.937 mg/L at 25 °C, Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water, 1 g in about 30 mL chloroform, 2.40e-03 g/L | |
| Record name | Indomethacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INDOMETHACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Indomethacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Pale-yellow to yellow-tan, crystalline powder, Crystals exhibit polymorphism | |
CAS No. |
53-86-1 | |
| Record name | INDOMETHACIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20522 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indomethacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indomethacin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | indomethacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indometacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOMETHACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXE1CET956 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDOMETHACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Indomethacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
311 or 323.6 °F (NTP, 1992), One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C, MP: 160 °C, 158 °C | |
| Record name | INDOMETHACIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20522 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indomethacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INDOMETHACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Indomethacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Indomethacin on Cyclooxygenase Pathways
Abstract
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory and pain disorders for decades.[1] Its therapeutic efficacy is intrinsically linked to its ability to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] This guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's interaction with the COX isoforms, COX-1 and COX-2. We will explore the kinetic basis of its inhibitory action, the structural determinants of its isoform preference, and the functional consequences of this inhibition. Furthermore, this document details robust, field-proven experimental protocols for characterizing the inhibitory profile of this compound and similar compounds, offering a technical resource for researchers and drug development professionals dedicated to the study of anti-inflammatory therapeutics.
The Cyclooxygenase (COX) Pathway: A Dual-Edged Sword
The cyclooxygenase enzymes, also known as prostaglandin-endoperoxide synthases (PGHS), are the central catalysts in the conversion of arachidonic acid into prostaglandin H2 (PGH2).[3] PGH2 serves as the precursor for a variety of prostanoids, including prostaglandins, thromboxanes, and prostacyclin. Two primary isoforms of this enzyme, COX-1 and COX-2, orchestrate distinct physiological and pathophysiological roles.[4]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions.[2][5] It synthesizes prostaglandins that protect the gastric mucosa, maintain renal blood flow, and regulate platelet aggregation.[1][2][4]
-
COX-2: In contrast, COX-2 is an inducible enzyme.[2][5] Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[4][5] The prostaglandins produced by COX-2 are primary drivers of inflammation, pain, and fever, making it the principal therapeutic target for NSAIDs.[4][5]
The therapeutic action of NSAIDs like this compound relies on inhibiting COX-2, while many of their characteristic side effects, such as gastrointestinal distress, arise from the concurrent inhibition of COX-1.[1][4]
This compound's Mechanism: A Tale of Time-Dependent, Tight-Binding Inhibition
This compound's interaction with COX enzymes is more complex than simple competitive inhibition. It is characterized as a potent, time-dependent, and tight-binding inhibitor.[6] This mode of action involves a multi-step process:
-
Initial Reversible Binding: this compound first forms a rapidly reversible equilibrium with the enzyme (E•I complex).[5]
-
Slow Conformational Change: This is followed by a slower transition to a much more tightly bound, but still non-covalent, enzyme-inhibitor complex (E*•I).[5][7]
This two-step mechanism is responsible for its potent inhibitory activity.[5] While characterized in vitro as functionally irreversible, its effects in vivo are slowly reversible.[8][9] For instance, platelet thromboxane production can recover within 24 hours after a single dose, a rate faster than would be expected for a truly irreversible inhibitor.[9]
Structural Basis of Inhibition and COX Isoform Selectivity
The molecular structure of this compound is key to its potent, time-dependent inhibition. The interaction is stabilized by specific contacts within the enzyme's active site.
-
Carboxyl Group Interaction: The carboxyl group of this compound forms a crucial ionic bond with the guanidinium group of a highly conserved Arginine residue (Arg-120) at the base of the active site.[7][10]
-
Hydrophobic Pocket Anchoring: The 2'-methyl group on the indole ring inserts into a small hydrophobic pocket formed by residues including Ala-527, Val-349, Ser-530, and Leu-531.[5][8][11][12] This interaction is a critical determinant of its time-dependent and tight-binding nature.[8][11] Altering this methyl group or mutating the residues in this pocket significantly impacts the potency and reversibility of inhibition.[5][8][11] For example, removing the 2'-methyl group results in a weak, reversible inhibitor.[5]
This compound is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2.[1][2][4] However, most studies indicate it has a preferential, or at least potent, inhibitory action on COX-1 compared to COX-2.[5][13] This preference is a significant contributor to its gastrointestinal side-effect profile.[1][5]
Data Presentation: Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The IC50 values for this compound can vary based on the specific assay conditions, enzyme source, and substrate concentrations used.[14] However, a consistent trend of potent, non-selective inhibition is observed.
| Compound | COX Isoform | Representative IC50 (nM) | Reference |
| This compound | Ovine COX-1 | 27 nM | [10] |
| Murine COX-2 | 127 nM | [10] | |
| Human COX-2 | 180 nM | [10] | |
| This compound | COX-1 | 230 nM | [13] |
| COX-2 | 630 nM | [13] |
Table 1: Representative IC50 values for this compound against COX-1 and COX-2 isoforms from different studies. Note the variation in absolute values due to different experimental systems, but the consistent nanomolar potency.
Experimental Protocols for Characterizing this compound-COX Interaction
To rigorously assess the inhibitory profile of compounds like this compound, standardized and validated in vitro assays are essential.[15] Here, we detail two foundational protocols.
Protocol 4.1: Recombinant COX Isozyme Inhibition Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce the activity of purified recombinant COX-1 or COX-2 by 50%. It provides a direct measure of the drug's potency against each isozyme.
Causality Behind Experimental Choices:
-
Enzyme Source: Using purified human recombinant enzymes is preferred for clinical relevance, as inter-species variations in sensitivity can be significant.[3]
-
Cofactors: Hematin and a reducing agent like L-epinephrine are included as they are essential for maximal COX catalytic activity.[3]
-
Pre-incubation: A pre-incubation step of the enzyme with the inhibitor is crucial, especially for time-dependent inhibitors like this compound, to allow the formation of the tightly-bound complex before the substrate is added.[3]
-
Detection Method: LC-MS/MS for PGE2 detection is highly specific and sensitive, avoiding interferences common in other methods like ELISAs.[3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of cofactors: 100 µM hematin and 40 mM L-epinephrine in the Tris buffer.
-
Prepare a stock solution of the substrate, arachidonic acid (e.g., 10 mM in ethanol).
-
Prepare serial dilutions of this compound (or test compound) in DMSO.
-
-
Enzyme Reaction Mixture:
-
In a microcentrifuge tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin solution, and 10 µL of L-epinephrine solution.
-
Add 20 µL of buffer containing the appropriate amount of purified recombinant human COX-1 or COX-2 enzyme (e.g., ~0.1-0.2 µg).[3]
-
Incubate the mixture at room temperature for 2 minutes.
-
-
Inhibitor Pre-incubation:
-
Add 2 µL of the this compound dilution (or DMSO for the vehicle control) to the enzyme mixture.
-
Pre-incubate the reaction at 37°C for 10 minutes.[3] This allows for the time-dependent inhibition to occur.
-
-
Initiation of Catalytic Reaction:
-
Initiate the reaction by adding 2 µL of the arachidonic acid stock solution.
-
Incubate at 37°C for a defined period (e.g., 2 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl) and an internal standard for LC-MS/MS analysis (e.g., deuterated PGE2).
-
Extract the prostanoids using a solid-phase extraction (SPE) column or liquid-liquid extraction.
-
-
Quantification and Data Analysis:
-
Analyze the extracted samples via LC-MS/MS to quantify the amount of PGE2 produced.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4.2: Human Whole Blood Assay (WBA)
The WBA is a more physiologically relevant ex vivo assay that measures COX activity in its native cellular environment, accounting for factors like protein binding.[14][16][17]
Step-by-Step Methodology:
-
Blood Collection: Draw fresh venous blood from healthy, consenting volunteers (who have not taken NSAIDs for at least two weeks) into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add the test compound (this compound) or vehicle (DMSO) and incubate for a set time (e.g., 15 minutes) at 37°C.[17]
-
Allow the blood to clot at 37°C for 60 minutes. During this time, endogenous thrombin activates platelets, leading to robust COX-1-dependent thromboxane A2 (TXA2) synthesis, which is rapidly hydrolyzed to the stable metabolite Thromboxane B2 (TXB2).
-
Centrifuge to separate the serum.
-
Measure TXB2 concentration in the serum using a validated immunoassay (e.g., ELISA) or LC-MS/MS.
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add the test compound (this compound) or vehicle (DMSO).
-
Add a COX-2 inducing agent, typically lipopolysaccharide (LPS), to stimulate monocytes to express COX-2.
-
Incubate the blood for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
Centrifuge to separate the plasma.
-
Measure PGE2 concentration in the plasma using a validated immunoassay or LC-MS/MS.
-
-
Data Analysis: Calculate IC50 values for COX-1 and COX-2 inhibition as described in Protocol 4.1.
Functional Consequences & Clinical Significance
The non-selective inhibition of COX-1 and COX-2 by this compound dictates its clinical profile.
-
Therapeutic Effects (COX-2 Inhibition): By inhibiting COX-2 at sites of inflammation, this compound effectively reduces the synthesis of prostaglandins that cause pain, swelling, and fever.[1][2] This makes it highly effective for conditions like rheumatoid arthritis, gouty arthritis, and headache disorders.[1]
-
Adverse Effects (COX-1 Inhibition): The potent inhibition of the constitutive COX-1 isoform is responsible for the most common and severe side effects.
-
Gastrointestinal Toxicity: Inhibition of COX-1 in the gastric mucosa disrupts the production of protective prostaglandins, leading to a higher risk of dyspepsia, peptic ulcers, and gastrointestinal bleeding.[1][18]
-
Renal Effects: COX-1-derived prostaglandins are crucial for maintaining renal blood flow. Their inhibition can lead to renal insufficiency, particularly in at-risk patients.[1]
-
Antiplatelet Effects: Inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a key mediator of platelet aggregation, which can increase bleeding time.[1]
-
Conclusion & Future Perspectives
This compound remains a powerful anti-inflammatory agent, whose clinical utility is a direct consequence of its potent, time-dependent inhibition of both COX isoforms. Its mechanism of action, characterized by tight binding anchored by specific structural motifs, is well-established. However, its lack of selectivity for the inducible COX-2 enzyme limits its use due to a significant risk of mechanism-based toxicity.
The deep understanding of this compound's interaction with the COX active site has been instrumental in the rational design of new NSAIDs. Future research continues to focus on developing compounds that retain the potent anti-inflammatory effects of drugs like this compound while improving isoform selectivity to minimize adverse effects. The experimental protocols detailed herein are fundamental tools in this ongoing quest for safer and more effective anti-inflammatory therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The 2′-Trifluoromethyl Analogue of this compound Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural and electronical factors that contribute affinity for the time-dependent inhibition of PGHS-1 by this compound, diclofenac and fenamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of the time-dependent inhibition of cyclooxygenases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-dependent inhibition of platelet cyclooxygenase by this compound is slowly reversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Indomethacin's role in prostaglandin synthesis inhibition
An In-Depth Technical Guide to Indomethacin's Role in Prostaglandin Synthesis Inhibition
Abstract
This compound, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to inhibit prostaglandin synthesis. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's action, focusing on its interaction with cyclooxygenase (COX) enzymes. We will dissect the biochemical pathways, provide detailed protocols for assessing inhibitory activity, present quantitative data on its selectivity, and discuss the broader pharmacodynamic and clinical implications for researchers and drug development professionals.
The Prostaglandin Synthesis Pathway: A Primer
Prostaglandins are lipid compounds with diverse, hormone-like effects that are critical mediators of physiological and pathological processes, including inflammation, pain, and fever.[3][4] Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[5][6] PGH2 is subsequently metabolized by various cell-specific synthases into a range of biologically active prostanoids, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane A2 (TXA2).[5]
There are two primary isoforms of the COX enzyme:
-
Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions.[5][7][8] These include protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[2][7]
-
Cyclooxygenase-2 (COX-2): In contrast, COX-2 is an inducible enzyme.[5][8] Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines and endotoxins.[8][9] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[2][8]
The following diagram illustrates this critical biochemical cascade.
Caption: The Arachidonic Acid Cascade and Site of this compound Action.
Core Mechanism: this compound as a Non-selective COX Inhibitor
This compound exerts its therapeutic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1][7] This non-selective inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the downstream signals that lead to pain, fever, and inflammation.[1][2][9] The primary anti-inflammatory, analgesic, and antipyretic properties of this compound are attributed to its inhibition of COX-2.[10] However, its concurrent inhibition of the constitutively active COX-1 isoform is responsible for many of its characteristic side effects.[8] For instance, the inhibition of COX-1 in the gastric mucosa disrupts the production of protective prostaglandins, which can lead to gastrointestinal damage and ulceration.[1][4][11] Similarly, inhibition of COX-1-mediated prostaglandins in the kidneys can affect renal hemodynamics.[12]
Quantitative Analysis of COX Inhibition
The inhibitory potency of a compound against COX isoforms is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the enzyme's activity.[13] this compound is a potent inhibitor of both enzymes, though some studies indicate a slight preferential inhibition of COX-1.[13][14] It is important to note that reported IC50 values can vary between studies, often due to differences in assay conditions, enzyme source (e.g., human, murine, ovine), and experimental setup.[13][15]
| Compound | COX-1 IC50 | COX-2 IC50 | COX-1/COX-2 Ratio | Source |
| This compound | 230 nM | 630 nM | 0.37 | APExBIO[14] |
| This compound | 9 nM (0.0090 µM) | 310 nM (0.31 µM) | 0.029 | Kato et al. (2001)[16] |
| This compound | 27 nM (ovine) | 180 nM (human) | 0.15 | Kalgutkar et al. (2000)[15] |
Table 1: Comparative IC50 values for this compound against COX-1 and COX-2 from various sources.
The low COX-1/COX-2 ratio across different studies confirms this compound's non-selective profile.[13][16] This lack of selectivity is the fundamental reason for both its broad efficacy and its significant side-effect profile.
Methodologies for Assessing Prostaglandin Synthesis Inhibition
Evaluating the inhibitory potential of compounds like this compound requires robust and reproducible assays. Here, we detail two standard methodologies: a cell-based assay for a physiologically relevant context and a biochemical assay for direct enzyme kinetics.
Cell-Based Assay: Measuring PGE2 Inhibition in Macrophages
This protocol provides a method to assess a compound's ability to inhibit COX-2-mediated prostaglandin synthesis in a cellular environment. It uses the murine macrophage cell line RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce high levels of COX-2 expression and subsequent PGE2 production.[3]
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well cell culture plates at a density that allows them to reach 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment (Pre-incubation):
-
Prepare serial dilutions of the test compound and the positive control (this compound) in serum-free DMEM. A typical concentration range for this compound would span from 0.1 nM to 10 µM.
-
Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds.
-
Remove the old medium from the cells and add the compound dilutions. Pre-incubate for 1-2 hours.
-
-
Stimulation:
-
Prepare a solution of LPS (from E. coli) in serum-free DMEM at a concentration known to induce a robust PGE2 response (e.g., 1 µg/mL).
-
Add the LPS solution to all wells except for the "unstimulated" control wells.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the collected supernatants using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay kit.[3][17]
-
Follow the manufacturer's instructions precisely for the chosen kit.[18][19] The principle involves competition between the PGE2 in the sample and a labeled PGE2 conjugate for a limited number of anti-PGE2 antibody binding sites.[18][19]
-
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the kit.
-
Calculate the PGE2 concentration for each sample.
-
Normalize the data by setting the PGE2 level in the LPS-stimulated, vehicle-treated group to 100%.
-
Plot the percent inhibition against the log concentration of the test compound and this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Caption: Workflow for Cell-Based PGE2 Inhibition Assay.
Biochemical Assay: Direct Inhibition of Purified COX Enzymes
This protocol assesses the direct interaction of a compound with the isolated COX-1 and COX-2 enzymes, providing a clean measure of inhibitory activity without the complexities of a cellular system.
-
Enzyme Preparation: Obtain purified, active COX-1 (e.g., from ovine sources) and COX-2 (e.g., recombinant human or murine) enzymes. Reconstitute the enzymes according to the supplier's instructions, often requiring the addition of heme as a cofactor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing any necessary cofactors like phenol or glutathione.
-
Reaction Setup (in a 96-well plate):
-
To each well, add the assay buffer and the purified COX-1 or COX-2 enzyme.
-
Add serial dilutions of the test compound or this compound (positive control). Include a vehicle control.
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for binding. This step is critical for time-dependent inhibitors like this compound.[15]
-
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid (often radiolabeled, e.g., [1-14C]-AA).
-
Incubation: Allow the reaction to proceed for a short, defined period (e.g., 30-60 seconds) during which the reaction rate is linear.
-
Stop Reaction: Terminate the reaction by adding a stop solution, typically an acidic solvent (e.g., 2N HCl), which denatures the enzyme.
-
Product Quantification:
-
Quantify the amount of prostaglandin product formed. The method will depend on the substrate used. If using radiolabeled arachidonic acid, products can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.
-
Alternatively, non-radioactive methods can measure a specific downstream product (like PGE2) via ELISA or LC-MS if the appropriate synthases are present or if PGH2 is chemically converted.[20]
-
-
Data Analysis: Calculate the rate of product formation for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value as described for the cell-based assay.
Pharmacokinetics and Clinical Context
Understanding the mechanism of action at a molecular level is only part of the picture for drug development. The pharmacokinetic profile of this compound dictates its clinical utility and dosing regimens.
-
Absorption and Bioavailability: this compound is rapidly and well-absorbed following oral administration, with a bioavailability of approximately 100%.[2][21] Peak plasma concentrations are typically reached within 2 hours.[2][22]
-
Metabolism and Excretion: The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into inactive metabolites.[23][24][25] It has an elimination half-life of approximately 4.5 to 10 hours.[21][24][25] About 60% of a dose is excreted in the urine (mostly as glucuronidated metabolites), with the remainder eliminated in the feces.[21][23]
-
Clinical Applications: Due to its potent inhibition of prostaglandin synthesis, this compound is FDA-approved for managing moderate to severe pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, gouty arthritis, and ankylosing spondylitis.[2] It is also used to promote the closure of a patent ductus arteriosus (PDA) in preterm infants, a condition maintained by prostaglandins.[2][26]
Conclusion
This compound's role as a potent, non-selective inhibitor of both COX-1 and COX-2 is the cornerstone of its powerful anti-inflammatory, analgesic, and antipyretic effects. This dual inhibition effectively shuts down the production of prostaglandins that drive inflammation and pain. However, this same mechanism is responsible for its significant gastrointestinal and renal side effects due to the concurrent inhibition of homeostatic prostaglandin synthesis. The experimental protocols detailed herein provide robust frameworks for researchers to quantify this inhibitory activity, enabling the screening and characterization of novel anti-inflammatory agents. A thorough understanding of this compound's mechanism continues to inform the development of more selective and safer anti-inflammatory therapies.
References
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
- 15. The 2′-Trifluoromethyl Analogue of this compound Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Synthesis of prostaglandin F ethanolamide by prostaglandin F synthase and identification of Bimatoprost as a potent inhibitor of the enzyme: new enzyme assay method using LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. This compound Pharmacokinetics and Pharmacodynamics in Pregnancies with Preterm Labor: The Need for Dose-Ranging Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. wjpmr.com [wjpmr.com]
- 26. Clinical pharmacology of ibuprofen and this compound in preterm infants with patent ductus arteriosus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Indomethacin for Formulation Development
Introduction
Indomethacin (IND), a potent non-steroidal anti-inflammatory drug (NSAID), has been a mainstay in treating inflammatory and pain-related conditions since its introduction in 1965.[1][2] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[3][4] Despite its high therapeutic efficacy, the clinical utility of this compound is significantly hampered by its challenging physicochemical properties.
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high membrane permeability but poor aqueous solubility.[4][5][6][7] For such compounds, the rate-limiting step for oral absorption is not the ability to cross the gastrointestinal membrane, but rather the slow and often incomplete dissolution in gastrointestinal fluids.[6][8] This poor solubility can lead to low and erratic bioavailability, delaying the onset of action and requiring innovative formulation strategies to unlock its full therapeutic potential.[3][8]
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound from the perspective of a formulation scientist. We will delve into the causality behind experimental choices for characterization and demonstrate how a thorough understanding of these properties is paramount for designing robust, effective, and stable dosage forms.
Core Physicochemical Profile
A foundational understanding begins with the molecule's identity and its fundamental solid-state characteristics. These properties are the primary determinants of its behavior in a formulation context.
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | [9][10] |
| Molecular Formula | C₁₉H₁₆ClNO₄ | [11][12] |
| Molecular Weight | 357.79 g/mol | [12] |
| Appearance | White or slightly yellow crystalline powder | [10][12] |
| BCS Class | Class II (Low Solubility, High Permeability) | [5][6][7][13] |
The following diagram illustrates the logical workflow for a comprehensive physicochemical characterization of a BCS Class II active pharmaceutical ingredient (API) like this compound. This systematic approach ensures all critical data points are captured before formulation development commences.
Caption: Workflow for Physicochemical Characterization of this compound.
Solubility and Dissolution: The Core Formulation Hurdle
For a BCS Class II compound, solubility is the most critical parameter influencing oral bioavailability. This compound is practically insoluble in water and acidic media, which mirrors the environment of the stomach.[3][12]
The low solubility directly limits the dissolution rate, as described by the Noyes-Whitney equation. This relationship underscores the importance of strategies that can enhance the apparent solubility or increase the surface area of the drug.[6][14]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold-standard method for determining equilibrium solubility and is essential for establishing a pH-solubility profile.
-
Preparation of Media: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Drug Addition: Add an excess amount of this compound powder to a known volume of each buffered solution in sealed vials. Causality: Using excess solid ensures that equilibrium is reached with the solid phase, which is the definition of saturation solubility.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). Causality: A sufficient equilibration time is crucial to ensure a true equilibrium is achieved. Preliminary studies should be run to confirm the time point at which the concentration plateaus.
-
Sample Withdrawal and Separation: Withdraw an aliquot from each vial. Immediately separate the undissolved solid from the supernatant via ultracentrifugation (e.g., 12,000 rpm for 30 min) or filtration through a non-adsorptive 0.45 µm filter.[5] Causality: This step is critical to prevent solid particles from entering the analytical sample, which would falsely inflate the measured concentration.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 320 nm) or HPLC.[3][15]
Ionization State (pKa) and its Influence
This compound is a weak acid due to its carboxylic acid group. Its pKa is approximately 4.5.[3] This value is of immense importance to the formulation scientist for several reasons:
-
pH-Dependent Solubility: Below its pKa (e.g., in the stomach, pH 1-2), this compound exists predominantly in its neutral, un-ionized form, which has very low aqueous solubility. Above its pKa (e.g., in the intestine, pH > 6), it deprotonates to form the more soluble carboxylate salt. This explains why its solubility increases significantly as pH rises.
-
Salt Formation: Knowledge of the pKa is a prerequisite for developing salt forms of the drug, a common strategy to enhance solubility and dissolution.[7]
-
Site of Absorption: While solubility is higher in the intestine, its high permeability allows for absorption as long as it is in solution.
The Critical Role of Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. This compound is well-known to exhibit polymorphism, with the γ- and α-forms being the most studied.[16][17][18]
-
γ-Indomethacin: This is the most thermodynamically stable form at room temperature. Most commercially available raw this compound exists as the γ-form.[16][19]
-
α-Indomethacin: This is a metastable polymorph. Crucially, the α-form exhibits higher aqueous solubility and a faster dissolution rate than the stable γ-form.[16][18]
-
Other Forms: Other forms, such as the δ-polymorph, have also been identified.[19]
The existence of polymorphs presents both an opportunity and a risk. While the higher solubility of a metastable form like α-IND is attractive for improving bioavailability, its inherent instability poses a significant risk.[16] During manufacturing or storage, a metastable form can convert to the more stable, less soluble form, leading to a drastic and potentially harmful change in the drug product's performance. Therefore, controlling and monitoring the polymorphic form throughout the product lifecycle is non-negotiable.
Experimental Protocols: Polymorph Characterization
A combination of thermoanalytical and spectroscopic techniques is required for unambiguous polymorphic characterization.
A. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Data Analysis: Observe the thermogram for endothermic events. The melting point (Tₘ) is a key identifier. The γ-form melts around 160-162°C, while the α-form melts at a lower temperature, around 155°C.[5][10] Causality: Each polymorph has a unique crystal lattice energy, resulting in a distinct melting point. The presence of multiple peaks or shifts in peak position can indicate polymorphic impurities or transformations.
B. Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently pack the this compound powder into a sample holder to ensure a flat, even surface.
-
Instrument Setup: Place the sample in the diffractometer.
-
Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
Data Analysis: Compare the resulting diffractogram to reference patterns for known polymorphs. Causality: PXRD provides a unique "fingerprint" based on the crystal lattice structure. The γ- and α-forms will produce distinctly different patterns of diffraction peaks, making this the definitive method for polymorph identification and quantification.[8][9]
Permeability and the Partition Coefficient (Log P)
The partition coefficient (Log P) is a measure of a drug's lipophilicity and is a key predictor of its ability to permeate biological membranes. This compound has a reported Log P of approximately 3.5-4.25, indicating high lipophilicity. This high lipophilicity is the reason for its high permeability, fulfilling the second criterion for its BCS Class II designation. From a formulation standpoint, this means that once the drug is dissolved, it is readily absorbed. The entire formulation challenge, therefore, pivots away from enhancing permeability and focuses squarely on improving dissolution.
Synthesis: Bridging Properties to Formulation Strategies
A comprehensive understanding of these physicochemical properties is not merely an academic exercise; it is the blueprint for rational formulation design. The specific challenges posed by this compound's profile directly inform the selection of appropriate enhancement technologies.
The diagram below illustrates the relationship between this compound's core properties and the corresponding formulation strategies employed to overcome its biopharmaceutical limitations.
Caption: Linking this compound's Properties to Formulation Strategies.
-
Amorphous Solid Dispersions (ASDs): This is one of the most successful strategies for this compound.[5][8][20] By dispersing the drug at a molecular level within a hydrophilic polymer carrier (e.g., PVP, PEG), recrystallization is inhibited, and the drug is maintained in a high-energy amorphous state.[21][22] This leads to a significant increase in apparent solubility and dissolution rate.[5][20]
-
Particle Size Reduction: Techniques like milling or high-pressure homogenization to create nanosuspensions increase the surface area available for dissolution, thereby enhancing the dissolution rate according to the Noyes-Whitney principle.[21][23][24]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes where the lipophilic this compound molecule is encapsulated within the cyclodextrin cavity, increasing its solubility in water.[25]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[1] Upon contact with gastrointestinal fluids, these systems spontaneously form fine oil-in-water emulsions, presenting the dissolved drug in a state ready for absorption.[1][2]
Conclusion
The formulation of this compound is a classic case study in overcoming the challenges of a BCS Class II compound. Its high permeability is an advantage that can only be leveraged if the primary hurdle of poor aqueous solubility is surmounted. A thorough and systematic characterization of its physicochemical properties—particularly its pH-dependent solubility, pKa, and complex polymorphism—is not merely a preliminary step but the very foundation upon which a successful and stable drug product is built. By understanding the "why" behind these properties, formulation scientists can rationally select and optimize advanced enabling technologies, transforming a challenging molecule into an effective therapeutic for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Lipid Formulations and Bioconjugation Strategies for this compound Therapeutic Advances | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. docta.ucm.es [docta.ucm.es]
- 5. mdpi.com [mdpi.com]
- 6. DISSOLUTION STUDIES OF PHYSICAL MIXTURES OF this compound WITH ALPHAAND GAMMA-CYCLODEXTRINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of solubility and dissolution rate of this compound by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. This compound | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uspbpep.com [uspbpep.com]
- 12. Indometacin | 53-86-1 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. benchchem.com [benchchem.com]
- 16. Stabilization of Metastable this compound α in Cellulose Nanocrystal Aerogel Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Controlling the Polymorphism of this compound with Poloxamer 407 in a Gas Antisolvent Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solid Dispersion Incorporated this compound Oro- Dispersible Tablet | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. Preparation and in-vitro evaluation of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preparation and in-vitro evaluation of this compound nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The physicochemical characteristics and bioavailability of this compound from beta-cyclodextrin, hydroxyethyl-beta-cyclodextrin, and hydroxypropyl-beta-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of Indomethacin
Introduction
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that has been a cornerstone in the management of inflammatory and pain disorders for decades.[1][2] Its clinical applications range from treating various forms of arthritis, gout, and bursitis to the closure of a patent ductus arteriosus in premature infants.[1][2] The therapeutic efficacy of this compound stems from its ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][3][4]
This compound acts as a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1][3][5] While inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme, which plays a crucial role in protecting the gastrointestinal mucosa and maintaining platelet function, leads to the characteristic side effects associated with traditional NSAIDs, such as gastric irritation and bleeding.[1][3]
This has driven extensive research into the structure-activity relationship (SAR) of this compound. The primary goal of these studies is to rationally design new analogs with improved potency, enhanced selectivity for the COX-2 enzyme, and a more favorable safety profile. This guide provides a detailed exploration of the core pharmacophore of this compound, synthesizes key SAR findings from decades of medicinal chemistry research, and presents the experimental frameworks used to validate these discoveries.
The Core Pharmacophore: Deconstructing this compound
Understanding the SAR of this compound begins with recognizing its key structural components. The molecule is an indole-3-acetic acid derivative, and its biological activity is critically dependent on the specific arrangement and nature of its substituents.[2]
The essential features for its anti-inflammatory activity can be broken down as follows:
-
The Indole Ring System: The bicyclic aromatic core.
-
The Carboxylic Acid Moiety: The acidic center located at the C3 position.
-
The N-Benzoyl Group: The acyl substituent on the indole nitrogen.
-
The C2-Methyl Group: A small alkyl group at the 2-position of the indole.
-
The C5-Methoxy Group: An electron-donating group on the benzene portion of the indole ring.
Each of these components plays a distinct role in the molecule's interaction with the COX enzymes, and modifications to any of them can profoundly impact its pharmacological profile.
Caption: Core pharmacophoric elements of the this compound molecule.
Mechanism of Action: The this compound-COX Interaction
This compound exerts its anti-inflammatory effect by entering the hydrophobic channel of the COX enzyme and binding to its active site, preventing the substrate, arachidonic acid, from being converted to prostaglandin H2 (PGH2).[3][5]
The binding is a time-dependent, two-stage process involving a rapid initial reversible binding followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.[6] Key interactions include:
-
Ionic and Hydrogen Bonding: The carboxyl group of this compound is crucial. It forms a salt bridge and hydrogen bond with the positively charged Arg-120 and a hydrogen bond with Tyr-355 at the base of the active site.[7] This interaction anchors the molecule in the correct orientation for inhibition.
-
Hydrophobic Interactions: The p-chlorobenzoyl group and the indole nucleus fit into hydrophobic regions of the active site, contributing significantly to the binding affinity.
The non-selectivity of this compound arises because these key binding interactions are possible with both COX-1 and COX-2.[6] However, subtle differences in the active site volumes and residue composition between the two isoforms provide an opportunity for designing selective inhibitors.
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
Detailed Structure-Activity Relationship Studies
The Carboxylic Acid Moiety (C3 Position)
This functional group is arguably the most critical for activity.
-
Acidity is Key: The acidic nature of the carboxyl group is paramount for the ionic interaction with Arg-120 in the COX active site.[7] As the acidity of this group increases, so does the anti-inflammatory activity.[5]
-
Replacement Decreases Activity: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, generally leads to a decrease in potency.[5]
-
Ester and Amide Analogs:
-
Amide analogs are typically inactive because the neutral amide group cannot form the critical salt bridge with Arg-120.[5]
-
Ester analogs act as prodrugs.[8] They are inactive themselves but are hydrolyzed in vivo to release the active carboxylic acid. This strategy is often employed to reduce gastrointestinal irritation by masking the acidic group during transit through the stomach.[8] Recent studies have synthesized various ester derivatives of this compound which, after hydrolysis, show significant analgesic and anti-inflammatory activities, sometimes superior to the parent drug.[8]
-
The N-Acyl Group (N1 Position)
The substituent on the indole nitrogen is vital for high potency.
-
N-Benzoyl is Optimal: The N-benzoyl group is a key feature. Acylation at this position is important, as removing it or replacing it with a simple alkyl group diminishes activity.[5]
-
Para-Substitution on the Benzoyl Ring: Substituents at the para position of the benzoyl ring have a significant impact. Electron-withdrawing groups like chloro, fluoro, or trifluoromethyl are associated with the highest potency.[5] The p-chloro substituent found in this compound is considered optimal.
The Indole Ring System
-
Substitutions at C5: A substituent at the 5-position of the indole ring, such as the methoxy group in this compound, enhances activity.[5] Other groups like fluoro, methyl, or dimethylamino at this position are also favorable.[5]
-
Indole Nitrogen: The nitrogen atom itself is not considered essential for activity, provided the overall conformation is maintained.[5]
The α-Methyl Group (C2 Position)
-
Potency and Stereochemistry: An alkyl group at the C2 position, particularly a methyl group, is important for potency. Deletion of this methyl group results in a significantly weaker inhibitor.[6][7] The activity resides almost exclusively in the S-(+)-enantiomer.[5]
-
A Breakthrough in COX-2 Selectivity: A pivotal study demonstrated that replacing the 2'-methyl group with a trifluoromethyl (CF3) group dramatically shifts the selectivity towards COX-2.[6][7] This CF3-indomethacin analog was found to be a potent, tight-binding inhibitor of COX-2 with significantly reduced activity against COX-1.[7] This selectivity arises from the ability of the larger CF3 group to fit into a hydrophobic pocket in the COX-2 active site (formed by Ala-527, Val-349, Ser-530, and Leu-531) that is not present in COX-1.[7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for this compound and its key trifluoromethyl analog against COX isoforms, illustrating the impact of a single structural modification.
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity (COX-1/COX-2) | Reference |
| This compound | oCOX-1 | 27 | ~0.2 (COX-1 Selective) | [6][7] |
| mCOX-2 | 127 | [6][7] | ||
| hCOX-2 | 180 | [6][7] | ||
| CF3-Indomethacin | oCOX-1 | > 100,000 | > 375 (COX-2 Selective) | [6][7] |
| mCOX-2 | 267 | [6][7] | ||
| hCOX-2 | 388 | [6][7] | ||
| (o = ovine, m = murine, h = human) |
Experimental Protocols
The discovery and validation of SAR principles rely on robust experimental workflows. Below are representative protocols for the synthesis and evaluation of novel this compound analogs.
Protocol 1: Synthesis of this compound Ester Analogs
This protocol describes a general method for esterifying the carboxylic acid moiety of this compound.[8]
Objective: To synthesize an ester analog of this compound to evaluate its potential as a prodrug.
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Silica gel for column chromatography
-
Ethyl acetate, hexane
Procedure:
-
Reactant Setup: In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Base Addition: Add potassium carbonate (K2CO3, 1.5 equivalents) to the solution. This acts as a base to deprotonate the carboxylic acid.
-
Alkyl Halide Addition: Add the alkyl halide (1.2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid K2CO3 and wash with THF.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro COX Inhibition Assay (LC-MS/MS Method)
This protocol provides a highly specific and sensitive method for determining the IC50 values of this compound analogs.[9]
Objective: To measure the potency of a test compound in inhibiting the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes[9]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (inhibitor) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) standard
-
Deuterated PGE2-d4 (internal standard)
-
Acetonitrile, formic acid
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Pre-incubate the COX enzyme with heme cofactor in the assay buffer for 5 minutes at room temperature.
-
Inhibitor Incubation: Add varying concentrations of the test compound (or DMSO for control) to the enzyme solution. Incubate for 15-20 minutes at 25-37 °C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Allow the reaction to proceed for a set time (e.g., 30-60 seconds) at 37 °C.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 10% formic acid in acetonitrile) containing the deuterated internal standard (PGE2-d4).
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the sample onto an appropriate C18 HPLC column. Quantify the amount of PGE2 produced by using tandem mass spectrometry with multiple reaction monitoring (MRM).
-
Data Analysis: Normalize the PGE2 signal to the internal standard. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the design and evaluation of new this compound analogs.
Conclusion and Future Directions
The structure-activity relationship of this compound is a well-explored field that continues to yield valuable insights for drug design. The core principles are clear: a mandatory acidic center for binding, a specific N-acyl group for potency, and defined substitutions on the indole core to modulate activity. The discovery that subtle modifications, such as the replacement of the C2-methyl with a trifluoromethyl group, can switch the molecule from a COX-1 selective to a COX-2 selective inhibitor highlights the power of rational design.[6][7]
Future research will likely focus on fine-tuning these structures to eliminate residual COX-1 activity, thereby minimizing gastrointestinal side effects. Furthermore, the development of dual-function molecules, such as nitric oxide-donating this compound derivatives, represents a promising strategy to enhance safety and efficacy.[10] As our understanding of the structural biology of COX enzymes and the molecular dynamics of inhibitor binding deepens, the potential to create novel anti-inflammatory agents based on the this compound scaffold remains a compelling objective in medicinal chemistry.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. The 2′-Trifluoromethyl Analogue of this compound Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Non-Cyclooxygenase-Mediated Effects of Indomethacin in Cellular Models
Executive Summary
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is classically defined by its inhibition of cyclooxygenase (COX) enzymes, the cornerstone of its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4] However, a substantial and growing body of evidence reveals that this compound exerts a multitude of biological effects through mechanisms entirely independent of COX inhibition. These "off-target" or non-canonical activities are not merely pharmacological curiosities; they are critical to understanding the drug's full spectrum of cellular impacts, including its anti-neoplastic properties, and are pivotal for the rational design of future therapeutics. This technical guide provides an in-depth exploration of the primary non-COX-mediated effects of this compound observed in cellular models. We will dissect the molecular pathways, provide field-proven experimental protocols to investigate these effects, and discuss the broader implications for researchers and drug development professionals.
Chapter 1: Beyond Prostaglandins: An Introduction to this compound's Non-Canonical Roles
For decades, the mechanism of action of this compound was considered straightforward: by blocking COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins, thereby mitigating inflammation and pain.[3][4] However, researchers frequently observed cellular responses to this compound—such as the induction of apoptosis in cancer cells or the promotion of adipocyte differentiation—that could not be fully explained by prostaglandin synthesis inhibition alone.[5][6][7] Experiments using COX-null cell lines or rescue experiments with exogenous prostaglandins have confirmed that this compound's influence extends to a diverse array of signaling molecules and pathways.[6][7] Understanding these pathways is essential, as they may underlie some of its therapeutic benefits as well as certain side effects.[8] This guide focuses on three of the most well-documented non-COX targets: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), the RhoA signaling pathway, and Protein Phosphatase 2A (PP2A).
Chapter 2: Key Non-COX-Mediated Signaling Pathways
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
One of the first and most significant non-COX mechanisms identified for this compound is its ability to directly bind to and activate PPARγ, a ligand-activated nuclear receptor crucial for adipogenesis and metabolic regulation.[5][9]
Mechanism of Action: this compound acts as a direct agonist for PPARγ.[5][9] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. This activation is concentration-dependent and occurs at micromolar concentrations consistent with those used in cell culture studies to induce adipocyte differentiation.[5][9] The activation of PPARγ by this compound provides a molecular basis for its observed effects on adipogenesis.[5][10]
Cellular Consequences:
-
Adipogenesis: In preadipocyte cell lines like C3H10T1/2, this compound treatment robustly promotes differentiation into mature adipocytes, an effect mediated by its activation of PPARγ.[5][9]
-
Anti-inflammatory Effects: PPARγ activation can have anti-inflammatory consequences, and some studies suggest this may contribute to this compound's overall therapeutic profile, particularly in improving insulin resistance in inflammatory models.[11]
-
Anti-neoplastic Activity: While PPARγ ligands can induce growth arrest in some cancer cells, studies in human colorectal cancer cell lines have shown that this compound's anti-proliferative effects are not primarily mediated by PPARγ activation, indicating the involvement of other pathways in its anti-cancer activity.[10]
Quantitative Data Summary:
| Cell Line | Effect | This compound Concentration | Key Finding | Reference |
| C3H10T1/2 | Adipocyte Differentiation | Micromolar concentrations | This compound activates PPARγ, promoting differentiation. | [5] |
| CV-1 | PPARγ Activation | Concentration-dependent | This compound is a direct PPARγ agonist. | [12] |
| HCT116, SW480 | PPARγ Activation | >100 µM | Antiproliferative activity is independent of PPARγ activation. | [10] |
Signaling Pathway Diagram: this compound-Mediated PPARγ Activation
Caption: this compound activates the nuclear receptor PPARγ.
Modulation of RhoA Signaling
Recent evidence highlights this compound's ability to modulate the RhoA signaling pathway, a critical regulator of the actin cytoskeleton, cell adhesion, and migration. This interaction appears to be central to some of its anti-inflammatory and neuroprotective effects.
Mechanism of Action: this compound can suppress the activity of RhoA, a small GTPase.[13] While the direct binding target is still under investigation, the downstream effect is a reduction in RhoA-mediated signaling. In some contexts, such as in lipopolysaccharide (LPS)-stimulated inflammatory cells, this compound treatment leads to an increase in the phosphorylated (inactive) form of RhoA without changing total RhoA levels.[14][15] This inactivation of RhoA signaling is proposed to contribute to its therapeutic effects in CNS injury models.[13]
Cellular Consequences:
-
Reduced Inflammation: In THP-1 monocytic cells, this compound-induced phosphorylation of RhoA is linked to a decrease in the expression of pyrin, a component of the inflammasome, thereby reducing the inflammatory response.[14][16]
-
Enhanced Axonal Myelination: In models of spinal cord injury, RhoA-inhibiting NSAIDs like this compound have been shown to reduce oligodendrocyte cell death and significantly increase axonal myelination, promoting functional recovery.[13]
-
Inhibition of Cancer Cell Migration: this compound can suppress cancer cell migration, an effect linked to the disruption of focal complex formation and attenuation of cellular calcium mobilization, processes in which RhoA signaling is deeply involved.[17][18]
Signaling Pathway Diagram: this compound's Effect on RhoA Signaling
Caption: this compound inhibits the RhoA signaling pathway.
Inhibition of Protein Phosphatases (PP1/PP2A)
This compound can also function as an inhibitor of key serine/threonine protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[19][20] This activity represents a significant departure from its other known mechanisms and has profound implications for cellular phosphorylation cascades.
Mechanism of Action: Cell-free assays and binding studies have demonstrated that this compound can directly bind to and inhibit the catalytic activity of PP1 and PP2A in a concentration-dependent manner (effective in the 10 µM - 1 mM range).[19][20] By inhibiting these phosphatases, this compound prevents the dephosphorylation of their substrate proteins, leading to a state of hyperphosphorylation.
Cellular Consequences:
-
Indirect Kinase Activation: A primary consequence of PP1/PP2A inhibition is the indirect activation of kinases that are negatively regulated by them. For example, the inhibition of PP1 by this compound leads to the indirect activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) in hippocampal neurons.[19][20]
-
Regulation of Apoptosis and Cell Growth: PP2A is a known tumor suppressor that negatively regulates numerous pro-growth and pro-survival signaling pathways.[21][22] While this compound's inhibition of PP2A seems counterintuitive to its anti-cancer effects, this highlights the complexity of its mechanism. It is possible that in specific cellular contexts or in concert with other effects, this inhibition contributes to cellular stress that ultimately triggers apoptosis. The precise role of PP2A inhibition in this compound-induced apoptosis requires further investigation.
Chapter 3: Experimental Frameworks for Investigation
To rigorously investigate the non-COX-mediated effects of this compound, it is crucial to design experiments that can mechanistically dissect these pathways and control for confounding COX-dependent variables.
Protocol 3.1: Differentiating COX-Dependent vs. COX-Independent Effects
Objective: To determine if an observed cellular effect of this compound (e.g., apoptosis) is independent of COX inhibition.
Causality Behind Experimental Choices: This protocol is designed as a self-validating system. The use of a COX-2 selective inhibitor (Celecoxib) acts as a negative control for non-COX effects. The addition of exogenous PGE2 is a "rescue" experiment; if PGE2 fails to reverse this compound's effect, it provides strong evidence for a COX-independent mechanism.
Methodology:
-
Cell Culture: Plate target cells (e.g., HCT116 colorectal cancer cells) in appropriate media and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (e.g., 200 µM)
-
Celecoxib (COX-2 selective inhibitor, e.g., 50 µM)
-
This compound (200 µM) + Prostaglandin E2 (PGE2, 1 µM)
-
-
Incubation: Treat cells for a predetermined time course (e.g., 24-48 hours).
-
Endpoint Analysis: Assess the cellular effect of interest. For apoptosis, this could be:
-
Caspase-3/7 Activity Assay: Use a commercially available luminescent or fluorescent kit to measure the activity of executioner caspases.
-
Annexin V/Propidium Iodide Staining: Analyze by flow cytometry to quantify early and late apoptotic cells.
-
-
Data Interpretation:
-
If this compound induces apoptosis but Celecoxib does not, it suggests a COX-independent mechanism.
-
If the addition of PGE2 fails to rescue cells from this compound-induced apoptosis, this strongly supports a COX-independent pathway.
-
Experimental Workflow Diagram
Caption: Decision tree for validating COX-independent effects.
Protocol 3.2: Assessing PPARγ Activation via Luciferase Reporter Assay
Objective: To quantify the ability of this compound to act as a PPARγ agonist.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or CV-1) with two plasmids:
-
An expression vector for PPARγ.
-
A reporter plasmid containing multiple copies of a PPAR Response Element (PPRE) upstream of a luciferase gene.
-
-
Treatment: After 24 hours, treat transfected cells with Vehicle, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and varying concentrations of this compound.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Express results as fold-activation over the vehicle control.
Chapter 4: Implications and Future Directions
The recognition that this compound operates through multiple, non-COX-related pathways has significant implications for both basic research and clinical applications.
For Researchers: When using this compound as a chemical probe to study the roles of prostaglandins, it is imperative to include controls to ensure the observed effects are not due to its off-target activities. The concentrations used in cellular models (often >100 µM) are typically sufficient to engage these non-COX targets.[10]
For Drug Development: The COX-independent anti-cancer properties of this compound are particularly intriguing.[6][23] They suggest that the this compound scaffold could be modified to create new chemical entities that retain these beneficial anti-neoplastic effects (e.g., via RhoA or other pathways) while eliminating COX-1/COX-2 inhibition, thereby removing the associated gastrointestinal and cardiovascular side effects.[24] Indeed, some this compound analogues have been developed that modulate multidrug resistance in cancer cells without any COX inhibitory activity.[24]
Conclusion: this compound is a pharmacologically complex molecule whose biological activities extend far beyond its classical role as a COX inhibitor. Its ability to activate PPARγ, modulate RhoA signaling, and inhibit protein phosphatases represents a critical area of study. By employing rigorous, self-validating experimental designs, researchers can further unravel these non-canonical mechanisms, paving the way for a more complete understanding of this widely used drug and fostering the development of novel therapeutics with improved target specificity.
References
- 1. This compound | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptors alpha and gamma are activated by this compound and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Promotes Adipogenesis of Mesenchymal Stem Cells Through a Cyclooxygenase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNS effects of this compound: should patients be cautioned about decreased mental alertness and motor coordination? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of peroxisome proliferator-activated receptor gamma does not explain the antiproliferative activity of the nonsteroidal anti-inflammatory drug this compound on human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound activates peroxisome proliferator-activated receptor γ to improve insulin resistance in cotton pellet granuloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of peroxisome proliferator-activated receptor isoforms and inhibition of prostaglandin H(2) synthases by ibuprofen, naproxen, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RhoA-inhibiting NSAIDs promote axonal myelination after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Istanbul University Press [iupress.istanbul.edu.tr]
- 17. This compound Inhibits Cancer Cell Migration via Attenuation of Cellular Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Cancer Cell Migration via Attenuation of Cellular Calcium Mobilization [ouci.dntb.gov.ua]
- 19. This compound serves as a potential inhibitor of protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Protein phosphatase 2A as a therapeutic target in inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound and juglone inhibit inflammatory molecules to induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Indomethacin as a Chemical Probe for Studying Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long served as a cornerstone in both clinical practice and fundamental research.[1] Its well-characterized mechanism of action, primarily the non-selective inhibition of cyclooxygenase (COX) enzymes, makes it an invaluable chemical probe for dissecting the intricate pathways of inflammation.[1][2] This guide provides a comprehensive technical overview of this compound's application in inflammation research. We will delve into its molecular interactions, provide detailed protocols for its use in both cellular and animal models, and discuss the critical considerations for its effective and rigorous deployment as a scientific tool. Our objective is to equip researchers with the foundational knowledge and practical methodologies necessary to leverage this compound for robust and reproducible insights into the inflammatory process.
The Molecular Basis of this compound's Action: A Double-Edged Sword
This compound exerts its principal anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.[2] This is achieved through the non-selective blockade of the two key cyclooxygenase isoforms, COX-1 and COX-2.[1]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological "housekeeping" functions. These include protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, swelling, heat, and redness.
The non-selective nature of this compound is a critical consideration for its use as a chemical probe. While its inhibition of COX-2 is central to its utility in studying inflammatory pathways, its concurrent inhibition of COX-1 is responsible for many of its well-documented side effects, such as gastrointestinal distress.[2] This dual activity underscores the importance of careful experimental design and data interpretation.
The Arachidonic Acid Cascade: The Central Arena of this compound's Activity
This compound's inhibitory action occurs within the complex arachidonic acid (AA) cascade. When cells are stimulated by inflammatory signals, phospholipase A2 liberates AA from the cell membrane. AA then serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. This compound specifically targets the COX pathway, preventing the conversion of AA into prostaglandin H2 (PGH2), the precursor for all other prostaglandins and thromboxanes.
Caption: The Arachidonic Acid Cascade and the inhibitory action of this compound.
Quantitative Potency: A Tale of Two Isoforms
The inhibitory potency of this compound against COX-1 and COX-2 is a key parameter for designing and interpreting experiments. This is typically expressed as the half-maximal inhibitory concentration (IC50). It is important to note that IC50 values can vary depending on the experimental system (e.g., purified enzyme vs. whole cells) and the species from which the enzymes are derived.
| Compound | Enzyme | Experimental System | IC50 Value | Reference |
| This compound | Human COX-1 | CHO cells | 18 nM | [3] |
| Human COX-2 | CHO cells | 26 nM | [3] | |
| Ovine COX-1 | Purified enzyme | 27 nM | [4][5] | |
| Murine COX-2 | Purified enzyme | 127 nM | [4][5] | |
| Human COX-2 | Purified enzyme | 180 nM | [4][5] | |
| Human COX-1 | Not specified | 0.1 µg/mL (~279 nM) | [6] | |
| Human COX-2 | Not specified | 5 µg/mL (~13965 nM) | [6] |
Note: The significant discrepancy in the COX-2 IC50 values from different sources highlights the importance of considering the specific experimental context. For rigorous studies, it is advisable to determine the IC50 in the specific assay system being used.
This compound in the Laboratory: In Vitro Applications
In vitro cell culture systems provide a controlled environment to dissect the cellular and molecular mechanisms of inflammation. This compound is widely used in these models to probe the role of prostaglandins in various inflammatory responses.
Probing Inflammatory Responses in Macrophages
Macrophages are key players in the inflammatory response. Upon stimulation with agents like lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including prostaglandins and cytokines. This compound can be used to investigate the extent to which these responses are dependent on COX activity.
Experimental Workflow: In Vitro Macrophage Inflammation Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound in macrophages.
Detailed Protocol: Inhibition of Prostaglandin E2 and Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1.2 x 10^6 cells/well and allow them to adhere overnight.[7]
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µg/mL) or vehicle (DMSO).[8] An optimal dose for this compound alone has been reported to be 10 µg/mL.[7][9][10] Incubate for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[7][9][10][11]
-
Incubation: Incubate the plates for 24 hours at 37°C.[7][9][10][11]
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for analysis.
-
Analysis:
-
Prostaglandin E2 (PGE2) Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[11]
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.[7][9][10]
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess assay.[11]
-
-
Data Analysis: Calculate the percentage inhibition of PGE2, cytokine, and NO production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value for each parameter.
This compound in the Field: In Vivo Models of Inflammation
In vivo models are indispensable for understanding the complex interplay of various cell types and mediators in a whole organism. This compound is a standard reference compound in many of these models.
The Carrageenan-Induced Paw Edema Model: A Classic Acute Inflammation Assay
The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for screening the anti-inflammatory activity of compounds.[12] The injection of carrageenan into the paw induces a biphasic inflammatory response, with the later phase being largely dependent on prostaglandin synthesis.[12]
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (150-250 g).[13] Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group), including a control group and an this compound-treated group.[13]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to a marked point using a plethysmometer.[14]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) to the test group.[15] Administer an equivalent volume of the vehicle (e.g., saline) to the control group.
-
Induction of Inflammation: 30-60 minutes after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[12][15]
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for the this compound-treated group compared to the control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
-
Beyond COX: Off-Target Effects and Considerations for Rigorous Probing
While this compound's primary targets are COX-1 and COX-2, like any chemical probe, it is not perfectly selective and can exhibit off-target effects. A critical aspect of using this compound as a research tool is to be aware of these potential confounding factors.
One notable off-target effect of this compound is its agonistic activity on the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a prostaglandin D2 receptor.[17] this compound can induce calcium mobilization and chemotaxis in CRTH2-expressing cells at concentrations comparable to its COX-inhibitory activity.[17] This COX-independent effect could contribute to some of this compound's biological activities and should be considered when interpreting results, particularly in studies involving immune cell trafficking.
-
Positive Control: For in vivo studies, a known anti-inflammatory agent with a different mechanism of action (e.g., a corticosteroid like dexamethasone) can be used as a positive control.[12]
-
Rescue Experiments: In cell-based assays, it may be possible to "rescue" the effects of this compound by adding exogenous prostaglandins downstream of COX, thereby demonstrating that the observed phenotype is indeed due to prostaglandin synthesis inhibition.
-
Orthogonal Approaches: Whenever possible, complement findings obtained with this compound with other experimental approaches, such as using more selective COX-2 inhibitors or genetic knockout of COX enzymes.
Conclusion: A Powerful Tool When Wielded with Precision
This compound remains a potent and relevant chemical probe for the study of inflammation. Its well-defined mechanism of action, extensive historical use, and commercial availability make it an accessible tool for a wide range of research applications. However, its non-selective nature and potential for off-target effects necessitate a thoughtful and rigorous experimental approach. By understanding its molecular basis of action, employing detailed and validated protocols, and incorporating appropriate controls, researchers can continue to leverage this compound to unravel the complexities of inflammatory diseases and accelerate the development of novel therapeutic strategies.
References
- 1. This compound | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The 2′-Trifluoromethyl Analogue of this compound Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The combination of ciprofloxacin and this compound suppresses the level of inflammatory cytokines secreted by macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 15. ijrpns.com [ijrpns.com]
- 16. inotiv.com [inotiv.com]
- 17. Cutting edge: agonistic effect of this compound on a prostaglandin D2 receptor, CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Indomethacin Administration in Rodent Models of Arthritis: An Application Note
Introduction
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in inflammation research for decades.[1][2] Its well-characterized mechanism of action and consistent efficacy in reducing inflammation, pain, and swelling make it an indispensable reference compound in the preclinical evaluation of novel anti-arthritic therapies.[1][3] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview and detailed protocols for the administration of this compound in two of the most widely used rodent models of arthritis: Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice.
The objective of this document is to move beyond a simple recitation of steps, instead offering a framework grounded in scientific causality. We will explore the rationale behind vehicle selection, dosing strategies, and the choice of specific arthritis models, ensuring that each protocol serves as a self-validating system for robust and reproducible results.
Mechanism of Action: The Rationale for this compound as a Standard
This compound exerts its primary anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking prostaglandin synthesis, this compound effectively dampens the inflammatory cascade that drives arthritis pathology.
Beyond COX inhibition, this compound's efficacy is enhanced by secondary mechanisms, including the inhibition of polymorphonuclear leukocyte motility and the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory enzymes into tissues.[2][4] This multifaceted mechanism of action ensures a potent and reliable reduction of arthritic symptoms, making it an ideal positive control to validate the sensitivity of an experimental model and to benchmark the efficacy of investigational drugs.
Selection of Rodent Arthritis Models
The choice of animal model is critical for aligning the experimental study with specific research questions. The AIA and CIA models are favored for their robust and reproducible pathologies that share features with human rheumatoid arthritis.
-
Adjuvant-Induced Arthritis (AIA) in Rats: This model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[5] It triggers a strong cell-mediated immune response, leading to a severe, polyarticular inflammation that develops approximately 10-14 days post-induction. The AIA model is particularly useful for studying T-cell-driven autoimmune mechanisms and for general screening of anti-inflammatory compounds.
-
Collagen-Induced Arthritis (CIA) in Mice: The CIA model is induced by immunization with type II collagen emulsified in CFA, followed by a booster injection.[6] This model is highly dependent on the animal's genetic background, with strains like DBA/1 being particularly susceptible.[7] The pathology is driven by an autoimmune response to collagen, involving both B-cells and T-cells, and it closely mimics the immunological and pathological hallmarks of human rheumatoid arthritis, including synovitis and the erosion of cartilage and bone.[6]
This compound Preparation and Dosage
Proper preparation of the dosing solution and selection of an appropriate dose are paramount for achieving reliable results.
Vehicle Selection and Preparation
This compound is poorly soluble in water. Therefore, a suitable vehicle is required to ensure a stable and homogenous suspension or solution for accurate dosing.
Recommended Vehicle: 0.5% Sodium Carboxymethylcellulose (Na-CMC) with 0.1% Tween 80
This vehicle creates a stable suspension suitable for oral gavage.
Step-by-Step Preparation:
-
Add 0.5 g of Na-CMC to approximately 80 mL of sterile saline or distilled water while stirring vigorously with a magnetic stirrer.
-
Heat the solution gently (to ~40-50°C) to aid dissolution, if necessary. Do not boil.
-
Once the Na-CMC is fully dissolved, allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Bring the final volume to 100 mL with saline or distilled water.
-
To prepare the this compound suspension, weigh the required amount of this compound powder and triturate it with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.
-
Crucial Step: Vortex the suspension vigorously immediately before each animal is dosed to ensure homogeneity.
Alternative vehicles include 3% calcium carbonate or a 0.01 M sodium carbonate solution for intraperitoneal injections.[8][9]
Dosage Considerations
The optimal dose of this compound can vary based on the rodent species, the specific model, and the treatment regimen (prophylactic vs. therapeutic). It is always recommended to perform a pilot study to determine the most effective dose for your specific experimental conditions.
| Rodent | Model | Treatment Regimen | Typical Dosage Range (Oral) | Reference(s) |
| Rat | Adjuvant-Induced Arthritis (AIA) | Therapeutic | 1 - 3 mg/kg, once daily | [5][8] |
| Rat | Carrageenan Paw Edema (Acute) | Prophylactic | 5 - 10 mg/kg, single dose | [10] |
| Mouse | Collagen-Induced Arthritis (CIA) | Prophylactic | 1 - 2 mg/kg, once daily | [1][11] |
| Mouse | Collagen-Induced Arthritis (CIA) | Therapeutic | 1 - 3 mg/kg, once daily | [12] |
Note on Toxicity: this compound can cause significant gastrointestinal toxicity, especially at higher doses or with chronic administration.[8][13] The oral LD50 is approximately 12 mg/kg in rats and 50 mg/kg in mice.[11] Animals should be monitored daily for signs of distress, weight loss, or gastrointestinal bleeding.
Detailed Administration Protocols
The following protocols provide step-by-step guidance for using this compound as a positive control in therapeutic AIA and prophylactic CIA models.
Protocol 1: Therapeutic Administration in Rat Adjuvant-Induced Arthritis (AIA)
This protocol is designed to assess the ability of a compound to treat established disease.
-
Animal Selection: Use adult male Lewis or Wistar rats (150-250 g).
-
Arthritis Induction (Day 0):
-
Anesthetize the rat (e.g., using isoflurane).
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) containing 1 mg/mL of M. tuberculosis intradermally into the sub-plantar region of the right hind paw.[8]
-
-
Disease Monitoring:
-
Beginning around Day 7, monitor animals daily for clinical signs of arthritis, including redness and swelling in the injected and contralateral paws.
-
Measure paw volume using a plethysmometer or paw thickness with digital calipers.
-
-
Initiation of Treatment (Approx. Day 14):
-
Once a consistent arthritis score is established (e.g., a clinical score of ≥2), randomize animals into treatment groups (Vehicle Control, this compound Positive Control).
-
Administer this compound (e.g., 3 mg/kg) or vehicle daily via oral gavage.[5]
-
-
Treatment Period: Continue daily dosing for a predefined period, typically 8 to 14 days (e.g., from Day 14 to Day 21).[8]
-
Endpoint Analysis (e.g., Day 22):
-
Perform final clinical assessments (paw volume, clinical score, body weight).
-
Collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6).[8]
-
Euthanize animals and harvest hind paws/ankles for histopathological evaluation.
-
Protocol 2: Prophylactic Administration in Mouse Collagen-Induced Arthritis (CIA)
This protocol assesses a compound's ability to prevent or delay the onset of arthritis.
-
Animal Selection: Use male DBA/1 mice, 7-8 weeks of age.[6]
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine or chicken type II collagen in 100 µL of Complete Freund's Adjuvant (CFA).
-
Anesthetize the mouse and inject 100 µL of the emulsion intradermally at the base of the tail.[7]
-
-
Initiation of Treatment (Day 0 or Day 1):
-
Begin daily administration of this compound (e.g., 1-2 mg/kg) or vehicle via oral gavage. This tests the compound's ability to interfere with the initial immune sensitization phase.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of type II collagen in 100 µL of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[7]
-
-
Disease Monitoring:
-
Continue daily treatment and begin monitoring for arthritis onset around Day 24.
-
Score all four paws 3-5 times per week using a standardized clinical scoring system.
-
-
Endpoint Analysis (e.g., Day 42-56):
-
Continue monitoring until the vehicle control group reaches a clear disease plateau.
-
Perform final clinical assessments, collect blood, and harvest paws for histopathology as described in the AIA protocol.
-
Efficacy Evaluation and Endpoint Analysis
A multi-parameter approach is essential for a comprehensive evaluation of anti-arthritic efficacy.
Clinical Assessment
-
Paw Swelling: Measured using a plethysmometer (for volume) or digital calipers (for thickness). Data is typically expressed as the change (Δ) in volume/thickness from baseline (Day 0).[14]
-
Clinical Scoring: A semi-quantitative assessment of visible inflammation. Each paw is scored on a scale, and the scores for all four paws are summed for a total score per animal (maximum score of 16).[15][16]
| Score | Description of Paw |
| 0 | No evidence of erythema or swelling. |
| 1 | Subtle erythema or mild swelling confined to individual digits. |
| 2 | Definite erythema and swelling extending to the ankle or wrist. |
| 3 | Severe erythema and swelling encompassing the entire paw. |
| 4 | Maximal inflammation with ankylosis (joint rigidity). |
Biomarker Analysis
At termination, blood is collected to quantify systemic markers of inflammation. Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are expected to be elevated in the vehicle-treated arthritic animals and significantly reduced by this compound treatment.[8][17]
Histopathological Evaluation
Histology provides a definitive assessment of joint integrity and is the gold standard for evaluating structural damage.
-
Tissue Processing: Harvested joints are fixed in 10% neutral buffered formalin, decalcified (using a solution like 10% EDTA), processed, and embedded in paraffin.[18][19]
-
Staining: Sections (4-5 µm) are cut and stained.
-
Scoring: A pathologist, blinded to the treatment groups, should score the sections for key features.
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Synovial Inflammation | Normal synovial lining | Slight thickening and cellular infiltration | Definite thickening with moderate infiltration | Marked thickening with extensive cell infiltration |
| Cartilage Erosion | Intact cartilage surface | Limited focal erosions | Erosions extending into mid-zone of cartilage | Widespread loss of cartilage |
| Bone Resorption | Intact subchondral bone | Small areas of resorption | Significant bone erosion | Extensive loss of bone structure |
Conclusion
The successful use of this compound as a positive control in rodent models of arthritis hinges on meticulous attention to detail, from its initial preparation to the final multi-parameter analysis. By employing the robust protocols and evaluation techniques outlined in this guide, researchers can ensure the validity of their arthritis models, providing a reliable benchmark against which new therapeutic agents can be confidently assessed. Consistent and significant efficacy in the this compound-treated group validates the integrity of the experimental system and lends high confidence to the overall study findings.
References
- 1. medcentral.com [medcentral.com]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Anti-Inflammatory, Anti-Arthritic and Anti-Nociceptive Activities of Nigella sativa Oil in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Effects of this compound-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound and Buprenorphine Analgesia on the Postoperative Recovery of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anti-inflammatory and Immunosuppressive Activities of this compound in Experimental Animal Models [journals.ipinnovative.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effects of this compound, cyclosporin, cyclophosphamide, and placebo on collagen-induced arthritis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histological Analysis of Arthritic Joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medclinrese.org [medclinrese.org]
- 21. ard.bmj.com [ard.bmj.com]
Application Notes & Protocols: Indomethacin-Induced Gastrointestinal Injury Models in Rats
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Modeling NSAID-Induced Gastrointestinal Injury
Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics for pain and inflammation.[1][2] However, their use is frequently associated with significant gastrointestinal (GI) toxicity, ranging from dyspepsia to peptic ulcers, hemorrhage, and perforation.[3] Indomethacin, a potent NSAID, is a cornerstone agent for reliably inducing GI mucosal damage in preclinical rodent models.[4] This model is indispensable for investigating the pathophysiology of NSAID-induced gastropathy and enteropathy, and for evaluating the efficacy and safety of novel gastroprotective agents and alternative anti-inflammatory drugs.
These application notes provide a comprehensive guide to the principles, protocols, and analytical methods for establishing and utilizing the this compound-induced GI injury model in rats. The focus is on ensuring scientific rigor, reproducibility, and a deep understanding of the underlying biological mechanisms.
The Dual-Edged Sword: Mechanism of this compound-Induced GI Injury
This compound, like other traditional NSAIDs, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] However, this same mechanism is the primary driver of its GI toxicity. Understanding this dual action is critical for interpreting experimental results.
Key Pathogenic Mechanisms:
-
Systemic Prostaglandin Depletion: The primary mechanism is the systemic inhibition of COX-1, a constitutive enzyme vital for GI mucosal defense.[1] Prostaglandins maintain mucosal integrity by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell proliferation.[1][5] Inhibition of these protective pathways renders the mucosa vulnerable to injury.
-
Topical Irritation: The acidic nature of this compound allows it to remain non-ionized in the stomach's acidic environment. This facilitates its diffusion into surface epithelial cells, where it becomes ionized and trapped, leading to direct cellular damage, a phenomenon known as "ion trapping."[1][6]
-
Mitochondrial Dysfunction: NSAIDs can uncouple mitochondrial oxidative phosphorylation, impairing cellular energy metabolism and compromising the function of the gastrointestinal barrier.[7] This leads to increased intestinal permeability.
-
Inflammatory Cascade: Initial mucosal damage triggers an inflammatory response characterized by the recruitment of neutrophils. These immune cells release reactive oxygen species (ROS) and proteases, which exacerbate tissue injury.[7] Pro-inflammatory cytokines like TNF-α and IL-6 are also upregulated.[8]
-
Role of Enteric Bacteria and Bile: In the small intestine, injury is compounded by luminal factors. Gram-negative bacteria and their endotoxins can penetrate a compromised mucosal barrier, activating inflammatory pathways.[7] The enterohepatic circulation of this compound and the presence of bile acids also contribute significantly to damage in the lower gut.[9][10]
The following diagram illustrates the core signaling cascade leading to mucosal injury.
Caption: Core mechanisms of this compound-induced GI injury.
Experimental Design and Protocol: Inducing Gastric Injury
This protocol details the induction of acute gastric ulcers. The chosen dose and time point are based on extensive literature reports demonstrating robust and reproducible lesion formation.[4][11][12]
Animal and Housing Considerations
-
Species/Strain: Male Wistar or Sprague-Dawley rats are commonly used.
-
Weight: 180-220 g.
-
Housing: Animals should be housed in a controlled environment (22±2°C, 12h light/dark cycle) with access to standard chow and water ad libitum.
-
Acclimatization: Allow at least one week for acclimatization before commencing experiments.
-
Ethical Approval: All procedures must be approved by the institution's Animal Welfare Committee or equivalent ethics board, following established guidelines for animal care.[2][13]
Materials
-
This compound (Sigma-Aldrich or equivalent)
-
0.5% or 1% Sodium Bicarbonate (NaHCO₃) solution or 0.5% Carboxymethylcellulose (CMC)
-
Oral gavage needles
-
Anesthetic agents (e.g., ketamine/xylazine, isoflurane)
-
Surgical tools for dissection
-
10% Neutral Buffered Formalin
-
Phosphate Buffered Saline (PBS), pH 7.4
Step-by-Step Experimental Protocol
-
Fasting: Twenty-four hours prior to this compound administration, deprive rats of food but allow free access to water. This ensures an empty stomach for consistent drug absorption and injury induction.[11]
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group is typical for statistical power):
-
Control Group: Receives the vehicle only.
-
This compound Group: Receives this compound to induce ulcers.
-
Treatment Group(s): Pre-treated with the test compound(s) before this compound administration.
-
Reference Drug Group: Pre-treated with a known gastroprotective agent (e.g., Omeprazole 20 mg/kg, Famotidine 40 mg/kg) for comparison.[11][14]
-
-
Drug Preparation: Prepare a fresh suspension of this compound in the vehicle (e.g., 0.5% NaHCO₃) immediately before use. Sonication may be required to achieve a uniform suspension.
-
Administration:
-
Induction Period: Return animals to their cages with free access to water but not food. The peak of acute gastric injury typically occurs 4 to 6 hours post-administration.[4][12][15]
-
Sacrifice and Tissue Collection: Six hours after this compound administration, euthanize the rats using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation or anesthetic overdose).[4][16]
-
Stomach Excision: Immediately perform a laparotomy and carefully excise the stomach.
-
Sample Processing:
-
Open the stomach along the greater curvature and gently rinse with cold PBS to remove gastric contents.
-
Pin the stomach flat on a board or cork surface with the mucosal side up for macroscopic evaluation.
-
For histology, take a representative section of the glandular stomach and fix it in 10% neutral buffered formalin.
-
For biochemical analysis, scrape the gastric mucosa, snap-freeze it in liquid nitrogen, and store it at -80°C.
-
The following workflow diagram summarizes the experimental procedure.
Caption: Workflow for the rat gastric injury model.
Protocol: Inducing Small Intestine Injury
This compound also induces significant injury to the small intestine, which often manifests later than gastric damage. The pathogenesis involves bacteria and bile acids, making it distinct from gastric injury.[9][17]
-
Protocol Modification: Use a similar procedure as for gastric injury, but with key differences:
-
Dose: A lower dose of this compound (e.g., 10 mg/kg, p.o. or s.c.) is often sufficient.[18][19] Some protocols may use two subcutaneous injections (e.g., 7.5 mg/kg) 24 hours apart to induce more chronic inflammation.[20]
-
Time Point: Sacrifice animals 24 hours after this compound administration to allow for the development of intestinal lesions.[19]
-
Tissue Collection: Carefully excise the entire small intestine (jejunum and ileum), open it along the anti-mesenteric border, and rinse with cold saline. Lesions are often more prominent in the distal jejunum and ileum.[18]
-
Assessment and Quantification of Gastrointestinal Injury
A multi-pronged approach combining macroscopic, microscopic, and biochemical endpoints is essential for a robust evaluation.
Macroscopic Ulcer Scoring
Immediately after excision and rinsing, the gastric mucosa is examined for hemorrhagic erosions, linear ulcers, and petechiae.
-
Procedure: Use a magnifying glass or dissecting microscope for visualization. The severity of the lesions can be quantified by measuring the length (mm) of each lesion. The sum of the lengths for each stomach is used as the Ulcer Index (UI) .
-
Alternative Scoring: A simplified scoring system can also be used (e.g., 0 = no lesion; 1 = hyperemia; 2 = 1-2 small lesions; 3 = multiple small lesions; 4 = extensive lesions).
The Percentage of Inhibition is a critical parameter for evaluating gastroprotective efficacy: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100
Histopathological Evaluation
Microscopic examination provides definitive evidence of cellular damage and inflammation.
-
Procedure:
-
Process the formalin-fixed gastric tissue through graded alcohol and xylene, and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Examine under a light microscope for epithelial cell loss, edema, hemorrhage, and infiltration of inflammatory cells (neutrophils) in the lamina propria and submucosa.[14]
-
-
Scoring: A semi-quantitative scoring system can be applied to grade the severity of histological changes.
| Histological Feature | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Epithelial Cell Loss | Normal epithelium | Superficial erosion | Deeper erosion into lamina propria | Transmucosal necrosis |
| Edema & Hemorrhage | None | Mild submucosal edema | Moderate edema with focal hemorrhage | Extensive hemorrhage |
| Inflammatory Infiltration | No infiltrate | Few inflammatory cells | Moderate infiltrate | Dense infiltrate |
Biochemical Marker Analysis
Biochemical assays on gastric mucosal homogenates provide quantitative data on the molecular mechanisms of injury and protection.
-
Oxidative Stress Markers: this compound-induced injury involves significant oxidative stress.[8]
-
Malondialdehyde (MDA): An end-product of lipid peroxidation, its levels increase with oxidative damage.[4][14]
-
Glutathione (GSH): A key intracellular antioxidant, its levels are depleted during oxidative stress.[4][14]
-
Superoxide Dismutase (SOD) & Catalase (CAT): Antioxidant enzymes whose activities are often reduced.[14]
-
-
Inflammatory Markers:
| Parameter | Expected Change in Injury Group | Protective Effect Indication | Common Assay Method |
| MDA | ↑ Increase | ↓ Decrease | Thiobarbituric Acid Reactive Substances (TBARS) Assay |
| GSH | ↓ Decrease | ↑ Increase / Restoration | Ellman's Reagent (DTNB) Assay |
| SOD Activity | ↓ Decrease | ↑ Increase / Restoration | Spectrophotometric Assay |
| MPO Activity | ↑ Increase | ↓ Decrease | Spectrophotometric Assay |
| TNF-α / IL-6 | ↑ Increase | ↓ Decrease | ELISA / qPCR |
Conclusion and Best Practices
The this compound-induced GI injury model in rats is a robust and highly relevant tool for gastrointestinal research. Its successful implementation hinges on meticulous experimental technique and a comprehensive, multi-faceted approach to data analysis.
Key Takeaways for Trustworthy Results:
-
Causality is Key: Always link the observed injury to the known mechanisms of this compound action (i.e., prostaglandin inhibition, oxidative stress, inflammation).
-
Self-Validation: Combine macroscopic scoring with histological confirmation. A visible lesion should correspond to microscopic evidence of tissue damage. Biochemical data should corroborate the histological findings (e.g., high MPO activity should correlate with high neutrophil infiltration).
-
Appropriate Controls: The inclusion of both negative (vehicle) and positive (reference drug) controls is non-negotiable for validating the model and interpreting the efficacy of test compounds.
-
Adherence to Ethical Guidelines: Ensuring animal welfare is paramount for both ethical and scientific reasons. Pain and distress can introduce confounding variables into the study.
By following these guidelines, researchers can generate reliable and reproducible data to advance our understanding of drug-induced gastrointestinal toxicity and develop safer therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines on the Safe Use of NSAIDS - WSAVA 2016 Congress - VIN [veterinarypartner.vin.com]
- 3. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced gastric damage in rats and the protective effect of donkey milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of gastrointestinal toxicity of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piceatannol Affects Gastric Ulcers Induced by this compound: Association of Antioxidant, Anti-Inflammatory, and Angiogenesis Mechanisms in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound injury to the rat small intestine is dependent upon biliary secretion and is associated with overgrowth of enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. fda.gov [fda.gov]
- 14. This compound-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water [mdpi.com]
- 15. This compound-induced morphological changes in the rat gastric mucosa, with or without prior treatment with two proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on the rat small intestinal mucosa: immunohistochemical and biochemical studies using anti-mucin monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo protection against this compound-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or this compound-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Sanguinarine protects against this compound-induced small intestine injury in rats by regulating the Nrf2/NF-κB pathways [frontiersin.org]
Application Notes and Protocols for the Preparation of Indomethacin Solutions for In Vivo Studies
Introduction: Navigating the Challenges of Indomethacin Formulation
This compound, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of inflammatory disease research due to its robust inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-1.[1] Its utility in preclinical in vivo models, however, is frequently hampered by a significant formulation challenge: its low aqueous solubility.[2] As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but poor solubility, which can lead to variable absorption, inconsistent bioavailability, and potential gastrointestinal side effects in animal models.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for preparing this compound solutions suitable for a range of in vivo studies. Moving beyond simple recipes, this document elucidates the chemical principles underpinning various solubilization strategies, empowering investigators to make informed decisions tailored to their specific experimental needs. We will explore a variety of solvent systems and formulation techniques, from simple organic solvent-based solutions to more complex aqueous formulations, ensuring reproducible and effective delivery of this compound in your research.
Physicochemical Properties of this compound: The Root of the Formulation Challenge
A thorough understanding of this compound's physicochemical properties is paramount to successful formulation. This compound is a crystalline solid with a molecular weight of 357.79 g/mol .[1] Its acidic nature, with a pKa of 4.5, dictates its pH-dependent solubility.[4] In acidic environments, such as the stomach (pH 1.2), it is practically insoluble, while its solubility increases in more alkaline conditions like the intestine (pH 7.2).[4][5]
The intrinsic aqueous solubility of this compound is exceedingly low, further complicating the preparation of injectable or oral solutions for animal studies.[6] This necessitates the use of various solubilization techniques to achieve the desired concentration for effective dosing.
Solvent Selection and Formulation Strategies: A Multi-pronged Approach
The choice of solvent or formulation strategy is a critical decision that directly impacts the stability, bioavailability, and potential toxicity of the this compound solution. The following sections detail several field-proven methods for preparing this compound for in vivo administration.
Organic Solvent-Based Formulations
For many preclinical studies, particularly those involving parenteral administration where small volumes are required, organic solvents are a common choice for dissolving this compound.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 17.8 mg/mL to 100 mM | [1][7] |
| Ethanol | 6.73 mg/mL to 50 mM (with gentle warming) | [1][7] |
| Dimethylformamide (DMF) | 20.2 mg/mL | [7] |
Causality Behind Experimental Choices: DMSO, ethanol, and DMF are effective due to their ability to disrupt the crystal lattice of this compound and form favorable solute-solvent interactions. However, it is crucial to minimize the final concentration of these organic solvents in the administered dose, as they can exert their own physiological effects.[7] Therefore, a common strategy is to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer or isotonic saline immediately before administration.[7]
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 25 mg/mL).[8]
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied to aid dissolution, but care should be taken to avoid degradation.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Trustworthiness and Self-Validation: Before administration, it is critical to observe the diluted solution for any signs of precipitation.[8] If crystallization occurs upon dilution with an aqueous vehicle, the formulation is not suitable for injection and alternative methods should be considered.
Aqueous Formulations: Mitigating the Risks of Organic Solvents
For studies where organic solvents are undesirable, several aqueous formulation strategies can be employed.
1. Alkaline Solutions:
Leveraging the acidic nature of this compound, its solubility can be increased in alkaline solutions. Sodium carbonate (Na2CO3) is a commonly used agent for this purpose.
Protocol 2: Preparation of an this compound Solution using Sodium Carbonate
-
Suspension: Suspend the this compound powder in sterile 0.9% saline.
-
Alkalinization: Slowly add 0.1 M sodium carbonate solution dropwise while stirring until the this compound is fully dissolved.[9][10] Warming the solution can facilitate this process.[7][11]
-
pH Adjustment: If necessary, adjust the pH of the final solution to near neutral (pH 7.4) with dilute HCl. This is a critical step as alkaline solutions of this compound can be unstable.[9][12]
-
Fresh Preparation: It is highly recommended to prepare this solution fresh before each use, as aqueous solutions of this compound are not recommended for storage for more than one day.[7]
Expertise & Experience: The stability of this compound in Na2CO3 solutions can be variable and is highly dependent on the mixing procedure.[9] Rapid mixing can lead to decomposition.[9] Therefore, slow and careful addition of the alkaline solution is crucial for a stable preparation.
2. Co-solvent and Surfactant-Based Systems:
Polyethylene glycols (PEGs) and surfactants like Tween 80 can significantly enhance the aqueous solubility of this compound.[4] These agents act by reducing the polarity of the aqueous vehicle and/or forming micelles that encapsulate the drug.
Table 2: Solubility of this compound in Co-solvents
| Co-solvent | Solubility Enhancement | Reference(s) |
| Polyethylene Glycol (PEG) 400 | Considerably increased | [4] |
| Propylene Glycol | 28969-fold increase compared to pH 1.2 | [4] |
| Tween 80 | Significantly increased | [4] |
Causality Behind Experimental Choices: Co-solvents like PEG 400 and propylene glycol create a more hydrophobic environment that is favorable for dissolving lipophilic drugs like this compound. Surfactants form micelles that can encapsulate the drug, increasing its apparent solubility in water.
Protocol 3: Preparation of an this compound Formulation for Oral Gavage
For oral administration, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[13]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the appropriate ratios of PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13]
-
Final Formulation: Slowly add the this compound-DMSO solution to the vehicle while vortexing to ensure a homogenous suspension.
-
Administration: Administer the formulation via oral gavage. The maximum recommended dosing volume for mice is 10 mL/kg.[14]
Trustworthiness and Self-Validation: Visually inspect the final formulation for homogeneity. A uniform suspension is crucial for accurate dosing. If precipitation is observed, sonication may be required to create a stable suspension.[13]
Experimental Workflow and Decision Making
The selection of an appropriate preparation method depends on several factors, including the desired route of administration, the required dose, and the tolerability of the vehicle by the animal model.
Caption: Decision workflow for selecting an appropriate this compound solution preparation method.
Stability and Storage: Ensuring the Integrity of Your Formulations
The stability of this compound solutions is a critical factor that can influence experimental outcomes.
-
Aqueous Solutions: this compound is unstable in alkaline solutions and can undergo degradation.[9][12] It is recommended that aqueous solutions, especially those prepared with sodium carbonate, be made fresh daily.[7] Solutions below pH 7.4 are generally more stable.[9][12]
-
Organic Stock Solutions: Stock solutions of this compound in DMSO or ethanol can be stored at -20°C for extended periods. However, repeated freeze-thaw cycles should be avoided.
-
Frozen Solutions: Aqueous solutions of this compound can be stable for at least 18 months when stored at -20°C.[15]
Conclusion: Best Practices for Reliable In Vivo Studies
The successful use of this compound in in vivo research hinges on the careful preparation of stable and bioavailable formulations. By understanding the physicochemical properties of this compound and the principles behind various solubilization strategies, researchers can develop robust protocols that yield reproducible results. Always prioritize the well-being of the animal models by using the least toxic vehicles at the lowest effective concentrations. When in doubt, a pilot study to assess the tolerability of the chosen vehicle is always a prudent course of action.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Solubility of this compound: A Breakthrough with Cocrystal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Enhancement of Dissolution Rate of this compound: Using Liquisolid Compacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. researchgate.net [researchgate.net]
Revolutionizing Headache Research: A Guide to Establishing an Indomethacin-Responsive Headache Model in Animals
Introduction: The Clinical Enigma of Indomethacin-Responsive Headaches and the Imperative for a Translational Animal Model
This compound, a potent nonsteroidal anti-inflammatory drug (NSAID), holds a unique and definitive role in both the diagnosis and treatment of a specific subset of primary headache disorders, most notably Paroxysmal Hemicrania and Hemicrania Continua.[1][2][3] These conditions, classified as Trigeminal Autonomic Cephalalgias (TACs), are characterized by severe, strictly unilateral head pain accompanied by ipsilateral cranial autonomic symptoms such as tearing, nasal congestion, and eyelid edema.[4][5] The remarkable and often absolute efficacy of this compound in these headaches is so distinct that it forms part of their diagnostic criteria.[4] However, the precise mechanism behind this specific therapeutic action remains largely enigmatic, extending beyond simple cyclooxygenase (COX) inhibition.[1][6] This gap in our understanding underscores a critical need for robust and reliable animal models that can faithfully replicate the key features of these headache types and, most importantly, their sensitivity to this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to establish and validate an this compound-responsive headache model in animals. By moving beyond a mere recitation of steps, we delve into the scientific rationale behind each methodological choice, ensuring a deep and functional understanding of the model's intricacies. Our aim is to empower researchers to not only replicate these models but also to adapt and refine them for their specific research questions, ultimately accelerating the discovery of novel therapeutic targets for these debilitating headache disorders.
Part 1: Deconstructing the Pathophysiology - The Scientific Bedrock for Model Development
A successful animal model is built upon a thorough understanding of the human condition it aims to mimic. While the complete pathophysiology of this compound-responsive headaches is still under investigation, several key pathways are implicated, providing a logical framework for inducing and assessing a headache-like state in animals.
The Trigeminovascular System and Neurogenic Inflammation
The prevailing theory for the origin of pain in many primary headaches involves the activation of the trigeminovascular system. This network comprises the trigeminal nerve, which innervates the cranial blood vessels, and its connections within the brainstem. Activation of trigeminal afferents innervating the dura mater is a key initiating event.[7] This activation leads to the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which in turn trigger a cascade of inflammatory responses, including vasodilation and plasma protein extravasation—a process termed "neurogenic inflammation."[8][9]
The Role of Mast Cells
Dural mast cells, strategically located in close proximity to trigeminal nerve endings and blood vessels, are crucial players in this inflammatory cascade.[7][10] Upon activation, these immune cells degranulate, releasing a potent cocktail of inflammatory mediators, including histamine, prostaglandins, and cytokines.[9][11] This release can directly activate and sensitize meningeal nociceptors, contributing to the prolonged pain state characteristic of headaches like migraine and potentially the TACs.[7][10]
The this compound Enigma: Beyond COX Inhibition
This compound's profound efficacy suggests a mechanism of action that is more specific than that of other NSAIDs.[12] While it is a potent COX inhibitor, its unique therapeutic effect may stem from its ability to:
-
Modulate Nitric Oxide (NO) Pathways: this compound has been shown to inhibit NO-induced dural vasodilation, an effect not shared by other NSAIDs like naproxen or ibuprofen.[12][13]
-
Reduce Cerebral Blood Flow: The drug can decrease cerebral blood flow and intracranial pressure, which may contribute to its analgesic effect.[14][6]
-
Inhibit Neuropeptide Release: There is evidence to suggest that this compound can inhibit the relaxant effects of vasoactive neuropeptides like Vasoactive Intestinal Polypeptide (VIP) and CGRP.[15]
This multifaceted activity of this compound must be a central consideration in the design and validation of a responsive animal model.
Part 2: Designing the Animal Model - A Multi-faceted Approach
No single animal model can perfectly replicate the human experience of a headache. Therefore, a combination of induction methods and behavioral readouts is necessary to create a model with high translational validity. This section outlines a robust framework for establishing an this compound-responsive headache model, primarily in rodents (rats or mice), due to their well-characterized neuroanatomy and the availability of genetic tools.
Rationale for Model Selection
The proposed model focuses on inducing a state of trigeminal sensitization and neurogenic inflammation, which are core components of primary headaches. The key innovation lies in the validation of this state through its reversal by this compound, but not by other, less effective NSAIDs.
Experimental Workflow
The following diagram illustrates the overall experimental workflow, from animal preparation to data analysis.
Caption: Experimental workflow for the this compound-responsive headache model.
Part 3: Detailed Protocols and Methodologies
This section provides step-by-step protocols for the key components of the model. All procedures involving animals must be approved by the institution's Animal Care and Use Committee.
Protocol 1: Induction of Headache-like State via Dural Application of Inflammatory Soup (IS)
This protocol aims to mimic the inflammatory environment believed to trigger headache pain.
Rationale: Direct application of a cocktail of inflammatory mediators to the dura mater activates and sensitizes trigeminal nociceptors, leading to measurable pain-like behaviors.[16][17] This method provides a localized and controlled inflammatory stimulus.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
26-gauge guide cannula
-
Dental cement
-
Inflammatory Soup (IS) solution: A sterile saline solution containing a mixture of inflammatory mediators. A common formulation includes:
-
Microsyringe pump
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
-
Cannula Implantation:
-
Drill a small burr hole over the dura mater, carefully avoiding the superior sagittal sinus.
-
Implant a 26-gauge guide cannula so that its tip rests on the dural surface.
-
Secure the cannula to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
IS Administration:
-
On the day of the experiment, briefly anesthetize the rat with isoflurane.
-
Infuse a small volume (e.g., 10 µL) of the IS solution onto the dura through the implanted cannula using a microsyringe pump over several minutes.
-
Control animals should receive a vehicle (sterile saline) infusion.
-
Protocol 2: Assessment of Cutaneous Allodynia
Cutaneous allodynia, the perception of pain from a non-painful stimulus, is a common symptom in headache patients and a reliable behavioral marker of trigeminal sensitization in rodents.
Rationale: Sensitization of central trigeminal neurons leads to a reduced threshold for triggering a pain response, which can be quantified by measuring the withdrawal threshold to mechanical stimuli applied to the face.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Testing apparatus (e.g., elevated mesh platform)
Procedure:
-
Habituation:
-
Habituate the animals to the testing environment and the experimenter for several days prior to testing.
-
-
Baseline Measurement:
-
Before IS or vehicle administration, place the animal in the testing apparatus and allow it to acclimate.
-
Apply von Frey filaments to the periorbital region (the area around the eye) in ascending order of force.
-
The withdrawal threshold is defined as the lowest force that elicits a brisk head withdrawal or facial grooming response.
-
-
Post-Induction and Post-Treatment Measurement:
-
Repeat the measurement of the withdrawal threshold at specific time points after IS/vehicle administration and after the administration of this compound or other test compounds. A significant decrease in the withdrawal threshold in the IS group compared to the vehicle group indicates the development of allodynia.
-
Protocol 3: Pharmacological Validation with this compound
This is the critical step to establish the model's responsiveness to this compound.
Rationale: Demonstrating that this compound, but not other NSAIDs, can reverse the induced allodynia provides strong evidence for the model's translational relevance to this compound-responsive headaches.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 5% sodium bicarbonate solution)
-
Other NSAIDs for comparison (e.g., naproxen, ibuprofen) and their respective vehicles.
Procedure:
-
Drug Preparation:
-
Prepare fresh solutions of this compound and other test compounds on the day of the experiment.
-
-
Administration:
-
At a predetermined time after IS administration (e.g., when allodynia is established), administer this compound (e.g., 5-10 mg/kg, intraperitoneally) or its vehicle.
-
In separate groups of animals, administer other NSAIDs at equianalgesic doses.
-
-
Behavioral Assessment:
-
Measure the withdrawal threshold at multiple time points after drug administration to determine the extent and duration of reversal of allodynia.
-
Part 4: Data Interpretation and Expected Outcomes
A successful this compound-responsive headache model will yield a clear and reproducible set of results.
Quantitative Data Summary
| Group | Baseline Withdrawal Threshold (g) | Post-IS/Vehicle Withdrawal Threshold (g) | Post-Indomethacin/Vehicle Withdrawal Threshold (g) |
| Vehicle + Vehicle | ~4.0 | ~4.0 | ~4.0 |
| IS + Vehicle | ~4.0 | ↓ (~1.5) | ↓ (~1.5) |
| IS + this compound | ~4.0 | ↓ (~1.5) | ↑ (~4.0) |
| IS + Other NSAID | ~4.0 | ↓ (~1.5) | ↔ or slight ↑ |
Arrows indicate expected changes: ↓ (decrease), ↑ (increase), ↔ (no significant change).
Molecular and Cellular Validation
To further strengthen the model, molecular and cellular analyses can be performed on relevant tissues.
-
c-Fos Immunohistochemistry: Increased expression of the immediate-early gene c-Fos in the trigeminal nucleus caudalis (TNC) is a marker of neuronal activation. The IS-induced increase in c-Fos expression should be attenuated by this compound.
-
CGRP and Substance P Measurement: Levels of these neuropeptides can be measured in the trigeminal ganglia and dura mater using techniques like ELISA or RIA. An IS-induced increase should be observed.
Part 5: Mechanistic Insights and Future Directions
The establishment of a validated this compound-responsive headache model opens up numerous avenues for research.
Investigating the Mechanism of this compound Action
This model provides a platform to dissect the specific pathways through which this compound exerts its effects. For example, researchers can investigate its impact on:
-
NO signaling pathways within the trigeminovascular system.
-
The activation and degranulation of dural mast cells.
-
The expression of various pro- and anti-inflammatory cytokines.
Screening Novel Therapeutic Compounds
A key application of this model is in the preclinical screening of novel drug candidates. Compounds that demonstrate efficacy in reversing IS-induced allodynia in this model would be strong candidates for further development as treatments for this compound-responsive headaches.
Exploring the Pathophysiology of TACs
By incorporating techniques such as electrophysiological recording from trigeminal neurons or advanced neuroimaging, this model can be used to gain deeper insights into the complex neural circuits involved in Paroxysmal Hemicrania and Hemicrania Continua.[18][19]
Conclusion: A Powerful Tool for Headache Research
The development of a robust and reproducible animal model of this compound-responsive headache is a significant step forward in our ability to study these enigmatic and debilitating disorders. The protocols and conceptual framework presented in this guide provide a solid foundation for researchers to establish such a model in their own laboratories. By combining behavioral, pharmacological, and molecular approaches, this model will not only help to unravel the unique mechanism of action of this compound but will also serve as a critical tool in the quest for new and more effective therapies for patients suffering from these relentless headaches.
References
- 1. Mechanism of action of this compound in this compound-responsive headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucns.org [ucns.org]
- 3. medlink.com [medlink.com]
- 4. 3.4 Hemicrania continua - ICHD-3 [ichd-3.org]
- 5. Hemicrania Continua - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Mast cell degranulation activates a pain pathway underlying migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.nova.edu [scholars.nova.edu]
- 9. Frontiers | Dural Immune Cells, CGRP, and Migraine [frontiersin.org]
- 10. Roles of mast cells and their interactions with the trigeminal nerve in migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Migraines and Headaches in Mast Cell Activation Syndrome (MCAS) | The EDS Clinic [eds.clinic]
- 12. Differential actions of this compound: clinical relevance in headache - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential actions of this compound: clinical relevance in headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Responsive Headache [ostrowonline.usc.edu]
- 15. How can you manage an this compound-responsive headache in someone who cannot take this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 18. A novel translational animal model of trigeminal autonomic cephalalgias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A translational in vivo model of trigeminal autonomic cephalalgias – therapeutic characterization with brainstem stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Indomethacin in Preterm Labor Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Preterm labor is a significant contributor to neonatal morbidity and mortality. A central mechanism driving premature uterine contractions is the synthesis of prostaglandins, mediated by cyclooxygenase (COX) enzymes. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of COX enzymes and is used clinically as a tocolytic to suppress preterm labor. Beyond its therapeutic role, this compound is an invaluable tool for researchers investigating the molecular underpinnings of parturition. This guide provides a comprehensive overview of the application of this compound in studying the mechanisms of preterm labor, complete with detailed experimental protocols for both in vitro and in vivo models.
Scientific Foundation: Prostaglandins and the Onset of Labor
Prostaglandins, particularly PGE2 and PGF2α, are pivotal in the initiation and progression of labor. They orchestrate a cascade of events including:
-
Cervical Ripening: Prostaglandins, especially PGE2, facilitate the softening and dilation of the cervix by increasing collagen breakdown and water content.[1][2][3]
-
Uterine Contractions: PGF2α is a potent stimulator of myometrial smooth muscle contractions.[1] Prostaglandins enhance the influx of calcium ions into uterine muscle cells, which is essential for the interaction of actin and myosin filaments, leading to contractions.[4]
-
Membrane Rupture: Prostaglandins can weaken the fetal membranes, contributing to their rupture.[1]
The synthesis of these crucial signaling molecules from arachidonic acid is catalyzed by the cyclooxygenase (COX) enzymes.[5] Consequently, the inhibition of COX presents a logical strategy for delaying preterm labor.
Mechanism of Action: this compound as a COX Inhibitor
This compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6] By blocking the activity of these enzymes, this compound effectively reduces the production of prostaglandins.[4][7] This leads to a decrease in uterine contractility and a delay in the progression of labor.[8] Its efficacy in delaying delivery has been demonstrated in various studies.[4][8]
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
In Vitro Experimental Design: A Cellular Model of Inflammation-Induced Preterm Labor
In vitro systems provide a controlled environment to dissect the direct effects of this compound on uterine cells.
Protocol 1: Quantifying the Inhibition of LPS-Induced PGE2 in Human Myometrial Cells
Rationale: Bacterial infections are a major cause of preterm labor. Lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria, is a potent inflammatory stimulus that induces prostaglandin synthesis. This protocol allows for the precise measurement of this compound's ability to counteract this inflammatory trigger at the cellular level.
Methodology:
-
Cell Culture:
-
Culture primary human myometrial cells or a suitable cell line (e.g., hTERT-HM) in appropriate growth medium.
-
Seed cells in 24-well plates and grow to confluence.
-
-
Drug and Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of LPS (e.g., 1 mg/mL in sterile, endotoxin-free water).
-
Prepare working dilutions of this compound and LPS in serum-free cell culture medium.
-
-
Experimental Procedure:
-
Replace the growth medium with serum-free medium and starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a competitive enzyme immunoassay (EIA) kit.[9][10]
-
Perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity.
-
Data Presentation:
| Treatment | This compound (µM) | LPS (1 µg/mL) | PGE2 Concentration (pg/mL) ± SD | Percent Inhibition |
| Vehicle Control | 0 | - | 50 ± 10 | N/A |
| LPS | 0 | + | 1200 ± 150 | 0% |
| This compound + LPS | 0.1 | + | 750 ± 90 | 37.5% |
| This compound + LPS | 1 | + | 300 ± 45 | 75% |
| This compound + LPS | 10 | + | 100 ± 20 | 91.7% |
This is example data and will vary based on experimental conditions.
Caption: Workflow for in vitro analysis of this compound's efficacy.
In Vivo Experimental Design: Modeling Preterm Labor in Animals
Animal models are crucial for understanding the systemic effects of this compound in a complex physiological environment.
Protocol 2: Assessing the Efficacy of this compound in an LPS-Induced Preterm Labor Mouse Model
Rationale: The intraperitoneal (i.p.) administration of LPS to pregnant mice is a well-established model of inflammation-induced preterm labor.[11][12][13] This model allows for the evaluation of this compound's ability to prolong gestation and reduce the rate of preterm birth.
Methodology:
-
Animal Model:
-
Use timed-pregnant mice (e.g., CD-1 or C57BL/6). The day of vaginal plug detection is considered gestational day (GD) 0.5.
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Induction of Preterm Labor:
-
On GD 16.5, administer a single i.p. injection of LPS (e.g., 100 µg/kg) in sterile saline.
-
A control group should receive an i.p. injection of sterile saline.
-
-
This compound Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle via subcutaneous or i.p. injection 30 minutes prior to LPS administration.
-
-
Monitoring and Outcome Measures:
-
Monitor the mice for signs of labor and record the time of delivery of the first pup.
-
The primary outcome is the rate of preterm birth (delivery before GD 18.5).
-
Secondary outcomes can include pup survival and collection of maternal and fetal tissues for analysis of inflammatory markers.
-
Data Presentation:
| Treatment Group | N | Preterm Birth Rate (%) | Mean Gestational Length (days) ± SEM |
| Saline | 10 | 0 | 19.5 ± 0.2 |
| LPS + Vehicle | 10 | 90 | 17.2 ± 0.3 |
| LPS + this compound | 10 | 30 | 18.8 ± 0.4 |
This is example data and will vary based on experimental conditions.
Caption: Workflow for in vivo analysis of this compound's efficacy.
Considerations for Trustworthy and Validated Research
To ensure the scientific rigor of your findings, the following should be considered:
-
Dose-Response and Time-Course Studies: Establish the optimal concentration and duration of this compound treatment for your specific model.
-
Appropriate Controls: Always include vehicle controls for both this compound and any inflammatory stimuli used.
-
Confirmation of Mechanism: To confirm that the effects of this compound are indeed mediated by COX inhibition, consider experiments to measure the expression levels of COX-1 and COX-2.
-
Potential Off-Target Effects: Be aware of the potential for off-target effects of this compound, especially at higher concentrations.[14] In vivo, monitor for known side effects such as effects on the fetal ductus arteriosus and renal function.[8][15]
Conclusion
This compound is an indispensable pharmacological tool for investigating the mechanisms of preterm labor. Its well-characterized inhibitory action on prostaglandin synthesis allows researchers to probe the critical role of these lipid mediators in the cascade of events leading to parturition. The protocols outlined in this guide provide a solid foundation for conducting rigorous and reproducible research in this important field, with the ultimate goal of developing improved strategies to prevent preterm birth.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Clinical Insights for Cervical Ripening and Labor Induction Using Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins in Induction of Labour | National Journal of Medical Research [njmr.in]
- 4. contemporaryobgyn.net [contemporaryobgyn.net]
- 5. The role of prostaglandins in labor and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Treatment of Preterm Labor: NSAIDs this compound [healthline.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Altered expression of Notch signaling, Tlr receptors, and surfactant protein expression after prostaglandin inhibition may be associated with the delayed labor in LPS-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 13. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Flow cytometry analysis of apoptosis induced by Indomethacin in cancer cells
Application Note & Protocol
Quantitative Analysis of Indomethacin-Induced Apoptosis in Cancer Cells Using Annexin V/PI Flow Cytometry
Introduction: Re-evaluating this compound in Oncology
This compound, a well-established non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking prostaglandin synthesis.[1][2] Beyond its anti-inflammatory role, a compelling body of evidence has emerged highlighting the chemopreventive and therapeutic potential of this compound against various cancers, including colorectal, esophageal, and gastric cancers.[3][4][5]
Notably, the concentrations of this compound required to trigger cancer cell death often exceed those needed for COX inhibition, suggesting that its anti-neoplastic effects are mediated by COX-independent pathways.[2][6][7] One of the key mechanisms underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death.[1][5] Understanding and accurately quantifying this apoptotic response is critical for evaluating its efficacy as a potential anticancer agent.
This application note provides a comprehensive guide to the principles and methodologies for analyzing this compound-induced apoptosis in cancer cells. We will delve into the molecular pathways activated by this compound and provide a detailed, field-proven protocol for quantifying apoptosis using dual Annexin V and Propidium Iodide (PI) staining via flow cytometry, a robust and highly quantitative method for assessing cell death dynamics.[8][9]
Scientific Principles
The Molecular Pathway: How this compound Triggers Apoptosis
While this compound's inhibition of COX enzymes is well-documented, its pro-apoptotic activity in cancer cells primarily relies on COX-independent mechanisms that converge on the cell's intrinsic, or mitochondrial, pathway of apoptosis.
Key events in this pathway include:
-
Mitochondrial Dysregulation: this compound has been shown to induce mitochondrial pathology, characterized by increased production of reactive oxygen species (ROS), mitochondrial membrane depolarization, and impaired mitochondrial dynamics.[10][11][12]
-
Bcl-2 Family Protein Modulation: The drug perturbs the delicate balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, it can upregulate the expression of pro-apoptotic members like Bax.[4][6]
-
Cytochrome c Release: The upregulation of Bax leads to the formation of pores in the outer mitochondrial membrane, facilitating the release of cytochrome c from the intermembrane space into the cytosol.[4][6][13]
-
Caspase Cascade Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3.[12][14][15] Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis.
Other contributing mechanisms include the induction of endoplasmic reticulum (ER) stress and the alteration of cell cycle proteins, which can also sensitize cells to apoptosis.[5][15][16]
Caption: this compound-induced intrinsic apoptosis pathway.
Detecting Apoptosis with Annexin V & Propidium Iodide
Flow cytometry offers a powerful platform for the rapid, single-cell quantification of apoptosis. The combination of Annexin V and Propidium Iodide (PI) is the gold standard for this application.
-
Annexin V: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[17] A key, early event in apoptosis is the "flipping" of PS to the outer leaflet, where it acts as an "eat me" signal for phagocytes.[8][18] Annexin V is a protein that has a high, calcium-dependent affinity for PS.[8] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), we can specifically label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent.[19] It is membrane-impermeable and thus cannot enter live cells or early apoptotic cells, which still maintain intact plasma membranes. However, in late-stage apoptotic and necrotic cells, membrane integrity is lost, allowing PI to enter and stain the nucleus red.[8][18]
By using these two probes simultaneously, we can differentiate four distinct cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating essential controls for accurate data interpretation.
Materials and Reagents
-
Cancer Cell Line: e.g., AGS (gastric adenocarcinoma), HCT-116 (colorectal carcinoma), or other relevant line.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO (e.g., 100 mM). Store at -20°C.
-
Vehicle Control: Sterile DMSO.
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, cold.
-
Trypsin-EDTA: For harvesting adherent cells.
-
Annexin V-FITC Apoptosis Detection Kit: (e.g., from Bio-Techne, Abcam, or similar). This kit should contain:
-
Annexin V-FITC (or another conjugate).
-
Propidium Iodide (PI) solution.
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).[19]
-
-
Positive Control (Optional but Recommended): e.g., Staurosporine or Etoposide.
-
Flow Cytometry Tubes: 5 mL polystyrene tubes.
-
Flow Cytometer: Equipped with appropriate lasers (e.g., 488 nm blue laser) and detectors for FITC and PI.
Step-by-Step Methodology
Step 1: Cell Culture and Treatment
-
Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 0.5 x 10⁶ cells/well). Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Note: A preliminary dose-response (e.g., 0, 100, 200, 400, 800 µM) and time-course (e.g., 12, 24, 48 hours) experiment is crucial to determine the optimal conditions for your specific cell line.
-
Aspirate the old medium and add the this compound-containing medium to the respective wells.
-
Vehicle Control: Treat at least one well with medium containing the same final concentration of DMSO as the highest this compound dose.
-
Positive Control: Treat one well with a known apoptosis-inducing agent (e.g., 1 µM Staurosporine for 4-6 hours).
-
-
Incubation: Incubate the plates for the predetermined optimal time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
Step 2: Cell Harvesting and Staining
-
Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock 1:10 with deionized water. Prepare at least 500 µL per sample. Keep on ice.
-
Harvesting (Adherent Cells):
-
Carefully collect the culture supernatant from each well into a labeled flow cytometry tube (this contains floating apoptotic cells).[18]
-
Gently wash the adherent cells with 1 mL of PBS.
-
Add 200 µL of Trypsin-EDTA and incubate for 2-3 minutes until cells detach.
-
Neutralize trypsin with 1 mL of complete medium and combine these cells with the supernatant collected previously.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[19] Discard the supernatant.
-
Second Wash: Resuspend the cell pellet in 1 mL of cold PBS and repeat the centrifugation step. Carefully aspirate all the supernatant.[19]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[19]
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[17][19]
-
Final Volume Addition: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19] Keep samples on ice and protected from light until analysis. Analyze within one hour for best results.
Caption: Experimental workflow for apoptosis analysis.
Flow Cytometry Setup and Controls
Proper setup is non-negotiable for accurate results.
-
Unstained Control: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population and to adjust the baseline fluorescence detector voltages.
-
Single-Stain Controls:
-
Annexin V-FITC Only: Use cells treated with an apoptosis inducer, stained only with Annexin V-FITC. Use this sample to adjust the FITC compensation to remove spectral overlap into the PI channel.
-
PI Only: Use cells treated with an apoptosis inducer, stained only with PI. Use this sample to adjust the PI compensation to remove spectral overlap into the FITC channel.
-
-
Gating:
-
Create an FSC vs. SSC plot to gate on the main cell population, excluding debris.
-
Create a dot plot of FITC (Annexin V) vs. PI for the gated population.
-
-
Quadrant Setup: Use the vehicle-treated (negative control) sample to set the quadrants. Adjust the quadrant gates so that the vast majority (>95%) of the healthy, untreated cell population falls into the lower-left quadrant (Annexin V-/PI-).
Data Interpretation and Expected Results
Once the quadrants are set, acquire data for all your samples. The percentage of cells in each of the four quadrants represents the proportion of cells in that specific state.
| Quadrant | Cell Population | Annexin V Status | PI Status | Expected % (Vehicle Control) | Expected % (this compound-Treated) |
| Lower-Left (LL) | Viable Cells | Negative | Negative | >95% | Decreased |
| Lower-Right (LR) | Early Apoptotic | Positive | Negative | <5% | Increased |
| Upper-Right (UR) | Late Apoptotic | Positive | Positive | <2% | Increased |
| Upper-Left (UL) | Necrotic | Negative | Positive | <1% | May slightly increase |
Analysis: The primary metric for this compound's apoptotic effect is the sum of the percentages of early apoptotic (LR) and late apoptotic (UR) cells. A dose-dependent increase in the combined percentage of these populations is indicative of effective apoptosis induction.
Conclusion
The protocol detailed herein provides a robust and reliable framework for quantifying the pro-apoptotic effects of this compound on cancer cells. By leveraging the principles of Annexin V and PI staining, researchers can accurately distinguish between viable, apoptotic, and necrotic cell populations, generating quantitative data essential for preclinical drug evaluation. This method serves as a cornerstone assay in cancer pharmacology, enabling the precise characterization of cellular responses to novel and repurposed therapeutic agents like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound promotes apoptosis in gastric cancer cells through concomitant degradation of Survivin and Aurora B kinase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis in esophageal adenocarcinoma cells involves upregulation of Bax and translocation of mitochondrial cytochrome C independent of COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cell cycle proteins in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Apoptosis in Esophageal Adenocarcinoma Cells Involves Upregulation of Bax and Translocation of Mitochondrial Cytochrome C Independent of COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of specific genes and pathways involved in NSAIDs-induced apoptosis of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound elicits proteasomal dysfunctions develops apoptosis through mitochondrial abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a non-steroidal anti-inflammatory drug, develops gastropathy by inducing reactive oxygen species-mediated mitochondrial pathology and associated apoptosis in gastric mucosa: a novel role of mitochondrial aconitase oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NSAID targets SIRT3 to trigger mitochondrial dysfunction and gastric cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis in the EC109 esophageal cancer cell line by releasing second mitochondria-derived activator of caspase and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis in 786-O renal cell carcinoma cells by activating mitogen-activated protein kinases and AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on cell cycle proteins in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Preclinical Evaluation of Transdermal Indomethacin Delivery Systems
Introduction: The Rationale for Transdermal Indomethacin
This compound, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, making it effective in managing various inflammatory conditions.[1][2] However, oral administration of this compound is frequently associated with significant gastrointestinal side effects.[3] Transdermal delivery offers a promising alternative route of administration, aiming to deliver this compound directly to the site of inflammation or into the systemic circulation while bypassing the gastrointestinal tract and first-pass metabolism.[3][4][5] This approach can potentially enhance therapeutic efficacy, improve patient compliance, and reduce systemic adverse effects.[6][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of transdermal delivery systems for this compound. The protocols and insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure the generation of reliable and reproducible data.
Part 1: Formulation Strategies for Transdermal this compound
The successful transdermal delivery of this compound hinges on overcoming the barrier function of the stratum corneum, the outermost layer of the skin. Various formulation strategies have been developed to enhance the permeation of this compound across this barrier.
Conventional Formulations: Patches and Gels
-
Transdermal Patches: Matrix-type transdermal patches are a common approach for sustained drug delivery.[7] These systems typically consist of a drug-in-adhesive matrix where this compound is dispersed within a polymer matrix. The choice of polymers, such as hydrophilic polymers like Hydroxypropyl methylcellulose (HPMC) and hydrophobic polymers like Ethyl cellulose, can significantly influence the drug release characteristics.[7] The solvent evaporation technique is a widely used method for preparing these patches.[7]
-
Topical Gels: Gels offer a simpler formulation approach and are suitable for localized delivery. The formulation of an this compound gel often involves a gelling agent, a solvent system, and permeation enhancers. For instance, a copper-indomethacin gel has been investigated for its potential enhanced anti-inflammatory effects in animal models of osteoarthritis.[8]
Advanced Formulations: Nano-based Delivery Systems
Nano-based delivery systems have emerged as a powerful tool to enhance the transdermal delivery of poorly soluble drugs like this compound.
-
Nanoemulsions: Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by a surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm.[3][9] They can significantly enhance the solubility and skin permeation of this compound.[3][9][10] The spontaneous emulsification method is a common technique for preparing this compound-loaded nanoemulsions.[3][10]
-
Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound and facilitate its penetration into the skin.[11][12][13] These nanoparticles can act as a drug reservoir in the skin, providing a sustained release profile.[12]
The Role of Permeation Enhancers
Permeation enhancers are crucial components in many transdermal formulations. They function by reversibly disrupting the stratum corneum, thereby increasing drug permeability. Various chemical enhancers have been studied for this compound, including:
-
Fatty acids and esters: Isopropyl myristate (IPM) and oleic acid.[14][15]
-
Natural oils: Patchouli oil has been shown to enhance the transdermal permeation of this compound.[16]
-
Amino acid derivatives: Dodecyl-2-(dimethylamino)propionate (DDAIP) has demonstrated significant enhancement of this compound permeation.[17]
The mechanism of action of these enhancers often involves increasing the fluidity of stratum corneum lipids or extracting lipids from the cornified cells.[14]
Part 2: Preclinical Evaluation Workflow
A systematic preclinical evaluation is essential to assess the safety and efficacy of a novel transdermal this compound formulation. The following workflow outlines the key experimental stages.
Caption: Preclinical evaluation workflow for transdermal this compound delivery systems.
Part 3: Detailed Experimental Protocols
Protocol for Preparation of this compound Transdermal Patches
This protocol describes the preparation of a matrix-type this compound transdermal patch using the solvent evaporation technique.[7]
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC) E5
-
Ethyl cellulose
-
Dibutyl phthalate (plasticizer)
-
Dimethyl sulfoxide (DMSO) (penetration enhancer)[7]
-
Chloroform and Methanol (1:1 solvent system)
-
Petri dish or a suitable casting surface
Procedure:
-
Polymer Solution Preparation: Accurately weigh the required amounts of HPMC E5 and Ethyl cellulose and dissolve them in the chloroform:methanol (1:1) solvent system with continuous stirring until a clear solution is formed.
-
Drug Incorporation: Accurately weigh the this compound powder and add it to the polymer solution. Stir until the drug is completely dissolved.
-
Addition of Plasticizer and Enhancer: Add the specified amounts of dibutyl phthalate and DMSO to the drug-polymer solution and mix thoroughly.
-
Casting: Pour the final solution into a clean, dry petri dish placed on a level surface.
-
Drying: Cover the petri dish with a funnel to control the rate of solvent evaporation and allow it to dry at room temperature for 24 hours.
-
Patch Retrieval: Once dried, carefully retrieve the patch from the casting surface.
-
Characterization: Evaluate the prepared patches for thickness, weight variation, drug content, folding endurance, and in vitro release.[7]
Protocol for In Vitro Skin Permeation Studies
This protocol outlines the use of Franz diffusion cells to evaluate the permeation of this compound from a transdermal formulation across an excised skin membrane.[3][7][16]
Materials:
-
Franz diffusion cells
-
Excised animal skin (e.g., rat, pig) or artificial membrane[3][16][18]
-
Phosphate buffered saline (PBS), pH 7.4 (receptor medium)
-
This compound formulation
-
Magnetic stirrer
-
Water bath
-
HPLC or UV-Vis spectrophotometer for drug analysis
Procedure:
-
Skin Preparation: Excise the abdominal skin of the animal, remove the subcutaneous fat and hair, and wash it with PBS.
-
Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Temperature Control: Maintain the temperature of the receptor medium at 37 ± 0.5°C using a circulating water bath.
-
Formulation Application: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh, pre-warmed receptor medium.
-
Drug Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC or UV-Vis spectrophotometric method.[1][19]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Caption: Schematic of a Franz diffusion cell for in vitro skin permeation studies.
Protocol for In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rats is a widely used and accepted method for evaluating the anti-inflammatory activity of new drug formulations.[20][21][22]
Materials:
-
Wistar rats (150-200 g)
-
This compound transdermal formulation
-
Control formulation (without this compound)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into different groups: control, standard (oral this compound), and test (transdermal this compound formulation).
-
Formulation Application: Apply the transdermal patch or a specified amount of the gel/nanoemulsion to the shaved dorsal skin of the test group animals. Administer the standard drug orally to the standard group.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Part 4: Data Presentation and Interpretation
Formulation Characterization Data
| Formulation Code | Type | Average Particle Size (nm) | Drug Content (%) | Encapsulation Efficiency (%) |
| IND-Patch-01 | Matrix Patch | N/A | 98.5 ± 1.2 | N/A |
| IND-Gel-01 | Hydrogel | N/A | 99.1 ± 0.8 | N/A |
| IND-NE-01 | Nanoemulsion | 125.3 ± 5.6 | 97.9 ± 1.5 | 92.4 ± 2.1 |
| IND-NP-01 | PLGA Nanoparticles | 180.7 ± 8.2 | 96.4 ± 2.0 | 85.7 ± 3.4 |
In Vitro Permeation Parameters
| Formulation Code | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| IND-Gel-Control | 2.5 ± 0.4 | 0.25 ± 0.04 | 1.0 |
| IND-Patch-01 | 10.2 ± 1.1 | 1.02 ± 0.11 | 4.1 |
| IND-NE-01 | 22.6 ± 2.5 | 2.26 ± 0.25 | 9.0 |
| IND-NP-01 | 15.8 ± 1.9 | 1.58 ± 0.19 | 6.3 |
Enhancement Ratio (ER) is calculated relative to the control gel formulation.
Part 5: Regulatory Considerations
The development of transdermal delivery systems is subject to regulatory oversight. In the United States, the Food and Drug Administration (FDA) provides guidance on the product development and quality considerations for transdermal and topical delivery systems.[5][23] These products are often considered combination products (drug and device), which necessitates compliance with both drug and device regulations.[5][24] Key considerations include the quality of the adhesive, drug release characteristics, and skin irritation potential.[5][23] Preclinical studies, including those outlined in these application notes, form a critical part of the data package for regulatory submissions.[25]
Conclusion
The development of transdermal delivery systems for this compound presents a viable strategy to mitigate the gastrointestinal side effects associated with its oral administration. A systematic preclinical evaluation, encompassing formulation optimization, in vitro permeation studies, and in vivo efficacy and safety assessments, is paramount for the successful translation of these systems to clinical use. The protocols and guidelines presented in this document provide a robust framework for researchers to conduct these essential preclinical studies with scientific rigor and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of characteristics and analytical methods for determination of this compound [ouci.dntb.gov.ua]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. academic.oup.com [academic.oup.com]
- 5. premier-research.com [premier-research.com]
- 6. Transdermal delivery and accumulation of this compound in subcutaneous tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a topical copper this compound gel on inflammatory parameters in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and In Vivo Evaluation of this compound Loaded True Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Enhanced transdermal delivery of this compound-loaded PLGA nanoparticles by iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of various enhancers on transdermal penetration of this compound and urea, and relationship between penetration parameters and enhancement factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. archives.ijper.org [archives.ijper.org]
- 20. ijpsonline.com [ijpsonline.com]
- 21. ijpras.com [ijpras.com]
- 22. Cannabidiol-transdermal delivery and anti-inflammatory effect in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. pharmadocx.com [pharmadocx.com]
- 25. Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies - Dow Development Labs [dowdevelopmentlabs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Indomethacin Solubility Challenges in In Vitro Assays
Welcome to the technical support center for indomethacin applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound solubility for in vitro assays. As a non-steroidal anti-inflammatory drug (NSAID) with a history of extensive use in research, this compound's efficacy in experiments is critically dependent on its proper dissolution and stability in solution.[1][2] This resource provides in-depth, evidence-based solutions to common solubility challenges, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound is a weakly acidic, crystalline powder that is practically insoluble in water.[3] Its poor aqueous solubility is attributed to its chemical structure, which is largely non-polar. As a Biopharmaceutics Classification System (BCS) Class II drug, it has high permeability but low solubility, which can lead to challenges in achieving desired concentrations for in vitro studies.[4][5][6]
Q2: What are the most common organic solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are the most commonly used organic solvents for preparing this compound stock solutions.[7][8][9] It is crucial to be aware of the potential for these solvents to exhibit physiological effects at low concentrations, so the final concentration in your assay should be minimized.[7]
Q3: How does pH affect the solubility of this compound?
A3: this compound's solubility is highly pH-dependent. As a weak acid with a pKa of 4.5, its solubility significantly increases in neutral to alkaline conditions (pH > 4.5) due to the ionization of the carboxylic acid group, which makes the molecule more polar and thus more water-soluble.[4][10] Conversely, in acidic environments (pH < 4.5), it remains in its less soluble, non-ionized form.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: While it is possible to dissolve this compound directly in aqueous buffers, its solubility is very low. For instance, the solubility in PBS (pH 7.2) is approximately 0.05 mg/mL.[7] Such solutions are also not recommended for storage for more than a day due to potential stability issues.[7] For higher concentrations, an organic solvent is typically necessary for the initial stock solution, which can then be diluted in your aqueous experimental medium.
Troubleshooting Guide
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media
This is a frequent problem encountered when diluting a concentrated this compound stock solution (typically in an organic solvent) into an aqueous cell culture medium or buffer.
Root Cause Analysis:
This precipitation occurs due to a phenomenon known as "solvent shifting." this compound is soluble in the high-concentration organic solvent but becomes supersaturated and crashes out of solution when the solvent composition is drastically changed to a predominantly aqueous environment. This is especially problematic if the final pH of the medium is acidic.
Solutions:
-
Protocol 1: Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Protocol 2: pH Adjustment of the Final Medium: If your experimental conditions allow, slightly increasing the pH of the final aqueous medium can significantly enhance this compound's solubility and prevent precipitation.
-
Protocol 3: The Use of a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one. For example, a stock in DMSO can be first diluted in a small volume of ethanol before the final dilution in the aqueous medium.
Experimental Protocols
Protocol A: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol is suitable for achieving a high concentration stock solution for subsequent dilution in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration. The solubility of this compound in DMSO is approximately 17.8 mg/mL to 100 mM.[1][7]
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol B: Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the critical step of diluting the concentrated organic stock solution into your final aqueous medium while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution (from Protocol A)
-
Pre-warmed cell culture medium or aqueous buffer
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm your cell culture medium or buffer to 37°C.
-
Add the required volume of the pre-warmed medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise to the medium. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If haziness or clumping is observed, refer to the troubleshooting section.[11]
-
Use the freshly prepared working solution immediately for your experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 17.8 - 72 | ~50 - 201 | [7][9][12] |
| Ethanol | 6.73 - 24 | ~18.8 - 67 | [7][9][12] |
| Dimethylformamide (DMF) | ~20.2 | ~56.5 | [7][9] |
| PBS (pH 7.2) | ~0.05 | ~0.14 | [7] |
| 0.1 M Sodium Carbonate (warmed) | ~0.1 | ~0.28 | [7][8] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Relationship between pH and this compound solubility.
References
- 1. This compound | Cyclooxygenases | Tocris Bioscience [tocris.com]
- 2. This compound | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preparation and in-vitro evaluation of this compound nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of solubility and dissolution rate of this compound by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Solubility of this compound: A Breakthrough with Cocrystal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Kollidon VA64 Extrudates: A Mechanistic Study of pH-Dependent Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Indomethacin Dosage in Murine Models
Welcome to the technical support guide for the use of indomethacin in murine anti-inflammatory studies. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
This compound is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] It is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2 isoforms.[1][3][4]
-
COX-2 Inhibition: This is the main driver of the anti-inflammatory effect. COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, that synthesizes prostaglandins—lipid compounds that mediate pain, inflammation, and fever.[1][2] By inhibiting COX-2, this compound reduces the production of these inflammatory prostaglandins.[3][5]
-
COX-1 Inhibition: COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that protect the gastric mucosa, support renal function, and mediate platelet aggregation.[1][2] Inhibition of COX-1 is responsible for many of the common side effects associated with this compound, such as gastrointestinal distress.[5]
Beyond COX inhibition, this compound has also been shown to inhibit the migration of white blood cells (leukocytes) to inflamed tissues, further contributing to its anti-inflammatory properties.[1][2]
Caption: this compound's non-selective inhibition of COX-1 and COX-2 enzymes.
Q2: What is a standard starting dose for an acute anti-inflammatory study in mice?
A commonly used and clinically relevant single dose for acute inflammation models in mice is 10 mg/kg , typically administered via oral gavage (p.o.).[6][7] This dose has been shown to effectively suppress prostaglandin biosynthesis and induce measurable anti-inflammatory effects and/or gastrointestinal changes within 24 hours.[6][7][8]
However, the optimal dose can vary based on the mouse strain, the specific inflammation model, and the desired balance between efficacy and toxicity. It is always recommended to perform a pilot dose-response study.
| Dose Range (Mice) | Administration Route | Context / Model | Reference |
| 1 mg/kg | SC, PO | Post-operative analgesia; Low dose for heat stroke model | [9][10] |
| 5 mg/kg | PO | High dose for heat stroke model | [9] |
| 10 mg/kg | PO (gavage) | Acute inflammation, microbiota interaction studies | [6][7] |
| 10 - 20 mg/kg | PO (gavage) | Carrageenan-induced paw edema in Balb/C mice | [11] |
| 20 ppm in diet | PO (diet) | 7-day chronic administration | [6][7] |
Q3: Which route of administration is best for my experiment?
The choice of administration route depends on the experimental design, desired speed of onset, and study duration.
-
Oral Gavage (p.o.): Most common for acute and chronic studies. It mimics a clinically relevant route of administration.[6][7]
-
Subcutaneous (s.c.): A reliable parenteral route that avoids the first-pass metabolism. It is often used in chronic studies to avoid repeated gavage and potential injury.[12] It has also been used for post-operative analgesia.[10]
-
Intraperitoneal (i.p.): Allows for rapid systemic absorption. Often used in pain models and for screening compounds.[13][14]
-
Intravenous (i.v.): Provides the most rapid and complete bioavailability but can be technically challenging for repeated dosing in mice.[12]
Q4: How should I prepare this compound for administration to mice?
This compound is poorly soluble in aqueous solutions.[15][16] Proper vehicle selection is critical for accurate dosing.
| Vehicle | Route | Preparation Notes | Reference |
| PEG400 (Polyethylene Glycol 400) | Oral Gavage | A widely used vehicle for oral administration in studies of microbiota interaction. | [6] |
| 0.01 M Sodium Carbonate (pH 7.2) | SC Injection | This compound powder is dissolved in the sodium carbonate solution. Prepare fresh. | [10] |
| Ethanol, DMSO, or DMF | Stock Solutions | This compound is soluble in these organic solvents.[17][18] A stock solution can be made and then diluted into an aqueous buffer for final administration. Crucially, ensure the final concentration of the organic solvent is low and non-toxic to the animal. | [17] |
| Solid Dispersions (e.g., with Gelucire) | Oral | Advanced formulation technique to improve solubility and bioavailability for oral dosing. | [15] |
Note: The solubility of this compound in PBS (pH 7.2) is very low, approximately 0.05 mg/ml.[17] Direct suspension in saline or PBS without a solubilizing agent is not recommended due to the risk of inconsistent dosing.
Troubleshooting Guide
Issue 1: I am not observing a significant anti-inflammatory effect.
If you are not seeing the expected reduction in inflammation, consider the following factors in a systematic way.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Understanding How this compound Works for Effective Pain Relief - Los Angeles Hub [wdch10.laphil.com]
- 4. youtube.com [youtube.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bidirectional interactions between this compound and the murine intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bidirectional interactions between this compound and the murine intestinal microbiota | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effects of this compound and Buprenorphine Analgesia on the Postoperative Recovery of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated this compound in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Improvement of solubility and dissolution rate of this compound by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. rndsystems.com [rndsystems.com]
Technical Support Center: Indomethacin Interference in Fluorescence-Based Assays
Welcome to the technical support center for addressing compound interference in fluorescence-based assays, with a specific focus on Indomethacin. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate issues arising from the intrinsic fluorescent properties of this compound, ensuring data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound (also known as Indometacin) is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used in clinical practice and biomedical research.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[2][3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[2][3] In a research context, it is frequently used as a tool compound to study inflammatory pathways, assess the role of COX enzymes in various biological processes, and as a control or benchmark for the development of new anti-inflammatory agents.[5][6]
Q2: Why does this compound interfere with fluorescence-based assays?
This compound possesses intrinsic fluorescence, meaning the molecule itself can absorb light and re-emit it at a longer wavelength.[7] This property stems from its chemical structure, which contains a conjugated system of aromatic rings capable of fluorescence. Studies have shown that this compound has a UV absorption peak at approximately 320 nm.[8][9] When excited, its fluorescence can be detected, and this signal is often enhanced when the drug binds to proteins or is incorporated into micelles.[7][10][11]
This intrinsic fluorescence is the primary source of interference in assays that use fluorescent reporters. If the excitation and/or emission spectra of this compound overlap with those of the assay's fluorophore, the instrument detector cannot distinguish between the signal from the compound and the signal from the assay, leading to several potential problems.[12][13]
Q3: What are the main types of interference caused by this compound?
There are two principal mechanisms by which this compound can interfere with your assay:
-
Autofluorescence: This is the most common issue. This compound's own fluorescence adds to the total signal measured by the instrument. This leads to an artificially high signal, which can mask a true inhibitory effect or be misinterpreted as a false positive (e.g., appearing to activate an enzyme or signaling pathway).[12][13]
-
Signal Quenching (Inner Filter Effect): this compound can absorb light at the excitation wavelength intended for your assay's fluorophore or at the emission wavelength of the fluorophore.[13][14][15] This absorption reduces the amount of light that reaches the fluorophore for excitation or the amount of emitted light that reaches the detector. This "inner filter effect" results in an artificially low signal, which can be misinterpreted as a false positive for inhibition.[10]
Q4: Which assays are most susceptible to interference?
Assays that utilize fluorophores with excitation and/or emission spectra in the blue-to-green range are particularly vulnerable to interference because this is where many small molecules, including this compound, tend to fluoresce.[13][16]
Examples include:
-
Cell Viability/Toxicity Assays: Assays using reporters like Calcein-AM or some tetrazolium dyes that are reduced to fluorescent products.
-
Enzyme/Kinase Assays: Assays relying on fluorescent substrates or products.
-
Reporter Gene Assays: Systems using Green Fluorescent Protein (GFP) or similar reporters.
-
Calcium Flux Assays: Assays using indicators like Fluo-3, Fluo-4, or Fura-2.
-
Fluorescence Polarization (FP) Assays: These are highly sensitive to any background fluorescence, which can compromise the polarization measurement.[16]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered when using this compound in fluorescence-based experiments.
Problem 1: My blank/vehicle control wells containing this compound show unexpectedly high background fluorescence.
-
Likely Cause: Autofluorescence. The signal you are detecting is likely coming directly from the this compound compound itself.[12]
-
Troubleshooting Steps:
-
Run an "this compound-Only" Control: Prepare a set of wells containing only the assay buffer and this compound at the highest concentration used in your experiment.
-
Measure the Signal: Read the plate using the same instrument settings (filters, gain) as your main experiment.
-
Analyze: If these wells show a high signal compared to buffer-only wells, you have confirmed that this compound is autofluorescent under your assay conditions.
-
Problem 2: My results are inconsistent, or the dose-response curve is non-classical (e.g., U-shaped).
-
Likely Cause: A combination of autofluorescence and quenching. At lower concentrations, this compound's autofluorescence might dominate, leading to an increased signal. At higher concentrations, the inner filter effect (quenching) may become more pronounced, causing the signal to decrease.[10][13] This can also occur if the compound begins to precipitate at high concentrations, causing light scatter.[14]
-
Troubleshooting Steps:
-
Perform a Quenching Check: Prepare two sets of wells.
-
Set A: Assay buffer + your fluorescent probe/product.
-
Set B: Assay buffer + your fluorescent probe/product + this compound at various concentrations.
-
-
Measure and Analyze: Read the fluorescence. If the signal in Set B is significantly lower than in Set A (after subtracting the signal from an "this compound-only" control), your compound is quenching the fluorophore's signal.[12]
-
Visual Inspection: Check the wells with the highest concentration of this compound for any visible signs of precipitation or turbidity.[14]
-
Problem 3: I'm not sure if the observed effect is real biological activity or an artifact.
-
Likely Cause: Interference has not been properly controlled for, confounding the interpretation of the results.
-
Troubleshooting Steps:
-
Implement a Post-Reaction Compound Addition Control: For enzymatic assays, allow the reaction to proceed to completion to generate the fluorescent product. Then, add this compound. If the signal changes upon its addition, the effect is due to interference (quenching or autofluorescence), not enzyme inhibition.[14]
-
Use an Orthogonal Assay: The most definitive way to confirm a biological hit is to re-test it using a different detection method that is not based on fluorescence, such as an absorbance, luminescence, or mass spectrometry-based assay.[13][14]
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and addressing fluorescence interference.
Caption: Troubleshooting workflow for this compound interference.
Mitigation Strategies & Protocols
Data Summary: Spectral Properties
The key to avoiding interference is to understand the spectral overlap between your compound and your fluorophore. While the exact emission of this compound can vary with its environment (e.g., buffer, protein-bound), its primary absorbance is in the UV/violet range.
| Compound / Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Overlap with this compound |
| This compound | ~320-360 | ~400-460 | - |
| DAPI / Hoechst | ~350-360 | ~460 | High |
| Fluorescein (FITC) | ~495 | ~517 | Low-Moderate |
| Rhodamine (TRITC) | ~550 | ~573 | Low |
| Alexa Fluor 488 | ~493 | ~519 | Low-Moderate |
| Alexa Fluor 594 | ~590 | ~617 | Very Low |
| Cyanine Dyes (Cy5) | ~650 | ~670 | Very Low |
Experimental Protocols
Protocol 1: Characterizing this compound's Autofluorescence
This protocol determines the fluorescence spectrum of this compound in your specific assay buffer.
-
Preparation:
-
Prepare a solution of this compound in your final assay buffer at the highest concentration you plan to test.
-
Prepare a "buffer only" blank.
-
-
Instrument Setup:
-
Use a fluorescence plate reader or spectrophotometer with spectral scanning capabilities.
-
-
Excitation Scan:
-
Set the emission wavelength to a value where you expect fluorescence (e.g., 460 nm).
-
Scan a range of excitation wavelengths (e.g., 280 nm to 420 nm).
-
Identify the wavelength of maximum excitation.
-
-
Emission Scan:
-
Set the excitation to the maximum wavelength determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).
-
Identify the wavelength of maximum emission.
-
-
Analysis:
-
You now have the spectral profile of this compound in your assay. Compare this to the spectra of your chosen fluorophore to assess the degree of overlap.
-
Protocol 2: Implementing a Robust Blank Correction Strategy
If the autofluorescence signal is low and consistent, it can sometimes be subtracted.
-
Plate Layout: For every concentration of this compound tested in your main assay, prepare a parallel set of control wells containing the exact same concentration of this compound in assay buffer, but without the enzyme, cells, or fluorescent substrate.
-
Measurement: Read the fluorescence of the entire plate (both assay and control wells).
-
Calculation: For each concentration, calculate the corrected fluorescence:
-
Corrected Signal = (Signal from Assay Well) - (Signal from corresponding Control Well)
-
-
Validation: This method is only valid if the autofluorescence of this compound is not altered by the presence of the assay components (e.g., binding to the enzyme). It is less reliable for addressing quenching.
Protocol 3: Switching to a Red-Shifted Fluorophore
This is often the most effective solution. The goal is to choose a dye whose excitation and emission are far from this compound's fluorescence profile.[13]
-
Analyze Interference Data: Using the data from Protocol 1, identify the emission range of this compound (e.g., below 500 nm).
-
Select an Alternative Dye: Choose a fluorophore that excites and emits at much longer wavelengths (e.g., >550 nm). Dyes like Alexa Fluor 594, Cy5, or other far-red probes are excellent candidates.[16]
-
Validate the New Assay: Re-validate your assay with the new fluorophore. It is crucial to run the "this compound-only" and "quenching" controls again to confirm that the interference has been successfully eliminated.
Mechanism of Interference: Spectral Overlap
The core problem is the overlap between the absorption/emission spectra of the interfering compound (this compound) and the assay fluorophore.
Caption: Mechanisms of fluorescence interference by this compound.
By understanding these mechanisms and employing the systematic troubleshooting and mitigation strategies outlined in this guide, researchers can confidently navigate the challenges posed by this compound in fluorescence-based assays, ensuring the generation of reliable and accurate scientific data.
References
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. This compound restrains cytoplasmic nucleic acid-stimulated immune responses by inhibiting the nuclear translocation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detailed Experimental and In Silico Investigation of this compound Binding with Human Serum Albumin Considering Primary and Secondary Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic and Molecular Docking Studies of the Interaction of Non-steroidal Anti-inflammatory Drugs with a Carrier Protein: an Interesting Case of Inner Filter Effect and Intensity Enhancement in Protein Fluorescence - ProQuest [proquest.com]
- 10. Spectroscopic and Molecular Docking Studies of the Interaction of Non-steroidal Anti-inflammatory Drugs with a Carrier Protein: an Interesting Case of Inner Filter Effect and Intensity Enhancement in Protein Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of the nonsteroidal anti-inflammatory drug this compound with micelles and its release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Selecting the Appropriate Vehicle for Indomethacin Delivery In Vivo
Welcome to the technical support center for indomethacin formulation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and preparing appropriate vehicles for in vivo studies. This compound, a potent non-steroidal anti-inflammatory drug (NSAID), presents a significant formulation challenge due to its practically insoluble nature in aqueous solutions, which can lead to issues with bioavailability, reproducibility, and local toxicity.[1] This resource provides in-depth, evidence-based answers to common problems and questions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My this compound precipitated out of solution after I injected it into my animal model. What went wrong?
Answer:
This is a classic case of "solvent-shifting" or "fall-out," a common problem when using co-solvents to deliver poorly water-soluble drugs like this compound.
-
Causality: You likely dissolved this compound in a water-miscible organic solvent (like DMSO or ethanol) at a high concentration, creating a thermodynamically stable stock solution.[2] However, upon injection into the aqueous physiological environment (bloodstream or interstitial fluid), the organic solvent rapidly diffuses away. This sudden shift in the solvent environment causes the local concentration of this compound to exceed its very low aqueous solubility limit, leading to rapid precipitation or crystallization at the injection site. This can cause inaccurate and variable dosing, local tissue irritation, and potentially emboli if administered intravenously.
-
Solution & Prevention:
-
Reduce Co-solvent Concentration: Minimize the percentage of the organic solvent in the final formulation. A common strategy is to dissolve the drug in a minimal amount of solvent (e.g., DMSO) and then dilute it slowly with an aqueous vehicle (like saline or PBS) while vortexing vigorously. Always perform a pre-injection check by adding a small volume of your final formulation to a larger volume of saline to see if precipitation occurs.
-
Use a Suspension: For many routes of administration (e.g., oral gavage, subcutaneous), a uniform aqueous suspension is a more reliable alternative to a risky solution. Vehicles based on carboxymethylcellulose (CMC) or methylcellulose are excellent for creating stable suspensions.[3]
-
Employ Solubilizing Excipients: Consider using vehicles containing solubilizers like polyethylene glycol (PEG), which can increase the aqueous solubility of this compound and are well-tolerated in vivo.[4][5][6] A formulation of PEG 400 mixed with saline is a frequently used option.[7][8]
-
Question: I'm observing significant inflammation, necrosis, or signs of pain at the injection site. Is my vehicle the cause?
Answer:
Injection site reactions are a strong indicator that your vehicle formulation is not biocompatible. The cause can be multifactorial, stemming from the solvent's intrinsic toxicity, pH, or osmolarity.
-
Causality:
-
Solvent Toxicity: Certain organic solvents, especially at high concentrations, are directly cytotoxic. Dimethyl sulfoxide (DMSO), while an excellent solvent, can cause inflammation and cell damage in vivo, particularly at concentrations above 5-10%.[9][10][11]
-
Extreme pH: this compound is more soluble in alkaline solutions.[12][13] Some protocols call for dissolving it in sodium carbonate (Na2CO3) or adjusting the pH.[12][14] However, injecting a solution with a high pH can cause severe tissue damage and pain.
-
Precipitation: As discussed above, drug precipitation can trigger a foreign body response, leading to localized inflammation.[15]
-
-
Solution & Prevention:
-
Limit DMSO/Ethanol: If using DMSO or ethanol, ensure the final concentration in the injected volume is as low as possible, ideally below 5% and always run a vehicle-only control group to assess baseline toxicity.[9]
-
Buffer to Physiological pH: If you must use pH modification to dissolve the drug, ensure the final solution is neutralized to a physiological pH (7.2-7.4) before injection. Note that this may cause the drug to precipitate if it's not stabilized by other means.
-
Choose Biocompatible Vehicles: Prioritize well-established, biocompatible vehicles. For suspensions, 0.5% - 1% (w/v) carboxymethylcellulose (CMC) in saline is a standard choice. For solutions, a mixture of PEG 400 and saline (e.g., 10-50% PEG 400) is often well-tolerated.[7]
-
Question: My experimental results show high variability in drug efficacy between animals. How can I improve the consistency of my this compound delivery?
Answer:
High variability often points to inconsistent drug dosing, which is almost always a formulation problem.
-
Causality:
-
Inhomogeneous Suspensions: If you are using a suspension, it may not be uniformly mixed. If the drug particles settle quickly, the first animals dosed may receive a lower concentration than the last animals from the same preparation.
-
Instability and Degradation: this compound is unstable in alkaline solutions (pH > 7.4), leading to rapid decomposition.[12][13] If your preparation method involves high pH, the actual dose administered could be lower than calculated and vary depending on how long the solution sits before injection.
-
Precipitation Post-Injection: As mentioned previously, unpredictable precipitation leads to erratic absorption and highly variable bioavailability.
-
-
Solution & Prevention:
-
Ensure Suspension Uniformity: When using a suspension (e.g., CMC-based), always vortex the stock container vigorously immediately before drawing up each individual dose. This ensures each animal receives the same concentration of suspended particles.
-
Verify Formulation Stability: Prepare solutions fresh daily. This compound solutions in PEG or those buffered to a pH at or slightly below 7.4 are generally stable for at least 24 hours.[12][13] Avoid storing solutions made with alkaline buffers for extended periods.
-
Switch to a More Robust Formulation: If variability persists with co-solvent solutions, switching to a well-formulated suspension or a PEG-based solution is the most effective way to ensure dose-to-dose consistency.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions about vehicle selection for this compound.
Question: What are the primary factors to consider when selecting a vehicle for this compound?
Answer:
The ideal vehicle depends on four key experimental parameters:
-
Route of Administration (ROA): The route dictates the required sterility, volume, and acceptable excipients.
-
Oral (PO): Aqueous suspensions (e.g., 0.5% CMC) or oil-based solutions are common. Gastric irritation is a known side effect of this compound, which formulation can sometimes mitigate.[7][16]
-
Intravenous (IV): Requires a true solution to prevent emboli. This is the most challenging route and often requires solubilizing agents like PEGs, cyclodextrins, or pH adjustment followed by immediate neutralization. Extreme caution is needed to avoid precipitation.
-
Intraperitoneal (IP) / Subcutaneous (SC): Can tolerate both solutions and suspensions. Suspensions are often preferred to act as a depot, providing a more sustained release.[17]
-
-
Required Dose & Concentration: The target dose (in mg/kg) and the maximum injection volume for the animal model will determine the required drug concentration (in mg/mL). You must select a vehicle in which your target concentration is achievable and stable.
-
Desired Pharmacokinetic (PK) Profile: Do you need a rapid peak concentration (best achieved with an IV solution) or a sustained exposure over many hours (better achieved with an SC or IP suspension)? The vehicle choice directly influences the absorption rate and duration of action.
-
Study Duration: For chronic studies, the vehicle must be non-toxic and non-inflammatory upon repeated administration. Vehicle-only control groups are essential to confirm the lack of long-term effects.
Question: Can I use DMSO for in vivo delivery of this compound? What are the limitations?
Answer:
Yes, DMSO is frequently used as a co-solvent to prepare stock solutions of this compound due to its excellent solubilizing power (solubility approx. 17.8 mg/mL).[2] However, it should rarely be used neat for in vivo administration.
-
Best Practice: The standard method is to dissolve this compound in 100% DMSO to create a concentrated stock, and then dilute this stock into an aqueous vehicle (e.g., saline, PBS, or a PEG/saline mixture) to the final desired concentration.
-
Critical Limitations:
-
Toxicity: The final concentration of DMSO in the injected formulation should be kept below 10%, and ideally below 5%, to avoid inflammatory reactions and other toxic effects.[9][18]
-
Precipitation Risk: Diluting the DMSO stock into an aqueous buffer carries a high risk of drug precipitation (solvent-shifting), as explained in the troubleshooting section. This must be carefully checked before administration.
-
Pharmacological Effects: DMSO is not an inert vehicle. It has intrinsic anti-inflammatory and analgesic properties and can affect the penetration of other substances, which may confound experimental results.[19][20] A vehicle-only control group is mandatory.
-
Question: How does the chemical stability of this compound influence vehicle choice?
Answer:
This compound's stability is highly pH-dependent. It is stable in solutions with a pH below 7.4 but degrades rapidly in alkaline conditions (pH > 8).[12][13]
-
Implications for Formulation:
-
While dissolving this compound in an alkaline solution (e.g., 0.1 M sodium carbonate) is a possible solubilization strategy, the solution is not stable.[2][12] If this method is used, the drug must be administered immediately after preparation, or the pH must be carefully adjusted back to ~7.4 with acid, which itself risks precipitation.[12][13]
-
Vehicles like polyethylene glycol (PEG 400) or aqueous suspensions buffered at a neutral or slightly acidic pH provide a much more stable formulation, ensuring the integrity of the administered drug.[12][13] Formulations with PEG have been shown to be stable.[12][13]
-
Part 3: Data Summaries & Protocols
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (approx.) | Reference | Notes |
| Water | Practically Insoluble | [1] | Solubility is pH-dependent; increases at higher pH.[21] |
| PBS (pH 7.2) | ~0.05 mg/mL | [2] | Very low solubility limits its use for direct dissolution. |
| Ethanol | ~7-50 mg/mL | [2][14] | Varies by source. Good for stock solutions, but must be diluted for in vivo use. |
| DMSO | ~17.8 mg/mL | [2] | Excellent solvent for concentrated stock solutions. |
| Dimethyl Formamide (DMF) | ~20.2 mg/mL | [2] | Good solvent, but toxicity is a concern for in vivo use. |
| Polyethylene Glycol 400 (PEG 400) | High (e.g., 83 mg/g) | [5] | Excellent, biocompatible co-solvent for increasing aqueous solubility.[5] |
| 0.1 M Sodium Carbonate (Na₂CO₃) | ~0.1 mg/mL (warmed) | [2][14] | Solubilizes via salt formation, but the resulting alkaline solution is unstable.[12][13] |
Table 2: Comparison of Common In Vivo Vehicle Formulations
| Vehicle Formulation | Composition | Route | Pros | Cons |
| Aqueous Suspension | 0.5-1% (w/v) Sodium CMC in 0.9% Saline | PO, IP, SC | - Good safety profile- Simple to prepare- Can provide sustained release (depot effect) | - Not suitable for IV use- Requires vigorous mixing before each dose- Potential for non-uniform dosing if not mixed well |
| Co-solvent Solution | 10% PEG 400 in PBS or Saline | PO, IP, SC, IV | - Forms a true solution- Generally well-tolerated- Suitable for IV administration | - Lower concentrations of PEG may not be sufficient for high doses- PEG can have osmotic effects |
| Organic Co-solvent | <5% DMSO in Saline | IP, SC | - High solubilizing power for stock preparation | - High risk of precipitation upon dilution- Intrinsic biological activity of DMSO- Potential for injection site irritation |
| Alkaline Solution | This compound in Na₂CO₃, neutralized to pH 7.4 | IV, IP | - Can achieve solubility for IV use | - Drug is unstable at high pH before neutralization- High risk of precipitation upon pH adjustment- Technically difficult to prepare consistently |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (5 mg/mL) in 0.5% CMC
This protocol is suitable for oral gavage (PO), intraperitoneal (IP), or subcutaneous (SC) administration.
-
Prepare the Vehicle: Add 0.5 g of sodium carboxymethylcellulose (CMC) to 100 mL of sterile 0.9% saline. Heat gently (to ~60°C) and stir with a magnetic stir bar until the CMC is fully dissolved. Allow the vehicle to cool to room temperature. Note: Preparing this the day before allows for full hydration.
-
Weigh this compound: Weigh out 50 mg of this compound powder for every 10 mL of final suspension required.
-
Create a Paste: In a glass mortar, add a small amount (~0.5 mL) of the 0.5% CMC vehicle to the this compound powder. Triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure particles are properly wetted and avoid clumping.
-
Dilute the Suspension: Gradually add the remaining CMC vehicle to the mortar while continuously stirring.
-
Homogenize: Transfer the suspension to a sterile container. For best results, briefly sonicate or homogenize to ensure a fine, uniform particle distribution.
-
Administer: Store at 4°C. Before each use, warm the suspension to room temperature and vortex vigorously for at least 30 seconds to ensure homogeneity before drawing up the dose.
Protocol 2: Preparation of this compound Solution (5 mg/mL) in 20% PEG 400
This protocol is suitable for IP or SC administration. For IV, a lower concentration and sterile filtration would be required.
-
Weigh this compound: Weigh 50 mg of this compound powder.
-
Dissolve in PEG 400: Add the powder to 2 mL of PEG 400. Warm the mixture slightly (to 40-50°C) and vortex or sonicate until the this compound is completely dissolved. This may take several minutes.
-
Add Aqueous Phase: Slowly add 8 mL of sterile PBS (pH 7.4) or 0.9% saline to the PEG 400 concentrate while continuously vortexing.
-
Final Check: Inspect the final solution carefully to ensure it is clear and free of any precipitate. If any cloudiness appears, the concentration may be too high for this vehicle composition.
-
Administer: Prepare fresh for use.
Part 4: Visualization & Workflows
Diagram 1: Decision Workflow for Vehicle Selection
This diagram outlines the logical steps for choosing the correct this compound vehicle based on key experimental requirements.
Caption: Decision tree for selecting an this compound vehicle.
Diagram 2: Mechanism of Solvent-Shifting Precipitation
This diagram illustrates why this compound crashes out of solution when a co-solvent formulation is injected into an aqueous environment.
Caption: Solvent-shifting leads to drug precipitation in vivo.
References
- 1. Solubility and stability of this compound in arginine-assisted solubilization system | Semantic Scholar [semanticscholar.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Model suspensions of this compound "solvent deposited" on cellulose polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Solid Dispersions with Polyethylene Glycol 1500 on the Solubility of this compound - Krasnyuk - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound Release from Polyethylene Glycol Tablet Fabricated With Mold Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex-dependent responses in mice to this compound-induced organ injury and gut microbiome-targeted alleviation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bidirectional interactions between this compound and the murine intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journaljpri.com [journaljpri.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of precipitation inhibitors on this compound supersaturation maintenance: mechanisms and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elifesciences.org [elifesciences.org]
- 17. Sanguinarine protects against this compound-induced small intestine injury in rats by regulating the Nrf2/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Penetration and effect of topically applied dimethylsulfoxide or this compound on adjuvant arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zoetisus.com [zoetisus.com]
- 21. DISSOLUTION STUDIES OF PHYSICAL MIXTURES OF this compound WITH ALPHAAND GAMMA-CYCLODEXTRINS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indomethacin for Prostaglandin E2 Inhibition
Welcome to the technical support center for the effective use of Indomethacin in Prostaglandin E2 (PGE2) inhibition assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your experiments.
Understanding the Core Science: this compound and PGE2 Synthesis
This compound is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are critical for the synthesis of prostaglandins, including PGE2, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX enzymes, this compound effectively reduces the production of PGE2.
The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted into Prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases. This compound's non-selective inhibition of both COX-1 and COX-2 makes it a powerful tool for studying the roles of prostaglandins in various biological processes.[2]
Frequently Asked Questions (FAQs)
Here we address common questions encountered when using this compound for PGE2 inhibition studies.
1. What is the mechanism of action of this compound?
This compound is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for converting arachidonic acid into prostaglandins, key signaling molecules involved in inflammation. By blocking COX-1 and COX-2, this compound reduces the synthesis of prostaglandins like PGE2, thereby exerting its anti-inflammatory effects.[2]
2. What is a typical working concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. However, a common starting range for in vitro studies is between 1 µM and 50 µM. For instance, in C6 glioma cells, concentrations of 2, 4, and 8 µM have been shown to effectively inhibit PGE2 synthesis.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
3. How should I prepare and store this compound stock solutions?
This compound has low aqueous solubility.[4] Therefore, stock solutions are typically prepared in organic solvents such as DMSO or ethanol. A common recommendation is to dissolve this compound in 100% sterile DMSO to make a stock solution of 10-20 mM.[5][6] This stock solution should be stored at -20°C or -80°C.[5] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[7]
4. For how long should I incubate my cells with this compound?
The optimal incubation time can vary. In C6 glioma cells, significant inhibition of PGE2 was observed as early as one hour with 8 µM this compound, with the effect persisting for over 24 hours.[3] For other cell types and lower concentrations, longer incubation times (e.g., 12-24 hours) may be necessary. A time-course experiment is recommended to determine the ideal incubation period for your experimental setup.
5. Are there any known off-target effects of this compound?
Yes, while this compound's primary targets are COX-1 and COX-2, it can have other effects, especially at higher concentrations.[8] These can include alterations in cellular calcium mobilization and changes in gene expression unrelated to the COX pathway.[9][10] It is important to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
This section provides solutions to common problems encountered during PGE2 inhibition experiments with this compound.
Problem 1: this compound Precipitation in Culture Medium
Observation: A milky or hazy appearance in the culture medium after adding the this compound working solution.
Potential Causes and Solutions:
-
Poor Solubility of Stock Solution: Ensure your this compound stock solution is fully dissolved before further dilution. If you observe any precipitate in your stock, gently warm it and vortex until it is clear.
-
High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium should be kept to a minimum, ideally below 0.1%.[7] High solvent concentrations can cause the drug to precipitate out of solution.
-
Incorrect Dilution Method: Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium. A serial dilution approach can help. First, dilute the stock in a small volume of medium, mix well, and then add this to the final volume.
-
pH of the Medium: this compound's solubility is pH-dependent. While most culture media are buffered to a physiological pH, significant changes in pH could affect its solubility. Ensure your medium is properly buffered.
Problem 2: Inconsistent or No Inhibition of PGE2
Observation: High variability in PGE2 levels between replicate experiments or a lack of expected inhibition.
Potential Causes and Solutions:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between cell lines. It is essential to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the PGE2 production) for your specific cells.
-
Inadequate Incubation Time: The inhibitory effect of this compound may not be immediate. A time-course experiment (e.g., 1, 6, 12, 24 hours) will help you identify the optimal incubation period for maximal inhibition.
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may exhibit altered metabolic activity, leading to inconsistent results.
-
Degradation of this compound: this compound solutions can be unstable under certain conditions, such as alkaline pH.[11] Prepare fresh working solutions for each experiment from a properly stored stock solution.
Problem 3: Cell Toxicity or Death
Observation: A significant decrease in cell viability after treatment with this compound.
Potential Causes and Solutions:
-
High this compound Concentration: While an effective inhibitor, high concentrations of this compound can be cytotoxic. If you observe toxicity, perform a dose-response experiment and select a concentration that effectively inhibits PGE2 without significantly impacting cell viability.
-
Solvent Toxicity: As mentioned, high concentrations of the vehicle (DMSO or ethanol) can be toxic to cells. Ensure the final solvent concentration is well below the toxic threshold for your cell line (generally <0.1%).[7] Always include a vehicle-only control in your experiments.
-
Off-Target Effects: At higher concentrations, this compound may induce apoptosis or other forms of cell death through mechanisms independent of COX inhibition.[12] If you suspect this, you may need to use lower concentrations or consider a more selective COX-2 inhibitor if your research question allows.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (molecular weight: 357.79 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.58 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Optimal this compound Concentration (IC50)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for PGE2 production in your cell line.
Materials:
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PGE2 enzyme immunoassay (EIA) kit
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow them to reach approximately 80-90% confluency at the time of the assay.
-
This compound Dilution Series: Prepare a serial dilution of your this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Cell Treatment: Once the cells are at the desired confluency, remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time (if known) or for a standard duration (e.g., 24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the collected supernatants using a PGE2 EIA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Data Presentation
Table 1: IC50 Values of this compound for COX-1 and COX-2
| Enzyme | IC50 (nM) | Source |
| COX-1 | ~18-230 | --INVALID-LINK--, --INVALID-LINK-- |
| COX-2 | ~26-630 | --INVALID-LINK--, --INVALID-LINK-- |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
Visualizations
Diagram 1: Prostaglandin E2 Synthesis Pathway and this compound Inhibition
Caption: this compound blocks PGE2 synthesis by inhibiting COX enzymes.
Diagram 2: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound.
Diagram 3: Troubleshooting Decision Tree for Inconsistent PGE2 Inhibition
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of Aspirin and this compound on Prostaglandin E2 Synthesis in C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of diclofenac and this compound on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Cancer Cell Migration via Attenuation of Cellular Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory agent this compound reduces invasion and alters metabolism in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis in the EC109 esophageal cancer cell line by releasing second mitochondria-derived activator of caspase and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Oral Bioavailability: A Troubleshooting Guide for Researchers
<Technical Support Center: Indomethacin Oral Gavage Studies >
Welcome to the technical support center for researchers working with this compound in oral gavage studies. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of formulating and administering this challenging compound. As a non-steroidal anti-inflammatory drug (NSAID), this compound is a cornerstone of many preclinical research models. However, its physicochemical properties present significant hurdles to achieving consistent and optimal oral bioavailability.
This resource moves beyond simple protocols to explain the 'why' behind formulation choices and troubleshooting steps. Our goal is to empower you with the scientific rationale needed to design robust experiments, interpret your data with confidence, and ultimately, achieve reliable and reproducible results.
Section 1: Understanding the Core Challenge: The Physicochemical Properties of this compound
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This classification is central to understanding the challenges it presents for oral administration.
-
Low Aqueous Solubility: this compound is practically insoluble in water and acidic environments, such as the stomach. Its solubility is highly pH-dependent, increasing in more alkaline conditions.
-
High Permeability: Despite its poor solubility, once dissolved, this compound has high permeability across the intestinal mucosa.
This combination means that the rate-limiting step for absorption is its dissolution rate in the gastrointestinal (GI) tract. If the compound doesn't dissolve, it cannot be absorbed, leading to low and highly variable plasma concentrations.
| Property | Value | Implication for Oral Gavage |
| Molecular Weight | 357.79 g/mol | Standard for a small molecule drug. |
| pKa | 3.8 - 4.5 | As a weak acid, it is largely unionized and poorly soluble in the low pH of the stomach. |
| LogP | ~3.4 - 4.25 | Indicates high lipophilicity, contributing to poor aqueous solubility but good membrane permeability. |
| Water Solubility | ~2.4 µg/mL | Very low, making simple aqueous suspensions problematic. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face when working with this compound.
FAQ 1: My plasma concentrations of this compound are extremely low and variable between animals. What's the likely cause?
This is the most frequent challenge and almost always points to a formulation issue that results in poor dissolution and absorption.
Root Cause Analysis:
-
Inadequate Solubilization: The default of suspending this compound in a simple aqueous vehicle like water or saline is often insufficient. The drug particles may agglomerate and fail to dissolve in the GI tract.
-
Precipitation in the Stomach: If you've used a high pH vehicle to dissolve this compound, it can rapidly precipitate upon entering the acidic environment of the stomach, rendering it unavailable for absorption.
-
Particle Size: Larger drug particles have a smaller surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a slower dissolution rate.
Troubleshooting Workflow:
Caption: Troubleshooting low bioavailability.
FAQ 2: What is the best vehicle for oral gavage of this compound?
There is no single "best" vehicle; the optimal choice depends on the study's specific needs, dose level, and available resources. The goal is to enhance the solubility and dissolution rate.
Commonly Used & Recommended Vehicle Strategies:
| Vehicle Type | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Co-solvent Systems | PEG 200, PEG 400, Propylene Glycol, Ethanol, DMSO | Increases drug solubility by reducing the polarity of the aqueous vehicle. | Simple to prepare; can achieve high drug concentrations. | Potential for precipitation upon dilution in the GI tract; potential for vehicle-induced toxicity or off-target effects. |
| Surfactant/Micellar Solutions | Tween 80, Cremophor® RH 40 | Surfactants form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in water. | Enhances wetting and dissolution. | Can have physiological effects on the GI tract; some surfactants can be toxic at high concentrations. |
| Lipid-Based Systems (SEDDS) | Oils (e.g., Capryol™ 90), Surfactants, Co-surfactants (e.g., Transcutol® HP) | Forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like GI fluids), keeping the drug in a solubilized state. | Significantly improves bioavailability; protects the drug from degradation. | More complex to formulate and characterize; requires careful selection of excipients. |
| Cyclodextrin Complexes | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, encapsulating the drug molecule to increase its solubility. | Proven to enhance solubility and stability. | Can be expensive; formulation can be bulky, limiting the maximum achievable dose concentration. |
| Alkaline Solutions | 0.5% Sodium Bicarbonate (NaHCO₃) | Ionizes the acidic this compound, forming a soluble salt. | Very simple to prepare. | High risk of rapid precipitation in the acidic stomach, leading to variable absorption. |
| Suspensions with Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC) | Increases the viscosity of the vehicle to keep drug particles suspended, ensuring dose uniformity. Does not improve solubility directly. | Good for dose uniformity if solubility is not the primary issue. | Does not address the core problem of poor dissolution. Often combined with other strategies. |
Recommendation: For initial studies, a co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% water) is a common starting point. For studies requiring maximal and consistent exposure, developing a Self-Emulsifying Drug Delivery System (SEDDS) is a superior strategy.
FAQ 3: I'm considering a Self-Emulsifying Drug Delivery System (SEDDS). Where do I start?
SEDDS are an excellent choice for BCS Class II compounds like this compound. They are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gut.
Key Steps for Developing a Simple SEDDS:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, ethyl oleate), surfactants (e.g., Cremophor® RH 40, Tween 85), and co-surfactants (e.g., Transcutol® HP).
-
Construct Ternary Phase Diagrams: To identify the self-emulsifying regions, prepare various ratios of the three components and visually assess their ability to form a clear microemulsion upon dilution with water.
-
Formulation Optimization: Select a formulation from the self-emulsifying region that has high drug loading capacity and forms small, stable droplets upon dilution.
-
Characterization: Evaluate droplet size, stability, and in vitro drug release before proceeding to in vivo studies.
Caption: SEDDS Formulation Workflow.
FAQ 4: Can I just grind the this compound powder to make it dissolve better?
Yes, this is a valid strategy known as particle size reduction or micronization . Reducing particle size increases the surface area available for dissolution. This can be achieved through techniques like ball milling or jet milling.
However, micronization alone may not be sufficient. Highly hydrophobic, micronized particles can agglomerate in aqueous media, which reduces the effective surface area and negates the benefit. Therefore, it is often best to combine micronization with the use of wetting agents (like surfactants) or formulating it into a suspension with appropriate suspending agents.
Section 3: Protocols and Methodologies
Protocol 3.1: Preparation of an this compound Suspension using a Co-solvent/Surfactant System
This protocol provides a starting point for a simple, improved formulation over a basic aqueous suspension.
Materials:
-
This compound powder (micronized, if available)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween 80
-
0.5% (w/v) Methylcellulose (MC) solution in purified water
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated dosing syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound for your target concentration (e.g., 10 mg/mL).
-
Wetting/Initial Solubilization: In a glass mortar, add a small volume of PEG 400 and a drop of Tween 80 to the this compound powder. Levigate with the pestle to form a smooth, uniform paste. This step is crucial to wet the hydrophobic powder and break up agglomerates.
-
Dilution: Slowly add the 0.5% methylcellulose solution to the paste in geometric proportions, mixing continuously.
-
Homogenization: Transfer the mixture to a beaker with a magnetic stir bar. Stir for at least 30 minutes to ensure homogeneity. The final preparation should be a uniform, opaque suspension.
-
Dosing: Stir the suspension continuously while drawing up each dose to ensure uniformity.
Protocol 3.2: Quantification of this compound in Rat Plasma via HPLC
Accurate bioanalysis is critical for pharmacokinetic assessment. High-Performance Liquid Chromatography (HPLC) is a common method.
Principle: This method uses protein precipitation to extract this compound from plasma, followed by separation and quantification using reverse-phase HPLC with UV detection.
Materials & Equipment:
-
HPLC system with UV detector (set to ~254 nm or 320 nm)
-
C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18)
-
Rat plasma (blank and study samples)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Internal Standard (IS), e.g., Mefenamic acid
-
Microcentrifuge tubes and centrifuge
Procedure:
-
Standard & QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the IS into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add the IS.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system.
-
Mobile Phase Example: Methanol and 0.1% phosphoric acid in water (e.g., 70:30 v/v).
-
Flow Rate: 1 mL/min.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the standards. Use this curve to determine the concentration in the unknown samples.
Section 4: Additional Considerations
-
Gastrointestinal Toxicity: Be aware that this compound can cause significant GI injury, including ulcers and bleeding, particularly in rats. The formulation strategy can impact the severity of these effects. Encapsulation methods like SEDDS or nanoparticles may help reduce direct contact with the GI mucosa.
-
Dose Volume: Ensure the final concentration of your formulation allows for an appropriate gavage volume for the animal species (e.g., typically ≤10 mL/kg for rats).
-
Stability: Always assess the physical and chemical stability of your final formulation over the expected duration of use. Check for signs of precipitation, crystallization, or phase separation.
By carefully considering the physicochemical properties of this compound and applying a systematic, rational approach to formulation development, researchers can overcome the challenges of poor solubility and achieve the reliable, consistent data necessary for successful preclinical studies.
Technical Support Center: Mitigating Indomethacin-Induced Renal Effects in Long-Term Studies
For: Researchers, scientists, and drug development professionals
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a critical tool in many long-term preclinical studies due to its reliable induction of inflammation. However, its utility is often hampered by significant nephrotoxic side effects. This guide provides a comprehensive technical resource for researchers to understand, monitor, and mitigate the renal effects of this compound in their experimental models. By integrating mechanistic insights with practical, field-proven protocols, this document aims to enhance the integrity and success of your long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced nephrotoxicity?
A1: this compound's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the synthesis of prostaglandins, which are crucial for maintaining renal homeostasis.[2] The key consequences for the kidney include:
-
Hemodynamic Alterations: Prostaglandins, particularly PGE2 and PGI2, are potent vasodilators in the renal vasculature.[1][2] They are essential for maintaining renal blood flow (RBF) and glomerular filtration rate (GFR), especially in states of renal stress.[2][3] this compound-induced prostaglandin inhibition leads to vasoconstriction of the afferent arteriole, reducing RBF and GFR.[1][4] This is particularly detrimental in long-term studies, where chronic hypoperfusion can lead to ischemic injury.
-
Impaired Sodium and Water Excretion: Prostaglandins regulate salt and water reabsorption in the renal tubules.[2] By inhibiting their synthesis, this compound can cause sodium and water retention, leading to edema and potentially exacerbating hypertension.[5][6]
-
Direct Tubular and Interstitial Injury: Beyond hemodynamics, some forms of NSAID-induced kidney damage can be prostaglandin-independent.[6] These may involve acute interstitial nephritis and acute tubular necrosis, though the exact mechanisms are complex and can involve oxidative stress.[7][8]
Q2: Why is long-term administration of this compound particularly challenging for renal function?
A2: Long-term this compound administration creates a state of chronic prostaglandin inhibition. This sustained disruption of renal autoregulation makes the kidney highly vulnerable to injury.[9] While the kidneys can often compensate for short-term NSAID use, prolonged exposure can lead to a syndrome of "hypoprostaglandinism," characterized by decreased plasma renin activity, reduced aldosterone, and an impaired ability to respond to physiological stressors like sodium restriction.[9][10] This can progress from functional changes to structural damage, including chronic kidney disease and renal papillary necrosis.[11]
Q3: What are the most common biomarkers for monitoring this compound-induced renal damage?
A3: While serum creatinine (SCr) and blood urea nitrogen (BUN) are traditional markers, they are often insensitive for detecting early kidney injury.[12][13][14] For more sensitive and specific monitoring in preclinical studies, consider the following:
-
FDA/EMA-Accepted Urinary Biomarkers: Kidney Injury Molecule-1 (KIM-1), Albumin, Total Protein, β2-microglobulin (B2M), Clusterin, and Trefoil Factor-3 (TFF-3) are highly regarded for monitoring drug-induced kidney injury.[12][13]
-
Novel and Emerging Biomarkers: Neutrophil Gelatinase-Associated Lipocalin (NGAL) and Interleukin-18 (IL-18) have shown promise as early indicators of acute kidney injury (AKI).[13] NGAL, in particular, is rapidly produced in nephrons following epithelial injury.[14] A recent study demonstrated that Nifuroxazide treatment attenuated this compound-induced renal injury by, among other things, decreasing serum NGAL levels.
Q4: What are established pharmacological agents used to mitigate this compound's renal effects?
A4: The primary strategy involves counteracting the mechanisms of this compound's toxicity.
-
Prostaglandin Analogs: Co-administration of a stable prostaglandin analog (e.g., Misoprostol, a PGE1 analog) can help restore the vasodilatory signals that are blocked by this compound, thereby preserving renal blood flow.
-
Antioxidants: Oxidative stress contributes to this compound-induced renal damage.[7] Co-treatment with antioxidants like N-acetylcysteine (NAC) or Quercetin may offer protection.[4][8] Quercetin, for instance, has been shown to prevent mitochondrial malfunction and apoptosis in kidney cells treated with this compound.[8]
-
Agents Targeting Downstream Pathways: Recent research has explored agents that modulate pathways affected by this compound. For example, Nifuroxazide has been shown to protect against this compound nephrotoxicity by upregulating the Nrf2/HO-1 antioxidant pathway and suppressing inflammatory signals like NF-κB and JAK-1/STAT3.[15]
Q5: Are there any non-pharmacological strategies to protect the kidneys during long-term this compound studies?
A5: Yes, several supportive care strategies are crucial:
-
Maintaining Hydration and Electrolyte Balance: Ensuring adequate hydration is paramount. Volume depletion exacerbates the vasoconstrictive effects of NSAIDs.[6][16] Provide free access to water and consider monitoring for signs of dehydration.
-
Dietary Salt Restriction: A high-sodium diet can increase the renal workload. In some cases, modest salt restriction may be beneficial, although care must be taken as severe sodium restriction can actually worsen this compound-induced hyporeninism.[9][11]
-
Dose Optimization: The most fundamental strategy is to use the lowest effective dose of this compound for the shortest possible duration to achieve the study's scientific objective.[11]
Troubleshooting Guides
Problem 1: Progressive Increase in Serum Creatinine and BUN Levels
Causality: A consistent rise in SCr and BUN is a classic indicator of declining glomerular filtration rate (GFR). This is most likely due to sustained, prostaglandin-mediated vasoconstriction of the afferent arteriole, leading to reduced renal perfusion and filtration capacity.[1]
Mitigation Protocol: Co-administration of a Prostaglandin E2 (PGE2) Analog
This protocol aims to counteract the primary hemodynamic insult of this compound by supplying an exogenous vasodilator.
Step-by-Step Methodology:
-
Baseline Measurement: Prior to initiating this compound treatment, collect baseline blood and urine samples to establish normal renal function parameters for each animal.
-
Group Allocation: Divide animals into at least three groups:
-
Group A: Vehicle Control
-
Group B: this compound (e.g., 5-10 mg/kg/day, route dependent on study design)[17]
-
Group C: this compound + PGE2 Analog (e.g., Dinoprostone)
-
-
Dose-Ranging (if necessary): Determine the optimal dose of the PGE2 analog. Start with a low dose and titrate upwards, monitoring for effects on blood pressure and renal markers. The goal is to oppose the renal effects of this compound without causing systemic hypotension.[18]
-
Administration: Administer the PGE2 analog shortly before or concurrently with the this compound dose to ensure its presence during peak this compound activity.
-
Monitoring: Collect blood samples (e.g., weekly) to monitor SCr and BUN. Also, collect 24-hour urine samples to measure urine volume and creatinine clearance for a more direct assessment of GFR.[17]
-
Data Analysis: Compare the changes in renal function markers over time between the groups.
Expected Outcome: The group receiving the PGE2 analog should exhibit significantly attenuated increases in SCr and BUN compared to the group receiving this compound alone.
Data Presentation Example:
| Treatment Group | Baseline SCr (mg/dL) | Week 4 SCr (mg/dL) | % Change from Baseline |
| Vehicle Control | 0.5 ± 0.1 | 0.5 ± 0.1 | 0% |
| This compound (10 mg/kg) | 0.5 ± 0.1 | 1.2 ± 0.3 | +140% |
| Indo + PGE2 Analog | 0.5 ± 0.1 | 0.7 ± 0.2 | +40% |
Workflow Diagram:
Caption: Workflow for mitigating hemodynamic effects.
Problem 2: Histopathological Evidence of Tubular Necrosis and Oxidative Stress
Causality: Beyond hemodynamic effects, this compound can induce direct cellular damage through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in tubular epithelial cells.[7][8] This is often evidenced by tubular necrosis, loss of brush border, and inflammatory infiltrates on histopathology.
Mitigation Protocol: Co-administration of an Antioxidant (Quercetin)
This protocol aims to neutralize ROS and support cellular antioxidant defense mechanisms, thereby protecting renal tubules from direct this compound-induced injury.
Step-by-Step Methodology:
-
Model Induction: Establish the long-term this compound model as previously described.
-
Group Allocation:
-
Administration: Administer Quercetin daily, typically via oral gavage, starting concurrently with or one day prior to the initiation of this compound treatment to ensure protective levels are present.
-
Biomarker Monitoring: In addition to SCr and BUN, monitor urinary KIM-1, as it is a specific marker of tubular injury.[12][13]
-
Endpoint Tissue Analysis: At the end of the study, harvest the kidneys.
-
One kidney should be fixed in formalin for standard H&E staining to assess morphology (tubular necrosis, interstitial inflammation).
-
The other kidney should be snap-frozen for biochemical assays to measure markers of oxidative stress (e.g., Malondialdehyde - MDA) and antioxidant enzyme activity (e.g., Superoxide Dismutase - SOD, Glutathione - GSH).[15]
-
-
Data Analysis: Compare histopathological scores, urinary KIM-1 levels, and tissue oxidative stress markers between groups.
Expected Outcome: The Quercetin co-treated group should show reduced histopathological damage, lower urinary KIM-1 excretion, and improved tissue antioxidant status (lower MDA, higher SOD/GSH) compared to the this compound-only group.[8]
Signaling Pathway Diagram:
References
- 1. Prostaglandin Basics - Renal Fellow Network [renalfellow.org]
- 2. Renal Effects of Prostaglandins and Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. COX-2 inhibitors and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. This compound-induced renal damage: role of oxygen free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of long-term treatment with this compound on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Prevention of Renal Complications Induced by Non- Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarkers of Drug-Induced Kidney Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Nifuroxazide attenuates this compound-induced renal injury by upregulating Nrf2/HO-1 and cytoglobin and suppressing NADPH-oxidase, NF-κB, and JAK-1/STAT3 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute intrinsic renal failure induced by this compound: role of prostaglandin synthetase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Renal function in conscious rats after this compound. Evidence for a tubular action of endogenous prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indometacin: renal handling and effects in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. internationalscholarsjournals.com [internationalscholarsjournals.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Indomethacin and Celecoxib in Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the non-selective NSAID, Indomethacin, and the selective COX-2 inhibitor, Celecoxib, in the context of colon cancer. It explores their mechanisms of action, summarizes key experimental findings, and offers detailed protocols for preclinical evaluation.
Introduction: The Role of NSAIDs in Colon Cancer
Non-steroidal anti-inflammatory drugs (NSAIDs) have long been investigated for their potential chemopreventive and therapeutic effects in colorectal cancer.[1] Epidemiological studies and clinical trials have suggested that regular NSAID use is associated with a reduced risk of developing colorectal adenomas and carcinomas.[2] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation and cell proliferation.[3]
Two main isoforms of the COX enzyme exist: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and often overexpressed in inflammatory states and various cancers, including colorectal cancer.[3] This differential expression has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.
This guide focuses on a comparative analysis of two prominent NSAIDs:
Mechanisms of Action: Beyond COX Inhibition
While both drugs target the COX pathway, their selectivity and potential off-target effects contribute to differences in their anti-cancer activity.
This compound: As a non-selective inhibitor, this compound blocks both COX-1 and COX-2.[6] Its anti-neoplastic activity is attributed to several mechanisms, including the inhibition of prostaglandin synthesis, induction of apoptosis, and inhibition of angiogenesis.[1][7] Some evidence suggests that this compound's effects may also be mediated through COX-independent pathways, such as the modulation of Wnt/β-catenin signaling.[6][8]
Celecoxib: Celecoxib selectively inhibits COX-2, which is frequently overexpressed in colorectal tumors and plays a role in tumor growth, invasion, and angiogenesis.[9][10] Beyond COX-2 inhibition, celecoxib has been shown to induce apoptosis through mechanisms independent of its primary target.[11][12] These include the inhibition of signaling pathways like Wnt/β-catenin and the downregulation of anti-apoptotic proteins.[9][12] Some studies have even demonstrated that a celecoxib analog lacking COX-2 inhibitory activity still retains anti-tumor effects.[12]
Signaling Pathway Overview
Caption: COX pathway and targets of this compound and Celecoxib.
Comparative Efficacy: In Vitro and In Vivo Evidence
Numerous studies have evaluated the efficacy of this compound and Celecoxib in various colon cancer models. The following table summarizes key findings.
| Parameter | This compound | Celecoxib | Key Findings & References |
| In Vitro Cell Viability | Decreases viability of colon cancer cells (e.g., HCT116) in a dose-dependent manner.[7][13] | Inhibits proliferation of colon cancer cell lines (e.g., HCT-116, DLD-1).[12] | Both drugs demonstrate direct anti-proliferative effects on colon cancer cells.[7][12] |
| Apoptosis Induction | Induces apoptosis in human colorectal cancer cells.[6] | Induces apoptosis, in some cases independent of COX-2 inhibition.[11][12] | Celecoxib's apoptosis-inducing mechanisms are particularly well-studied.[11][12] |
| In Vivo Tumor Growth | Significantly suppresses tumor growth in xenograft models (e.g., HCT116 in nude mice).[7][13] | Inhibits primary tumor growth and lung metastases in xenograft models (e.g., HT-29 in nude mice).[10] | Both drugs show significant efficacy in reducing tumor burden in animal models.[7][10] |
| Angiogenesis Inhibition | Reduces microvessel density and VEGF expression in tumor tissues.[7][13] | Potently suppresses prostaglandin formation, leading to anti-angiogenic effects.[10] | Both drugs target tumor angiogenesis, a critical process for cancer growth.[7][10] |
| COX-2 Selectivity | Non-selective inhibitor of both COX-1 and COX-2.[3] | Highly selective for COX-2 over COX-1.[3] | This difference in selectivity is a key distinguishing feature.[3] |
| COX-Independent Effects | Evidence for effects on Wnt/β-catenin signaling.[6][8] | Can induce apoptosis and inhibit cell growth through COX-2 independent pathways.[9][12] | Both drugs exhibit anti-cancer activities that are not solely reliant on COX inhibition.[6][12] |
Experimental Protocols
To aid researchers in the evaluation of these compounds, detailed protocols for key in vitro and in vivo experiments are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of a compound on cancer cells.
Materials:
-
96-well plates
-
Colon cancer cells (e.g., HCT116, SW480)
-
This compound and Celecoxib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[14]
-
Treat the cells with various concentrations of this compound or Celecoxib for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[14]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability and determine the IC50 value.[14]
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.[14]
Materials:
-
6-well plates
-
Colon cancer cells
-
This compound and Celecoxib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or Celecoxib for 24 or 48 hours.[14]
-
Harvest the cells, including any floating cells in the medium, and wash with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Analyze the cells by flow cytometry within one hour.[14] The percentage of early and late apoptotic cells can be determined.[15]
In Vivo Xenograft Model
This protocol outlines a typical workflow for evaluating the efficacy of this compound and Celecoxib in a mouse xenograft model.
Caption: Workflow for an in vivo colon cancer xenograft study.
Procedure:
-
Cell Culture and Implantation: Human colon cancer cells (e.g., HCT116) are cultured and then subcutaneously inoculated into immunodeficient mice (e.g., BALB/c-nu/nu).[7][13]
-
Tumor Growth and Grouping: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, Celecoxib).[7]
-
Drug Administration: The drugs are administered, for example, by oral gavage, at predetermined doses and schedules.[7] For instance, a study used oral administration of this compound at 3 mg/kg/day for 4 weeks.[7]
-
Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.[7]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31 for microvessel density) and proliferation (e.g., Ki-67).[7]
Discussion and Future Perspectives
Both this compound and Celecoxib have demonstrated significant anti-cancer efficacy in preclinical models of colon cancer. The choice between a non-selective and a selective COX-2 inhibitor may depend on the specific research question and the desire to minimize gastrointestinal toxicity, a known side effect of non-selective NSAIDs.[1]
Future research should continue to explore the COX-independent mechanisms of these drugs, as they may reveal novel therapeutic targets. Additionally, combination therapies, where these NSAIDs are used in conjunction with standard chemotherapeutic agents, warrant further investigation to enhance treatment efficacy and potentially overcome drug resistance. Recent clinical trial data suggests that the benefit of celecoxib may be more pronounced in patients with specific genetic mutations, such as in the PIK3CA gene, highlighting the potential for a personalized medicine approach.[16]
References
- 1. Activity of the non-steroidal anti-inflammatory drug this compound against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSAIDs: Old Drugs Reveal New Anticancer Targets [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Cyclooxygenase-2 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound suppresses growth of colon cancer via inhibition of angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing Drugs as Expanding Cancer Treatment Palette: this compound as a Cancer Treatment | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 9. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis - BioResearch - Labmedica.com [labmedica.com]
- 12. Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] this compound suppresses growth of colon cancer via inhibition of angiogenesis in vivo. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset of patients | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Analysis of a Novel Anti-Inflammatory Agent Against the Benchmark NSAID, Indomethacin
For fellow researchers, scientists, and professionals in drug development, the quest for more effective and safer anti-inflammatory therapeutics is a constant endeavor. While classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin have been mainstays in managing inflammation, pain, and fever, their use is often limited by significant side effects, particularly gastrointestinal issues.[1][2] This guide introduces "Compound X," a novel investigational molecule, and provides a comprehensive framework for validating its anti-inflammatory effects in direct comparison to this compound.
This document is structured to provide not just protocols, but the scientific rationale behind each experimental step. We will progress from fundamental enzymatic assays to cell-based models and finally to a well-established in vivo model of acute inflammation. This systematic approach ensures a thorough and robust evaluation of Compound X's potential as a next-generation anti-inflammatory agent.
The Inflammatory Cascade and the Role of Cyclooxygenase (COX) Enzymes
At the heart of inflammation, pain, and fever are potent lipid mediators called prostaglandins.[3][4] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[4] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in physiological processes such as protecting the stomach lining and maintaining kidney function.[5]
-
COX-2: This isoform is typically undetectable in most tissues but is significantly upregulated during inflammatory processes.[5]
This compound is a non-selective inhibitor of both COX-1 and COX-2.[1] By blocking these enzymes, it effectively reduces prostaglandin synthesis, thereby mitigating inflammation and pain.[1][6] However, the inhibition of COX-1 is also responsible for many of the undesirable side effects associated with this compound, such as peptic ulcers.[1] An ideal anti-inflammatory agent would selectively inhibit COX-2 while sparing COX-1.
The initial and most critical step in evaluating Compound X is to determine its activity against these two key enzymes.
Signaling Pathway of Prostaglandin Synthesis
Caption: The Cyclooxygenase (COX) pathway illustrating the conversion of arachidonic acid to prostaglandins.
In Vitro Evaluation: COX Inhibition Profile
The first set of experiments aims to determine the half-maximal inhibitory concentration (IC50) of Compound X for both COX-1 and COX-2 and compare it to this compound. A lower IC50 value indicates greater potency.
Experimental Protocol: Fluorometric COX Activity Assay
This assay measures the peroxidase activity of COX enzymes.[7]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
COX-1 inhibitor (e.g., SC-560)
-
COX-2 inhibitor (e.g., Celecoxib)
-
Compound X
-
This compound
-
96-well opaque microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a dilution series of Compound X and this compound in DMSO.
-
In a 96-well plate, add the COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Add the test compounds (Compound X, this compound, and controls) to their respective wells.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin reading the fluorescence intensity at timed intervals.
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Expected Value | Expected Value | Expected Value |
| Compound X | Experimental Value | Experimental Value | Calculated Value |
A higher selectivity index for Compound X would suggest a potentially better safety profile compared to this compound.
Cell-Based Assays: Cellular Anti-Inflammatory Effects
To move beyond purified enzymes and understand the effects in a more biologically relevant system, we will use a macrophage cell line. Macrophages are key players in the inflammatory response.[8] We will stimulate these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response.[9]
Signaling Pathway of LPS-Induced Inflammation
LPS binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.[10] This initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[11][12] Activated NF-κB then moves into the nucleus and promotes the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[13]
Caption: Simplified TLR4 signaling pathway leading to NF-κB activation and pro-inflammatory gene expression.
Experimental Protocol: LPS-Stimulated Macrophage Assay
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Compound X
-
This compound
-
MTT assay kit for cell viability
-
Griess Reagent for nitric oxide measurement
Procedure:
-
Cell Viability: First, determine the non-toxic concentrations of Compound X and this compound on RAW 264.7 cells using an MTT assay.[17]
-
Cell Stimulation:
-
Plate RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of Compound X or this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[18]
-
-
Measurement of Inflammatory Mediators:
Data Presentation: Inhibition of Inflammatory Mediators
| Treatment | PGE2 Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | NO Production (% of LPS control) |
| Vehicle Control | Baseline Value | Baseline Value | Baseline Value | Baseline Value |
| LPS Only | 100% | 100% | 100% | 100% |
| This compound (concentration) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Compound X (concentration) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
These results will demonstrate whether Compound X can inhibit the production of key inflammatory mediators in a cellular context.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
The final step is to assess the anti-inflammatory efficacy of Compound X in a living organism. The carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation.[20][21][22]
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema in vivo model.
Experimental Protocol: Rat Paw Edema
Materials:
-
Male Wistar rats (180-200g)
-
Carrageenan solution (1% in saline)
-
Compound X
-
This compound (positive control)
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer for measuring paw volume
Procedure:
-
Animal Grouping: Divide the rats into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg, oral)[21]
-
Group 3: Compound X (low dose, oral)
-
Group 4: Compound X (high dose, oral)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[21]
-
Drug Administration: Administer the respective treatments orally 1 hour before inducing inflammation.[21]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[20][23]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21][24]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: In Vivo Anti-Inflammatory Efficacy
| Treatment Group | 1 Hour (% Inhibition) | 2 Hours (% Inhibition) | 3 Hours (% Inhibition) | 4 Hours (% Inhibition) | 5 Hours (% Inhibition) |
| This compound (10 mg/kg) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Compound X (Low Dose) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Compound X (High Dose) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Significant inhibition of paw edema by Compound X, comparable or superior to this compound, would provide strong evidence of its in vivo anti-inflammatory activity.
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to validating the anti-inflammatory effects of a new compound, "Compound X," against the established NSAID, this compound. By progressing from in vitro enzyme and cell-based assays to an in vivo model of acute inflammation, researchers can build a robust data package to support the compound's potential.
Positive results, particularly a high COX-2 selectivity and potent in vivo efficacy, would warrant further investigation into the pharmacokinetic and toxicological profiles of Compound X, paving the way for its development as a safer and more effective anti-inflammatory therapeutic.
References
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. PGE2 ELISA Kits [thermofisher.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 15. assaygenie.com [assaygenie.com]
- 16. caymanchem.com [caymanchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. benchchem.com [benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Indomethacin's Effect Across Diverse Cancer Cell Lines: A Comparative Guide
Introduction: Re-evaluating a Classic NSAID in the Oncology Landscape
Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID), has long been utilized for its potent anti-inflammatory, analgesic, and antipyretic properties, primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] However, a growing body of evidence has illuminated its potential as an anticancer agent, extending beyond its classical mechanism of action.[2] Numerous studies have demonstrated that this compound can suppress proliferation and induce apoptosis in a variety of tumor cell lines, often irrespective of their COX expression levels, hinting at a broader, more complex anti-neoplastic activity.[2]
This guide provides a comprehensive cross-validation of this compound's efficacy across a spectrum of cancer cell lines. We will delve into its differential effects on cell viability, explore the underlying molecular mechanisms, and present standardized protocols for key validation experiments. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the multifaceted anti-cancer properties of this compound.
Comparative Efficacy of this compound: A Cross-Cancer Cell Line Analysis
The cytotoxic and anti-proliferative effects of this compound exhibit considerable variability across different cancer cell lines, influenced by factors such as tissue of origin and the specific molecular aberrations driving tumorigenesis. The half-maximal inhibitory concentration (IC50), a key metric of a drug's potency, serves as a primary point of comparison.
Below is a summary of reported IC50 values for this compound and its derivatives in various cancer cell lines. It is crucial to note that these values are derived from multiple studies and experimental conditions may vary.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | This compound | ~318.2 | [3] |
| HT-29 | Colon Cancer | This compound | >100 | [2] |
| Caco-2 | Colon Cancer | This compound | >100 | [2] |
| SW480 | Colon Cancer | This compound | - | [4][5] |
| PC-3 | Prostate Cancer | This compound-NLC | 74.1 (after 48h) | [6] |
| MDA-MB-231 | Breast Cancer | This compound | - | [2] |
| MDA-MB-468 | Breast Cancer | This compound-NLC | 15.7 (after 48h) | [6] |
| MCF-7 | Breast Cancer | This compound | 94 | [2] |
| HepG2 | Liver Cancer | This compound derivative | 7.9 | [3] |
| A549 | Lung Cancer | This compound derivative | - | [2] |
| NCI-H1299 | Lung Cancer | This compound | 500 | |
| BxPC-3 | Pancreatic Cancer | This compound derivative | 9.78 | [2] |
| KATO III | Gastric Cancer | This compound | - | [7] |
| EC109 | Esophageal Cancer | This compound | - | [8] |
| HeLa | Cervical Cancer | This compound | 100 | [2] |
| Jurkat | T-cell Leukemia | This compound derivative | - | [2] |
Note: "-" indicates that while the study investigated the effects on this cell line, a specific IC50 value for the parent this compound compound was not explicitly provided in the referenced abstract. Some studies focused on more potent derivatives.
The data clearly indicates a differential sensitivity to this compound. For instance, when encapsulated in nanostructured lipid carriers (NLC), this compound shows significant potency against breast (MDA-MB-468) and prostate (PC-3) cancer cells.[6] Derivatives of this compound have also been shown to have potent, sub-micromolar activity against various cancer cell lines.[7] This variability underscores the importance of cell-line specific validation when considering this compound as a therapeutic candidate.
Mechanisms of Action: Beyond COX Inhibition
This compound's anti-cancer effects are mediated through a complex interplay of both COX-dependent and COX-independent pathways. While the inhibition of COX-2, which is often overexpressed in tumors and contributes to inflammation and angiogenesis, is a key mechanism, it does not solely account for the observed anti-proliferative and pro-apoptotic effects.[2][9]
Key Signaling Pathways Modulated by this compound:
-
Wnt/β-catenin Signaling: In several colorectal cancer cell lines, such as SW480 and HCT116, this compound has been shown to down-regulate β-catenin protein levels.[5][10] This is significant as dysregulation of the Wnt/β-catenin pathway is a critical event in the initiation of colorectal cancer. The reduction in β-catenin leads to decreased transcription of its target genes, including cyclin D1, which plays a crucial role in cell cycle progression.[5]
-
NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival. This compound has been reported to inhibit the activation of NF-κB, which can contribute to its pro-apoptotic effects in cancer cells.[11]
-
Apoptosis Induction: this compound can induce apoptosis through various mechanisms. In esophageal cancer cells (EC109), it triggers the release of the second mitochondria-derived activator of caspase (Smac) and activates caspase-3.[8] In gastric cancer cells, it promotes the degradation of the anti-apoptotic protein Survivin and Aurora B kinase.[7] Studies in colon cancer cells have also demonstrated that this compound-induced apoptosis is associated with an increase in the pro-apoptotic protein BAX.[5]
-
Cell Cycle Arrest: A common outcome of this compound treatment is the induction of cell cycle arrest, primarily at the G1/S or G0/G1 phase.[2][12] In colon cancer cells with wild-type p53 (wtp53/SW480), this compound down-regulates the expression of cyclin-dependent kinases CDK2 and CDK4 and up-regulates the expression of the cell cycle inhibitor p21WAF1/CIP1, leading to G1 arrest.[4][13] This effect appears to be dependent on the p53 status of the cells.[4]
-
Inhibition of Angiogenesis: this compound can suppress tumor growth by inhibiting the formation of new blood vessels. In vivo studies with HCT116 colon cancer xenografts have shown that this compound reduces tumor angiogenesis, which is associated with a decrease in the expression of Vascular Endothelial Growth Factor (VEGF).[3]
-
Attenuation of Cell Migration: this compound has been shown to inhibit the migration of colon cancer (HT29) and other cancer cells.[11][14] This effect may be mediated by the attenuation of epidermal growth factor (EGF)-mediated calcium influx, which is a key determinant of cancer cell migration.[14]
The following diagram illustrates the interconnected pathways through which this compound exerts its anti-cancer effects.
Caption: Overview of this compound's Anti-Cancer Mechanisms.
Experimental Protocols for Cross-Validation
To ensure the reproducibility and comparability of results, standardized protocols are essential. The following are detailed, step-by-step methodologies for key experiments to validate the effects of this compound on cancer cell lines.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cell lines of interest in appropriate media until they reach logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 400, 600 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing of this compound and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]
- 3. Repurposing of this compound and Naproxen as anticancer agents: progress from 2017 to present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on cell cycle proteins in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dovepress.com [dovepress.com]
- 7. This compound derivatives as tubulin stabilizers to inhibit cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in the EC109 esophageal cancer cell line by releasing second mitochondria-derived activator of caspase and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH-Indomethacin Nanoparticles Antitumoral Action: A Possible Coadjuvant Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces differential expression of beta-catenin, gamma-catenin and T-cell factor target genes in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Cancer Cell Migration via Attenuation of Cellular Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effects of this compound on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on cell cycle proteins in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Indomethacin and Ibuprofen on COX-2 Inhibition: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of the cyclooxygenase-2 (COX-2) inhibitory activities of two widely used non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin and Ibuprofen. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the mechanistic nuances, quantitative differences in potency and selectivity, and the practical methodologies used to derive these insights. Our analysis is grounded in experimental data to empower informed decisions in research and development settings.
Introduction: The Central Role of Cyclooxygenase (COX) in Inflammation
Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme responsible for converting arachidonic acid into prostaglandins (PGs) and other prostanoids.[1] These lipid mediators are pivotal in a vast array of physiological and pathophysiological processes.[1] The enzyme exists in two primary isoforms, COX-1 and COX-2, which, despite sharing a similar structure, have distinct expression patterns and biological functions.[1][2]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions.[3] These include protecting the gastric mucosa, maintaining normal kidney function, and regulating platelet aggregation.[3]
-
COX-2: In contrast, COX-2 is an inducible enzyme.[2] Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines, growth factors, and endotoxins.[3][4] This induction at sites of inflammation leads to the production of prostaglandins that mediate pain, fever, and swelling.[5]
The therapeutic action of NSAIDs stems from their ability to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[6] However, the clinical utility and side-effect profile of an NSAID are critically dependent on its relative inhibitory potency and selectivity towards COX-1 versus COX-2.[7] Non-selective inhibition of COX-1 is associated with common adverse effects, most notably gastrointestinal complications.[7] This has driven the development and analysis of NSAIDs with varying degrees of selectivity for COX-2.
This guide will focus on a comparative analysis of two archetypal non-selective NSAIDs, this compound and Ibuprofen, to elucidate the subtle but significant differences in their interaction with COX-2.
The Arachidonic Acid Cascade and NSAID Intervention
The conversion of arachidonic acid to bioactive prostanoids is a multi-step enzymatic pathway.[8] Understanding this cascade is fundamental to appreciating the mechanism of action of COX inhibitors. The process begins when phospholipase A2 releases arachidonic acid from the cell membrane.[4][9] The COX enzyme then catalyzes two sequential reactions: a cyclooxygenase reaction that forms prostaglandin G2 (PGG2), followed by a peroxidase reaction that converts PGG2 to prostaglandin H2 (PGH2).[1][8] PGH2 serves as a common precursor for various tissue-specific synthases to produce the different prostaglandins (PGE2, PGI2, etc.) and thromboxane A2 (TXA2).[4][8]
This compound and Ibuprofen exert their effects by blocking the active site of both COX-1 and COX-2, preventing arachidonic acid from being converted into PGH2 and thereby halting the downstream production of pro-inflammatory mediators.[5][9]
Figure 1: Simplified Arachidonic Acid Cascade and NSAID Inhibition Points.
Comparative Analysis: this compound vs. Ibuprofen
While both drugs are classified as non-selective COX inhibitors, they exhibit distinct profiles in terms of potency, selectivity, and kinetic behavior.[10][11]
Mechanism of Action and Binding Kinetics
Both this compound and Ibuprofen are competitive inhibitors, meaning they reversibly bind to the active site of the COX enzymes and compete with the natural substrate, arachidonic acid.[11][12] However, the nature of this interaction differs.
-
This compound: Is characterized as a potent, tight-binding, time-dependent inhibitor.[11][12] This suggests a two-step inhibition model: an initial rapid, reversible binding, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.[11] This time-dependent nature contributes to its high potency.[6]
-
Ibuprofen: Is considered a weak, rapidly reversible, competitive inhibitor of arachidonic acid oxygenation.[11][12] Its binding and dissociation from the enzyme's active site are faster compared to this compound. Studies suggest that for Ibuprofen to inhibit arachidonic acid binding, it must bind to both subunits of the COX homodimer, whereas this compound can inhibit activity by binding to just one subunit.[12]
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the enzyme's activity.[7] A lower IC50 value signifies higher potency. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index (SI), indicating the drug's preference for inhibiting COX-2 over COX-1.
The following table summarizes representative IC50 values and selectivity ratios for this compound and Ibuprofen, derived from an assay using human peripheral monocytes.[13] It is important to note that absolute IC50 values can vary between different experimental systems and assay conditions.[3]
| Drug | Target | IC50 (µM)[13] | Selectivity Index (SI) (COX-1/COX-2)[13] |
| This compound | COX-1 | 0.0090 | 0.029 |
| COX-2 | 0.31 | ||
| Ibuprofen | COX-1 | 12 | 0.15 |
| COX-2 | 80 |
Expert Insights from the Data:
-
Potency: this compound is substantially more potent than Ibuprofen in inhibiting both COX-1 and COX-2.[13] Its IC50 values are in the nanomolar to low micromolar range, whereas Ibuprofen's are in the mid-to-high micromolar range.[13]
-
Selectivity: Both drugs are non-selective and preferentially inhibit COX-1 over COX-2, as indicated by their selectivity indices being significantly less than 1.[10][13] However, this compound shows a much stronger preference for COX-1 compared to Ibuprofen.[13] This pronounced COX-1 inhibition is consistent with the higher incidence of gastrointestinal side effects observed clinically with this compound.[6][14]
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
To ensure trustworthiness and reproducibility, the data presented above is generated using standardized in vitro assays. Below is a representative, step-by-step protocol for a colorimetric COX inhibitor screening assay, a common method for determining IC50 values.[15] This protocol is designed as a self-validating system, incorporating controls to ensure data integrity.
Principle of the Assay
This assay measures the peroxidase activity of COX. The COX enzyme first converts arachidonic acid to PGG2, and its peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]
Materials and Reagents
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test Compounds (this compound, Ibuprofen) dissolved in DMSO
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Figure 2: Workflow for a Colorimetric In Vitro COX Inhibition Assay.
Step-by-Step Procedure
-
Reagent Preparation: Prepare serial dilutions of this compound and Ibuprofen in DMSO. The final concentration of DMSO in the assay wells should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Addition: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition:
-
Test Wells: Add 10 µL of the diluted test compounds.
-
100% Activity Control: Add 10 µL of DMSO.
-
Background Control: Add 10 µL of assay buffer (no enzyme).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. Causality Check: This step is crucial, especially for time-dependent inhibitors like this compound, as it allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of TMPD to all wells to start the reaction.
-
Incubation: Incubate the plate for 15-20 minutes at 37°C.
-
Measurement: Read the absorbance of each well at 590 nm using a microplate reader.
Data Analysis and Interpretation
-
Correct for Background: Subtract the absorbance of the background control wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the inhibition for each concentration of the test compound[17]: % Inhibition = [(Absorbance of 100% Activity Control - Absorbance of Test Well) / Absorbance of 100% Activity Control] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[7] This value represents the potency of the inhibitor.
Conclusion and Future Directions
This comparative analysis demonstrates that while both this compound and Ibuprofen are non-selective NSAIDs, they are not interchangeable. This compound is a significantly more potent inhibitor of both COX-1 and COX-2, with a more pronounced selectivity towards COX-1.[13] This difference in potency and selectivity, rooted in their distinct binding kinetics, has direct implications for both their therapeutic efficacy and their side-effect profiles.
For researchers in drug development, these findings underscore the importance of detailed in vitro characterization. The experimental protocol outlined provides a robust framework for generating the quantitative data needed to compare novel compounds against established benchmarks like this compound and Ibuprofen. Understanding these fundamental differences is a critical step in the rational design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. academicjournals.org [academicjournals.org]
A Head-to-Head Comparison of Indomethacin and Aspirin on Platelet Aggregation: A Technical Guide for Researchers
For researchers in pharmacology, hematology, and drug development, understanding the nuanced effects of non-steroidal anti-inflammatory drugs (NSAIDs) on platelet function is paramount. This guide provides an in-depth, head-to-head comparison of two archetypal NSAIDs, Indomethacin and Aspirin, focusing on their impact on platelet aggregation. We will delve into their distinct mechanisms of action, provide a detailed experimental protocol for their comparative analysis, and present key data to inform your research.
Introduction: The Clinical and Research Significance of Anti-Platelet NSAIDs
Platelet aggregation is a critical physiological process in hemostasis, but its dysregulation can lead to thrombotic events such as myocardial infarction and stroke. NSAIDs, a widely used class of drugs, are known to interfere with platelet function, primarily through their inhibition of cyclooxygenase (COX) enzymes. Aspirin, in particular, is a cornerstone of antiplatelet therapy. This compound, while primarily used for its anti-inflammatory and analgesic properties, also exhibits potent antiplatelet effects. A clear understanding of their comparative efficacy and mechanisms is crucial for both therapeutic applications and the development of novel anti-thrombotic agents.
Mechanisms of Action: A Tale of Two Inhibitors
Both this compound and Aspirin exert their anti-platelet effects by inhibiting the COX-1 enzyme within platelets.[1] This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2).[2] TXA2 is a potent platelet agonist and vasoconstrictor, playing a central role in amplifying the aggregation cascade.[1][2] However, the nature of their interaction with COX-1 is fundamentally different.
Aspirin: Aspirin acts as an irreversible inhibitor of COX-1.[1][3] It covalently acetylates a serine residue (Ser529) in the active site of the enzyme, permanently inactivating it.[3][4] Since platelets are anucleated and cannot synthesize new proteins, the effect of Aspirin persists for the entire lifespan of the platelet (approximately 7-10 days).[1]
This compound: In contrast, this compound is a reversible inhibitor of COX-1.[5][6] It binds to the active site of the enzyme through non-covalent interactions, temporarily blocking the access of arachidonic acid.[7] The inhibitory effect of this compound is dependent on its plasma concentration and dissipates as the drug is metabolized and cleared from the body.
This fundamental difference in the mode of inhibition has significant implications for their clinical use and experimental evaluation. The irreversible nature of Aspirin's action leads to a cumulative and prolonged antiplatelet effect with daily dosing, whereas the effect of this compound is transient.
Signaling Pathway of Platelet Aggregation Inhibition by this compound and Aspirin
Caption: Inhibition of the COX-1 pathway by Aspirin and this compound.
Experimental Protocol: Comparative Analysis of Platelet Aggregation using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials and Reagents
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken any NSAIDs for at least two weeks.
-
3.2% Sodium Citrate anticoagulant.
-
This compound (analytical grade).
-
Acetylsalicylic acid (Aspirin) (analytical grade).
-
Dimethyl sulfoxide (DMSO) for drug dissolution.
-
Platelet agonists:
-
Collagen (e.g., 1-5 µg/mL final concentration).
-
Arachidonic Acid (e.g., 0.5-1.5 mM final concentration).
-
-
Phosphate Buffered Saline (PBS).
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Calibrated pipettes.
-
Aggregometer cuvettes with stir bars.
-
37°C water bath or heating block.
Step-by-Step Methodology
Step 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
Collect the PPP supernatant. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
Step 2: Preparation of Drug Solutions
-
Prepare stock solutions of this compound and Aspirin in DMSO.
-
Create a series of working dilutions of each drug in PBS to achieve the desired final concentrations for the assay. It is crucial to maintain a consistent, low final concentration of DMSO (typically <0.5%) in all samples to avoid solvent-induced effects on platelets.
Step 3: Platelet Aggregation Assay
-
Pre-warm the PRP aliquots to 37°C for at least 10 minutes.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Add 50 µL of the drug dilution (or vehicle control - PBS with the same final DMSO concentration) to the PRP and incubate for a pre-determined time (e.g., 5-10 minutes) to allow for drug-platelet interaction.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with a corresponding PPP sample.
-
Initiate the recording and add the platelet agonist (e.g., collagen or arachidonic acid) to the cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.
-
Repeat the procedure for each drug concentration and agonist.
Step 4: Data Analysis
-
The primary endpoint is the maximum platelet aggregation (%), which is the maximal change in light transmission.
-
For each drug, plot the percentage of inhibition of platelet aggregation against the drug concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) for both this compound and Aspirin against each agonist using a suitable non-linear regression analysis. The IC50 is the concentration of the inhibitor required to reduce the maximal aggregation by 50%.
Experimental Workflow Diagram
Caption: Workflow for Light Transmission Aggregometry.
Quantitative Data Summary
The inhibitory potency of this compound and Aspirin on platelet aggregation can be quantified by their respective IC50 values. It is important to note that these values can vary depending on the experimental conditions, including the specific agonist and its concentration, as well as the source of the platelets.
| Drug | Agonist | IC50 (µM) | Reference |
| This compound | Arachidonic Acid | ~0.28 | |
| Aspirin | Arachidonic Acid | ~6.3 | |
| Aspirin | Collagen | ~322.5 - 336.1 |
Discussion and Field-Proven Insights
The head-to-head comparison of this compound and Aspirin reveals critical differences in their antiplatelet profiles.
-
Potency: Based on the available data for arachidonic acid-induced aggregation, this compound appears to be a more potent inhibitor of platelet aggregation in vitro than Aspirin, as evidenced by its significantly lower IC50 value. This is consistent with findings that this compound is a highly potent inhibitor of prostaglandin synthesis.[6]
-
Duration of Effect: The most significant differentiating factor is the duration of their antiplatelet effect. Aspirin's irreversible inhibition of COX-1 results in a prolonged effect that lasts for the life of the platelet.[1] This is the cornerstone of its efficacy in the long-term prevention of cardiovascular events. Conversely, this compound's reversible inhibition leads to a transient antiplatelet effect that is dependent on its pharmacokinetic profile.[7] This makes it less suitable for chronic antiplatelet therapy but is a key consideration in its use as an anti-inflammatory agent where sustained platelet inhibition may not be desirable.
-
Experimental Considerations: When designing in vitro comparative studies, the choice of agonist is crucial. Arachidonic acid directly assesses the efficacy of COX-1 inhibition, as its conversion to TXA2 is the primary pathway being blocked. Collagen is a more physiological agonist that activates platelets through a complex mechanism involving glycoprotein VI and subsequent TXA2 production, providing a broader view of the drug's impact on the overall aggregation process.
-
Clinical Implications: The distinct characteristics of this compound and Aspirin dictate their clinical applications. Aspirin's irreversible action makes it the drug of choice for long-term antiplatelet prophylaxis. The potent but reversible action of this compound is relevant to its primary use as an anti-inflammatory and analgesic, where its effect on platelets is a secondary consideration and potentially a contributing factor to bleeding risks.
Conclusion
References
- 1. Aspirin and this compound enhance platelet aggregation in mouse mesenteric arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet accumulation on collagen: drugs which inhibit arachidonic acid metabolism and affect intracellular cyclic AMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents the long-lasting inhibitory effect of aspirin on human platelet cyclo-oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of aspirin and this compound on the platelet contractile wave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects of aspirin and this compound on human platelet prostaglandin synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of aspirin and this compound on the platelet contractile wave - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Indomethacin in a Parkinson's Disease Model: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective effects of Indomethacin in preclinical models of Parkinson's Disease (PD). It offers a comparative analysis with other potential neuroprotective agents and includes detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.
Introduction: The Neuroinflammatory Landscape of Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] While the exact etiology of PD remains elusive, accumulating evidence strongly implicates neuroinflammation as a critical contributor to the ongoing neurodegenerative process.[3][4] In the PD brain, activated microglia and astrocytes release a cascade of pro-inflammatory mediators, including cytokines and reactive oxygen species, which create a neurotoxic environment that exacerbates neuronal damage.[3][5] This self-perpetuating cycle of inflammation and neurodegeneration presents a key therapeutic target for disease modification.
This compound: A Potential Neuroprotective Agent
This compound, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated neuroprotective properties in various models of neurodegeneration.[6][7] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key players in the inflammatory cascade.[7][8] By blocking COX activity, this compound reduces the production of prostaglandins, potent inflammatory mediators implicated in the pathophysiology of PD.[9]
Mechanism of Neuroprotection
The neuroprotective effects of this compound in the context of Parkinson's disease are believed to be multifactorial:
-
Inhibition of Neuroinflammation: By suppressing COX activity, this compound mitigates the production of pro-inflammatory prostaglandins, thereby reducing microglial activation and the subsequent release of neurotoxic factors.[7][10] Studies have shown that this compound can diminish microglial activation and lymphocytic infiltration in animal models of PD.[6]
-
Reduction of Oxidative Stress: Neuroinflammation is intrinsically linked to oxidative stress. Activated microglia are a major source of reactive oxygen species (ROS) that can damage neurons. By dampening the inflammatory response, this compound indirectly reduces oxidative stress.
-
Modulation of Neuronal Signaling Pathways: Research suggests that prostaglandins can influence neuronal survival pathways. By altering prostaglandin levels, this compound may directly impact neuronal resilience.
Comparative Analysis: this compound vs. Alternative Neuroprotective Strategies
While this compound shows promise, it is crucial to evaluate its efficacy in comparison to other potential neuroprotective agents for Parkinson's disease.
| Therapeutic Agent | Primary Mechanism of Action | Key Advantages | Key Limitations |
| This compound | Non-selective COX inhibitor | Broad anti-inflammatory effects; well-characterized pharmacology.[7][8] | Potential for gastrointestinal side effects with chronic use; non-selective nature may affect physiological COX functions. |
| Celecoxib | Selective COX-2 inhibitor | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. | Mixed results in PD models; some studies show delayed neuroprotection.[11] |
| Ibuprofen | Non-selective COX inhibitor | Epidemiological studies suggest a reduced risk of PD with long-term use.[8] | Similar side effect profile to this compound. |
| Minocycline | Tetracycline antibiotic | Inhibits microglial activation; possesses anti-inflammatory and anti-apoptotic properties.[12] | Broad-spectrum antibiotic effects; potential for development of resistance. |
| Rasagiline | MAO-B inhibitor | Symptomatic relief and potential disease-modifying effects.[12][13] | Primarily targets dopamine metabolism; neuroprotective effects are still under investigation. |
| Creatine | Energy metabolism enhancer | Supports mitochondrial function and reduces oxidative stress.[12] | Efficacy in clinical trials has been inconsistent. |
| Curcumin | Natural polyphenol | Anti-inflammatory, antioxidant, and anti-apoptotic properties.[14] | Poor bioavailability, requiring specialized formulations.[14] |
Experimental Validation of this compound's Neuroprotective Effects
To rigorously assess the neuroprotective potential of this compound, a combination of in vitro and in vivo experimental models is essential.
Experimental Workflow
References
- 1. Neuroinflammation in Parkinson's disease animal models: a cell stress response or a step in neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Neuroinflammation in the pathophysiology of Parkinson's disease: evidence from animal models to human in vivo studies with [11C]-PK11195 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]
- 6. This compound protects against neurodegeneration caused by MPTP intoxication in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound promotes survival of new neurons in the adult murine hippocampus accompanied by anti-inflammatory effects following MPTP-induced dopamine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroinflammation in Parkinson’s Disease and its Treatment Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]
- 13. Neuroprotective Strategies and Alternative Therapies for Parkinson Disease (A review). – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Plant-derived neuroprotective agents in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Indomethacin-Loaded Nanoparticles for Enhanced Therapeutic Efficacy
This guide provides a comprehensive analysis of the in vivo performance of Indomethacin-loaded nanoparticles, offering a direct comparison with conventional free this compound. We will delve into the experimental data that substantiates the improved anti-inflammatory and analgesic efficacy, favorable pharmacokinetic profile, and enhanced safety of nanoformulations. This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical validation and mechanistic advantages of nanocarrier-based drug delivery for non-steroidal anti-inflammatory drugs (NSAIDs).
The Rationale for Nanoparticle-Mediated this compound Delivery
This compound is a potent NSAID widely prescribed for managing pain and inflammation in conditions like arthritis.[1][2] However, its clinical utility is often hampered by significant drawbacks, including poor aqueous solubility, a short biological half-life of approximately 1.5-2 hours, and severe gastrointestinal side effects such as ulceration and hemorrhage.[1][3][4] These limitations necessitate frequent dosing, which in turn increases the risk of adverse events.[1]
Nanoparticle-based drug delivery systems offer a strategic solution to these challenges.[5] By encapsulating this compound within biocompatible nanocarriers, it is possible to:
-
Improve Bioavailability: Enhance the absorption of poorly soluble drugs.[1][5]
-
Provide Controlled Release: Prolong the drug's therapeutic action, reducing the need for frequent administration.[1][6]
-
Reduce Gastrointestinal Toxicity: Minimize direct contact of the drug with the gastric mucosa, thereby lowering the incidence of irritation and ulceration.[5][7]
-
Enhance Efficacy: Achieve superior therapeutic outcomes at equivalent or even lower doses compared to the free drug.[7]
This guide will compare this compound-loaded nanoparticles (Indo-NP) directly against free this compound solution (Free Indo) using data from established preclinical in vivo models.
Comparative Efficacy and Pharmacokinetics: A Data-Driven Analysis
The superiority of Indo-NP formulations is best demonstrated through direct comparative studies. The following sections synthesize key performance data from preclinical rodent models.
Enhanced Anti-inflammatory Activity
The carrageenan-induced paw edema model is a cornerstone for evaluating acute anti-inflammatory agents.[8][9][10] The irritant carrageenan triggers a localized, biphasic inflammatory response characterized by fluid exudation and swelling (edema).[9][11]
A study utilizing this compound-loaded gelatin nanoparticles (IGNP) demonstrated a significantly more potent anti-inflammatory effect compared to a free drug solution (IDM).[12][13] As shown in the table below, the nanoparticle formulation achieved a greater reduction in paw edema over a 12-hour period.
Table 1: Comparative Anti-inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema
| Treatment Group (10 mg/kg, oral) | % Inhibition of Edema at 3h | % Inhibition of Edema at 6h | % Inhibition of Edema at 12h |
|---|---|---|---|
| Free this compound (IDM) | 45.2% | 38.5% | 21.7% |
| This compound Nanoparticles (IGNP) | 68.4% | 61.3% | 45.8% |
(Data synthesized from Kumar et al., 2011)[12][13]
Similarly, in a chronic inflammation model using Complete Freund's Adjuvant (CFA)-induced arthritis, this compound-loaded nanocapsules (IndOH-NC) at a sub-therapeutic dose (1 mg/kg) showed significantly greater inhibition of paw edema compared to the free drug.[7]
Table 2: Efficacy in Chronic CFA-Induced Arthritis Model
| Treatment Group (1 mg/kg, i.p.) | % Inhibition of Edema (Day 14-21) |
|---|---|
| Free this compound (IndOH) | 14 ± 2% |
| This compound Nanocapsules (IndOH-NC) | 35 ± 2% |
(Data from Rigo et al., 2009)[7]
These results clearly indicate that nanoencapsulation leads to a more pronounced and sustained anti-inflammatory effect in both acute and chronic models.[7][12][13]
Superior Pharmacokinetic Profile
The enhanced efficacy of Indo-NP is directly linked to its improved pharmacokinetic properties. Nanoformulations are designed to increase the drug's systemic exposure and residence time.
Table 3: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg, oral)
| Parameter | Free this compound (IDM) | This compound Nanoparticles (IGNP) | Improvement |
|---|---|---|---|
| Cmax (Peak Plasma Conc.) | 51.66 ± 7.5 µg/mL | 110.81 ± 8.53 µg/mL | ~2.1x Increase |
| Tmax (Time to Peak Conc.) | 1 h | 3 h | Sustained Release |
| AUC0-12 (Total Drug Exposure) | 194.33 ± 46.76 µg·h/mL | 1009.78 ± 80.24 µg·h/mL | ~5.2x Increase |
| Relative Bioavailability | 100% | ~500% | 5-fold Increase |
(Data from Kumar et al., 2011)[12][13]
Causality Behind the Data:
-
Increased Cmax and AUC: The nanoparticle formulation enhances the solubility and absorption of this compound, leading to significantly higher plasma concentrations and overall drug exposure.[12][13] This suggests that a lower dose of Indo-NP could achieve the same therapeutic effect as a higher dose of the free drug, potentially reducing dose-dependent toxicity.
-
Delayed Tmax: The shift in Tmax from 1 hour to 3 hours is a hallmark of a controlled-release system.[12][13] The nanoparticles act as a reservoir, releasing the drug over an extended period. This avoids the rapid "peak and trough" fluctuations seen with conventional formulations and provides more stable, sustained therapeutic coverage.
Enhanced Safety and Reduced Gastrointestinal Toxicity
A primary driver for developing this compound nanoformulations is to mitigate its severe gastrointestinal side effects.[1][7] By preventing the direct contact of crystalline this compound with the stomach lining, nanoparticles significantly reduce local irritation.
In a study comparing this compound nanocapsules (IndOH-NC) to the free drug, the nanocapsule-treated animals showed significantly less gastrointestinal damage across the duodenum, jejunum, and ileum.[7] This improved safety profile, coupled with enhanced efficacy, represents a major therapeutic advancement.
The Mechanistic Advantage of this compound Nanoparticles
The superior performance of Indo-NP is not merely a consequence of size but a result of fundamental changes in how the drug is absorbed and distributed.
Caption: Mechanism of Indo-NP advantage over free this compound.
Studies suggest that nanoparticles are taken up by the intestinal epithelium through energy-dependent endocytosis pathways, a more efficient process than the passive diffusion relied upon by the poorly soluble free drug.[14][15] This active uptake mechanism, combined with the protective effect in the stomach and controlled release in the intestine, provides a clear mechanistic basis for the observed improvements in bioavailability, efficacy, and safety.[7][14][15]
Standardized Protocols for In Vivo Validation
Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for the key in vivo experiments used to validate and compare Indo-NP and Free Indo.
Experimental Workflow Overview
Caption: Standardized workflow for in vivo validation studies.
Protocol 1: Carrageenan-Induced Paw Edema Assay
This model assesses acute anti-inflammatory activity.[10][16]
-
1. Animal Grouping:
-
Acclimate male Wistar rats (180-220g) for at least one week.
-
Randomly assign animals to groups (n=6 per group): Vehicle Control (e.g., saline), Positive Control (Free Indo, 10 mg/kg), and Test Group (Indo-NP, 10 mg/kg).
-
-
2. Baseline Measurement:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
-
3. Drug Administration:
-
Administer the respective compounds to each group via oral gavage (p.o.).
-
-
4. Induction of Edema:
-
5. Paw Volume Measurement:
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 6 hours post-carrageenan injection.[9]
-
-
6. Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vₑ_control - Vₑ_treated) / Vₑ_control] x 100
-
Protocol 2: Formalin-Induced Nociception (Analgesia) Assay
This model evaluates analgesic effects against both neurogenic and inflammatory pain.[17][18] The test is biphasic: the early phase (0-5 min) is due to direct nociceptor activation, while the late phase (15-45 min) is driven by inflammatory mediators.[19][20]
-
1. Animal Grouping & Dosing:
-
Use Swiss albino mice (20-25g), grouped and dosed as described in Protocol 1.
-
-
2. Acclimation to Observation Chamber:
-
30 minutes after drug administration, place each mouse in a transparent observation chamber and allow it to acclimate for 15 minutes.
-
-
3. Induction of Nociception:
-
4. Behavioral Scoring:
-
Immediately after injection, record the cumulative time (in seconds) that the animal spends licking or biting the injected paw.
-
Score in two distinct phases:
-
Phase I (Acute/Neurogenic): 0 to 5 minutes post-injection.
-
Phase II (Inflammatory): 15 to 45 minutes post-injection.
-
-
-
5. Data Analysis:
-
Calculate the mean licking time for each group in both Phase I and Phase II.
-
Determine the percentage inhibition of nociceptive behavior for treated groups relative to the vehicle control.
-
Protocol 3: Histopathological Analysis of Gastric Mucosa
This protocol is essential for evaluating the gastrointestinal safety advantage of Indo-NP.
-
1. Animal Treatment:
-
Administer a higher dose of Free Indo and an equivalent dose of Indo-NP (e.g., 20 mg/kg/day) orally for 5-7 consecutive days to assess cumulative damage. Include a vehicle control group.
-
-
2. Tissue Collection:
-
On the final day, euthanize the animals 4 hours after the last dose.
-
Carefully excise the stomach, open it along the greater curvature, and gently rinse with cold saline to remove contents.
-
-
3. Macroscopic Evaluation:
-
Examine the gastric mucosa for visible signs of damage, such as redness, erosions, or ulcers. Score the lesions based on a predefined scale.
-
-
4. Histological Processing:
-
Fix the stomach tissues in 10% neutral buffered formalin.
-
Process the tissues through standard paraffin embedding procedures.
-
Section the tissues at 5 µm and stain with Hematoxylin and Eosin (H&E).
-
-
5. Microscopic Evaluation:
-
A blinded pathologist should examine the slides for signs of:
-
Score the severity of each parameter to obtain a quantitative gastric damage index.
-
Protocol 4: Cytokine Quantification by ELISA
This assay measures key inflammatory mediators to provide mechanistic insight into the anti-inflammatory action.
-
1. Sample Collection:
-
In the Carrageenan or CFA models, collect blood via cardiac puncture at the end of the experiment (e.g., 4 hours post-carrageenan).
-
Alternatively, excise the inflamed paw tissue.
-
-
2. Sample Processing:
-
3. ELISA Procedure:
-
Use commercially available ELISA kits for rat/mouse TNF-α and IL-6.[25]
-
Follow the manufacturer's protocol precisely. The general steps are:
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Incubate to allow the cytokine to bind.
-
Wash the plate, then add a biotinylated detection antibody.[25][26]
-
Incubate, wash, and then add Streptavidin-HRP enzyme.[25]
-
Incubate, wash, and add a TMB substrate to initiate a color reaction.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
-
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.[27]
-
Conclusion and Future Outlook
The in vivo experimental data presented in this guide provides compelling evidence that this compound-loaded nanoparticles are a superior alternative to conventional free this compound. The nanoformulation demonstrates significantly enhanced anti-inflammatory efficacy, a prolonged therapeutic effect due to a favorable pharmacokinetic profile, and a markedly improved gastrointestinal safety profile.[7][12][13] The detailed protocols provided herein offer a robust framework for researchers to validate novel NSAID formulations. Future work should focus on long-term toxicity studies and scaling up the nanoparticle manufacturing process to pave the way for clinical translation, potentially offering patients a more effective and safer treatment for inflammatory conditions.
References
- 1. Formulation, Characterization and Cytotoxic Effect of this compound-loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hybrid Nanobeads for Oral this compound Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan-Stabilized Lipid Vesicles with this compound for Modified Release with Prolonged Analgesic Effect: Biocompatibility, Pharmacokinetics and Organ Protection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of this compound-loaded nanoparticles [wisdomlib.org]
- 7. Effects of this compound-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. benchchem.com [benchchem.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In-vitro and in-vivo study of this compound loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicineinnovates.com [medicineinnovates.com]
- 15. Energy-Dependent Endocytosis Is Involved in the Absorption of this compound Nanoparticles in the Small Intestine [mdpi.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journal.maranatha.edu [journal.maranatha.edu]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. fn-test.com [fn-test.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Genotoxicity of Indomethacin: The Protective Role of Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties.[1][2] However, mounting evidence indicates that its clinical use is hampered by a range of adverse effects, including a significant potential for genotoxicity.[1][3][4] This guide provides a comprehensive analysis of the mechanisms underlying this compound-induced DNA damage and presents a comparative study of how antioxidants can mitigate this toxicity. The central mechanism of this compound's genotoxicity is its induction of oxidative stress, leading to the generation of reactive oxygen species (ROS) that damage cellular macromolecules, including DNA.[1][3][5][6] This guide synthesizes data from in vitro and in vivo studies, demonstrating that co-administration of antioxidants like N-acetylcysteine (NAC) and Vitamin C can significantly ameliorate these damaging effects by neutralizing ROS and bolstering endogenous antioxidant defenses. Detailed experimental protocols and data visualizations are provided to support researchers in assessing and mitigating the genotoxic risks associated with this compound and other xenobiotics.
Introduction: The Double-Edged Sword of this compound
This compound belongs to the acetic acid derivative class of NSAIDs and exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[2] While effective in managing conditions like rheumatoid arthritis and osteoarthritis, its utility is often limited by severe side effects, including gastrointestinal damage, hepatotoxicity, and renal impairment.[1][2]
A growing area of concern is the drug's genotoxicity—its ability to damage the genetic material within cells.[4] Such damage, if not properly repaired, can lead to mutations, chromosomal aberrations, and potentially contribute to long-term health risks. Understanding the molecular basis of this toxicity is paramount for developing safer therapeutic strategies.
The Primary Culprit: Oxidative Stress and this compound's Genotoxic Mechanism
The predominant mechanism by which this compound induces genotoxicity is through the induction of oxidative stress.[1][3][5] This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products is disrupted.[1]
Studies have demonstrated that this compound treatment leads to:
-
Increased Lipid Peroxidation: this compound elevates levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, where ROS attack lipids in cell membranes, leading to cellular damage.[1][3]
-
Depletion of Endogenous Antioxidants: The drug significantly decreases the levels of crucial intracellular antioxidants, such as reduced glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[3][7][8]
This surge in ROS and concurrent depletion of the cell's protective systems creates a highly damaging environment, where DNA becomes a primary target. The resulting DNA lesions can include single and double-strand breaks, as well as oxidative base modifications like 8-hydroxydeoxyguanosine (8-OH-dG), a marker of oxidative DNA damage.[9]
Caption: this compound's pathway to genotoxicity via oxidative stress.
Experimental Assessment of Genotoxicity
To quantify the DNA damage induced by this compound and the protective effects of antioxidants, several standard assays are employed. The most common are the Micronucleus Test and the Comet Assay.
The Micronucleus (MN) Test
The in vitro micronucleus test is a cornerstone of genotoxicity testing, identifying substances that cause chromosomal damage.[10] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indicator of clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss) events.[10] Studies consistently show that this compound treatment significantly increases the percentage of micronuclei in both in vitro (human peripheral blood lymphocytes) and in vivo (mice bone marrow cells) models.[1]
The Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[11][12] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage. This assay is particularly effective for evaluating damage from oxidative stress.[11] Research has shown that this compound induces significant DNA damage detectable by the comet assay in various cell types.[3][13]
Caption: Standard workflow for the alkaline Comet Assay.
The Protective Role of Antioxidants: A Comparative Analysis
The central role of oxidative stress in this compound's genotoxicity points to a clear therapeutic countermeasure: the use of antioxidants. By scavenging free radicals and supporting the cell's native antioxidant systems, these compounds can prevent DNA damage before it occurs.
N-Acetylcysteine (NAC)
NAC is a powerful antioxidant and a precursor to glutathione (GSH), a cornerstone of cellular antioxidant defense.[14][15] Studies have shown that pretreatment with NAC significantly mitigates this compound-induced damage. In animal models, NAC administration:
-
Restores the activity of antioxidant enzymes like SOD and catalase.[14]
-
Decreases levels of the lipid peroxidation marker, malondialdehyde (MDA).[14][15]
-
Reduces the levels of pro-inflammatory cytokines.[14]
-
Ameliorates apoptosis (programmed cell death) induced by this compound.[15][16]
The mechanism involves both direct scavenging of ROS and replenishing the intracellular pool of GSH, thereby enhancing the cell's ability to neutralize toxic insults.[14][16]
Ascorbic Acid (Vitamin C)
Vitamin C is a well-known dietary antioxidant that can directly neutralize a wide variety of ROS.[17] Its protective effects against this compound-induced oxidative damage have been well-documented.[7] Research demonstrates that co-administration of Vitamin C with this compound:
-
Significantly reverses the this compound-induced decrease in GSH levels.[8]
-
Restores the activity of depleted antioxidant enzymes.[7]
-
Prevents oxidation-induced mutations in human cells by decreasing levels of 8-oxo-guanine in genomic DNA.[17]
Other Promising Antioxidants
-
Curcumin: This natural polyphenol has been shown to attenuate this compound-induced genotoxicity both in vitro and in vivo, in part by reducing MDA levels and increasing GSH concentration.[1][18]
-
Lycopene: Found in tomatoes, lycopene has been shown to protect against this compound-induced gastric ulcers and DNA damage by improving SOD activity and GSH levels.[13][19]
Data Summary: this compound Genotoxicity With and Without Antioxidants
The following table summarizes representative data from studies assessing key biomarkers of genotoxicity and oxidative stress.
| Parameter | Control Group | This compound Only | This compound + NAC | This compound + Vitamin C |
| Micronucleus Frequency (%) | Low | High [1][3] | Low | Low |
| Comet Assay (% Tail DNA) | Low | High [3][13] | Low | Low |
| Malondialdehyde (MDA) Level | Low | High [1][14] | Low[14][15] | Low[7] |
| Glutathione (GSH) Level | High | Low [1][3] | High[16] | High[8] |
| Superoxide Dismutase (SOD) Activity | High | Low [3][7] | High[14][15] | High[7] |
Note: "Low" and "High" represent qualitative changes relative to the control group as consistently reported in the literature.
Caption: Antioxidants intervene by neutralizing ROS.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed protocols are essential.
Protocol 1: In Vivo Micronucleus Assay in Rodent Bone Marrow
-
Objective: To assess the clastogenic/aneugenic potential of this compound +/- antioxidants.
-
Model: Swiss albino mice or Wistar rats.
-
Procedure:
-
Animal Dosing: Divide animals into groups (e.g., Vehicle Control, this compound, this compound + Antioxidant). Administer the antioxidant (e.g., NAC, 500 mg/kg) orally for a set period (e.g., 5-7 days) before this compound administration (e.g., a single oral dose of 30-50 mg/kg).[15][16]
-
Sample Collection: 24 hours after the final treatment, humanely euthanize the animals.[1][18]
-
Bone Marrow Aspiration: Aspirate bone marrow cells from the femurs into a centrifuge tube containing fetal bovine serum (FBS).
-
Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet. Create smears on clean glass slides.
-
Fixation & Staining: Air-dry the slides, fix in absolute methanol, and stain with Giemsa solution.
-
Scoring: Under a microscope (1000x magnification), score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Calculate the percentage of micronucleated PCEs (%MN-PCE).
-
Cytotoxicity Assessment: Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) by counting at least 500 total erythrocytes. A significant decrease in the PCE/NCE ratio indicates bone marrow toxicity.[1]
-
-
Regulatory Guideline: Refer to OECD Test Guideline 474.[20]
Protocol 2: In Vitro Alkaline Comet Assay
-
Objective: To quantify DNA strand breaks in cells treated with this compound +/- antioxidants.
-
Model: Human peripheral blood lymphocytes or a relevant cell line (e.g., HepG2).[1][21]
-
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of this compound (e.g., 100-200 µM) with or without pre-incubation with an antioxidant (e.g., Curcumin, 27 µM) for a specified duration (e.g., 24 hours).[1][18] Include negative (vehicle) and positive (e.g., H₂O₂) controls.
-
Slide Preparation: Mix a small aliquot of treated cells (~10,000) with 0.7% low melting point (LMP) agarose at 37°C. Pipette this mixture onto a slide pre-coated with 1% normal melting point agarose and cover with a coverslip.
-
Lysis: After the gel solidifies, remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[22]
-
DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA to unwind.[22]
-
Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes at 4°C.[22]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with an intercalating dye (e.g., SYBR Green or ethidium bromide).
-
Scoring: Visualize slides using a fluorescence microscope. Use specialized software to score at least 50-100 randomly selected comets per slide. The primary metric is the "% DNA in the tail."[22]
-
Discussion and Future Perspectives
The evidence strongly indicates that oxidative stress is a key pathway for this compound-induced genotoxicity.[1][3] This is a critical consideration in drug safety assessment, as genotoxic events can have severe long-term consequences. The comparative data clearly demonstrate that co-administration of antioxidants, such as N-acetylcysteine and Vitamin C, offers a potent and mechanistically plausible strategy to mitigate this risk.[7][8][14][15]
This protective effect is achieved by directly reducing the burden of ROS and by supporting the cell's intrinsic antioxidant defense systems. For drug development professionals, these findings suggest that:
-
Co-formulation Strategies: Developing formulations that combine NSAIDs with specific antioxidants could lead to drugs with improved safety profiles.
-
Patient Supplementation: Recommending antioxidant supplementation for patients on long-term this compound therapy could be a viable clinical strategy, though this requires further clinical validation.
-
Early-Stage Screening: Incorporating oxidative stress and antioxidant rescue assays into early-stage drug screening can help identify and de-risk compounds with potential genotoxic liabilities.
Future research should focus on large-scale clinical trials to validate the protective effects of antioxidants in patients receiving this compound. Furthermore, exploring novel, highly targeted antioxidants may yield even more effective protective agents with fewer off-target effects.
Conclusion
This compound possesses significant genotoxic potential, primarily mediated through the induction of oxidative stress. This leads to the depletion of cellular antioxidants and subsequent damage to DNA. A robust body of evidence, supported by standard genotoxicity assays, confirms that antioxidants like N-acetylcysteine and Vitamin C can effectively counteract this damage. By neutralizing reactive oxygen species and bolstering cellular defenses, these agents significantly reduce the frequency of DNA lesions and micronuclei formation. Integrating this understanding into drug development and clinical practice can pave the way for safer and more effective use of this potent anti-inflammatory agent.
References
- 1. In vitro and in vivo assessment of this compound-induced genotoxicity: protection by curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of potential oxidative damage, hepatotoxicity, and cytogenotoxicity in male Wistar rats: Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-inflammatory drug this compound, for its genotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Suppression of hyperemia and DNA oxidation by this compound in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 21stcenturypathology.com [21stcenturypathology.com]
- 12. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of lycopene on DNA damage and oxidative stress on this compound-induced gastric ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effects and mechanisms of N-acetylcysteine on this compound-induced intestinal injury in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The gastroprotective effect of N-acetylcysteine and genistein in this compound-induced gastric injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine a possible protector against this compound-induced peptic ulcer: crosstalk between antioxidant, anti-inflammatory, and antiapoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vitamin C prevents DNA mutation induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. geneticsmr.org [geneticsmr.org]
- 22. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
A Senior Application Scientist's Guide to Replicating and Understanding Indomethacin's Antiviral Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for investigating the published antiviral properties of Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID). For decades, this compound has been clinically utilized for its potent anti-inflammatory effects, achieved through the non-selective inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes.[1][2] However, a growing body of evidence reveals a compelling, secondary function: direct antiviral activity against a diverse range of viruses.[3][4][5] These findings, particularly those suggesting mechanisms independent of COX inhibition, have positioned this compound as a promising candidate for drug repurposing.
This document moves beyond a simple recitation of facts to explain the causal logic behind experimental design. It is structured to empower researchers to not only replicate key findings but also to critically evaluate the underlying mechanisms and design further investigations.
Deconstructing the Published Findings: Viruses and Mechanisms
Initial observations and subsequent studies have documented this compound's efficacy against several clinically relevant viruses. The most significant findings suggest that its primary antiviral action is not merely a downstream effect of its anti-inflammatory properties but a direct interference with the viral life cycle.
Spectrum of Activity:
-
Coronaviruses: Potent activity has been reported against SARS-CoV, canine coronavirus (CCoV), and SARS-CoV-2.[6][7][8] Studies have demonstrated a significant reduction in viral yield, with some showing over a 1,000-fold decrease in infectious virus production.[1][7]
-
Vesicular Stomatitis Virus (VSV): Research indicates this compound inhibits VSV replication by blocking the translation of viral proteins.[9]
-
Other RNA and DNA Viruses: The drug has also shown varying degrees of activity against Respiratory Syncytial Virus (RSV), rotavirus, hepatitis B, and herpesviruses.[1][3][5]
Proposed Mechanisms of Antiviral Action: The antiviral activity of this compound appears to be multifaceted, involving both direct and indirect host-mediated pathways. Critically, many of these effects are observed at concentrations that do not correlate with COX inhibition, pointing to distinct mechanisms.[3][7]
-
Inhibition of Viral RNA Synthesis: The most frequently cited direct mechanism, particularly for coronaviruses, is the blockage of viral RNA synthesis.[1][7] This action occurs post-entry and is independent of its effect on prostaglandins.
-
Activation of Host Antiviral Pathways:
-
Protein Kinase R (PKR) Activation: In VSV-infected cells, this compound was shown to activate the dsRNA-dependent protein kinase PKR.[10] Activated PKR phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis, which disproportionately affects the virus-hijacked cellular machinery.[3]
-
Potentiation of the Interferon Response: More recent evidence suggests this compound can act as a potent potentiator of the interferon response by increasing STAT1 phosphorylation, thereby enhancing the transcription of interferon-stimulated genes (ISGs) that establish an antiviral state.[11][12]
-
-
Modulation of Inflammatory Response (COX-Dependent): While distinct from its direct antiviral role, this compound's classical anti-inflammatory function is crucial in vivo. By inhibiting COX enzymes, it reduces the production of prostaglandins like PGE2, which are often exploited by viruses to create a favorable, pro-inflammatory environment for replication.[3][13] This can mitigate the severe inflammation and cytokine storms associated with diseases like COVID-19.[14][15]
Caption: Proposed antiviral mechanisms of this compound.
A Practical Guide to Replicating Core Antiviral Experiments
The following protocols are designed as a self-validating workflow. Each experiment builds upon the last, providing a multi-pronged approach to confirm the antiviral effect and elucidate the mechanism of action.
Caption: A logical workflow for validating antiviral activity.
Experiment 1: Foundational Efficacy and Cytotoxicity Assessment
Causality & Rationale: Before assessing antiviral activity, one must establish a concentration range where the drug itself does not kill the host cells. The MTT assay measures mitochondrial activity, a proxy for cell viability. This ensures that any observed reduction in viral production is due to a specific antiviral effect, not simply drug-induced cell death. The subsequent viral yield reduction assay is the gold standard for determining if a compound can inhibit the production of new, infectious viral particles.
A. Cytotoxicity (MTT) Assay Protocol:
-
Cell Plating: Seed a suitable cell line (e.g., Vero E6 for SARS-CoV-2, A549 for respiratory viruses) in a 96-well plate at a density that ensures ~80-90% confluency after 24 hours.[16]
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from high (e.g., 1000 µM) to low (e.g., ~1 µM) concentrations.[16]
-
Treatment: Remove old media from cells and add the diluted this compound. Include "vehicle control" wells (medium with the drug solvent, e.g., ethanol) and "cell control" wells (medium only).[16]
-
Incubation: Incubate for a period that matches your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
Readout: Measure absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration at which cell viability is reduced by 50%.
B. Viral Yield Reduction Assay (TCID50 or Plaque Assay):
-
Cell Plating & Infection: Seed cells in plates (e.g., 24- or 48-well). Once confluent, infect with the target virus at a defined Multiplicity of Infection (MOI), typically low (e.g., 0.01-0.1), for 1-2 hours.[2][9]
-
Treatment: After the adsorption period, remove the viral inoculum, wash cells with PBS, and add fresh medium containing serial dilutions of this compound (at concentrations well below the CC50).[2]
-
Incubation: Incubate for 48-72 hours, or until cytopathic effect (CPE) is visible in untreated, infected control wells.
-
Harvest: Collect the supernatant from each well.
-
Titration: Determine the viral titer in each supernatant sample using a TCID50 assay (for viruses that don't form clear plaques) or a plaque assay.
-
Analysis: Calculate the 50% inhibitory concentration (IC50), the drug concentration that reduces viral yield by 50%. Determine the Selectivity Index (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window.
Experiment 2: Elucidating the Mechanism via Time-of-Addition
Causality & Rationale: This experiment dissects the viral lifecycle to determine when the drug is effective. If this compound only works when added after the virus has entered the cell, it strongly supports published findings of a post-entry mechanism, such as the inhibition of RNA synthesis, rather than blocking binding or entry.[7]
Protocol:
-
Setup: Prepare multiple sets of virally infected cell cultures as in Experiment 1.
-
Group A (Entry Inhibition): Add this compound (at ~5x IC50) to cells for 1 hour before infection and keep it present during the 1-hour viral adsorption. Then, wash and replace with drug-free medium for the remainder of the incubation.
-
Group B (Post-Entry Inhibition): Perform viral adsorption in drug-free medium. After adsorption, wash the cells and add medium containing this compound for the rest of the incubation.
-
Group C (Full-Time Control): Keep this compound present before, during, and after adsorption.
-
Harvest & Analysis: At the end of the incubation period, harvest the supernatant and measure viral yield for all groups. A significant reduction in yield only in Groups B and C confirms a post-entry mechanism of action.
Experiment 3: Direct Measurement of Viral RNA Synthesis
Causality & Rationale: While a reduction in infectious particles is the ultimate goal, directly measuring viral RNA provides molecular evidence to support the proposed mechanism. This assay tests the specific hypothesis that this compound interferes with the viral replication machinery.[7]
Protocol:
-
Infection & Treatment: Infect cells at a higher MOI (e.g., 1-3) to ensure a synchronous infection. Treat with this compound (at ~5x IC50) or vehicle control post-adsorption.
-
RNA Extraction: At various time points post-infection (e.g., 8, 12, 24 hours), lyse the cells and perform total RNA extraction.
-
RT-qPCR: Perform a two-step reverse transcription quantitative PCR.
-
Reverse Transcription: Convert an equal amount of total RNA to cDNA.
-
qPCR: Use primers/probes specific for a viral gene (e.g., RdRp, N gene) and a host housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Analysis: Use the ΔΔCt method to calculate the fold-change in viral RNA levels in this compound-treated samples relative to the vehicle-treated controls at each time point. A significant decrease in viral RNA corroborates the inhibition of replication.
Data Presentation and Comparative Analysis
Organizing experimental data into clear, comparative tables is essential for interpretation.
Table 1: Representative Antiviral and Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) | Viral Titer (log10 TCID50/mL) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 6.5 ± 0.2 | 0 |
| 10 | 98 ± 3.2 | 5.1 ± 0.3 | 96.0 |
| 25 | 95 ± 5.1 | 4.0 ± 0.2 | 99.7 |
| 50 | 92 ± 4.8 | <2.0 (Below detection) | >99.99 |
| 100 | 88 ± 6.0 | <2.0 (Below detection) | >99.99 |
| 500 | 48 ± 7.2 | - | - |
| Calculated Values | CC50 ≈ 500 µM | IC50 ≈ 8 µM | SI ≈ 62.5 |
Table 2: Representative Time-of-Addition Assay Results
| Treatment Window | Viral Titer Reduction (%) | Implied Mechanism |
|---|---|---|
| Entry (Pre- & During Adsorption) | 15% | Ineffective against entry |
| Post-Entry | 98% | Effective post-entry |
| Full-Time | 99% | Confirms overall efficacy |
Discussion: Synthesizing Data and Charting Future Directions
Successfully replicating the data presented above would provide strong validation of this compound's direct, post-entry antiviral activity. However, the narrative is complex. Some studies using different NSAIDs or cell systems have found that while SARS-CoV-2 infection induces COX-2, its inhibition did not affect viral replication, suggesting the anti-inflammatory role may be more context-dependent or dominant in certain scenarios.[17]
Key Considerations for Researchers:
-
Cell Line Choice: While cell lines like Vero are useful for initial screening, validating findings in more physiologically relevant models, such as primary human airway epithelial cells or airway organoids, is a critical next step.[11]
-
Viral Variants: The emergence of new viral variants necessitates re-evaluation of antiviral efficacy.
-
Combination Therapies: Published data suggests this compound may have a synergistic effect when combined with other antivirals (e.g., Remdesivir) or with interferon-alpha.[3][11][12] This is a fertile area for further investigation.
Conclusion: The evidence supporting this compound's antiviral properties is robust and compelling. The proposed mechanisms—particularly the COX-independent inhibition of viral RNA synthesis and the potentiation of the host's innate immune response—present exciting avenues for therapeutic development. By employing the systematic, causality-driven experimental approach outlined in this guide, researchers can reliably validate these published findings and contribute to the potential repurposing of this long-established drug in the fight against viral diseases.
References
- 1. This compound and resveratrol as potential treatment adjuncts for SARS‐CoV‐2/COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound: an exploratory study of antiviral mechanism and host-pathogen interaction in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound has a potent antiviral activity against SARS coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of viral protein translation by this compound in vesicular stomatitis virus infection: role of eIF2α kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunopathol.com [immunopathol.com]
- 11. Combating pan-coronavirus infection by this compound through simultaneously inhibiting viral replication and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.eur.nl [pure.eur.nl]
- 13. Antiviral effect of a selective COX-2 inhibitor on H5N1 infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IIT Madras designed trial shows efficacy of this compound Drug in treating hospitalised mild and moderate COVID-19 patients | Indian Institute of Technology Madras [iitm.ac.in]
- 15. Press Release:Press Information Bureau [pib.gov.in]
- 16. In-silico screening and in-vitro assay show the antiviral effect of this compound against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxgenase-2 is induced by SARS-CoV-2 infection but does not affect viral entry or replication - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Indomethacin Disposal: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical compound extends far beyond its use in an experiment. The final step—disposal—is a critical point of control, safeguarding both laboratory personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of indomethacin, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship.
The Imperative for Proper Disposal: Understanding this compound's Profile
This compound, a potent non-steroidal anti-inflammatory drug (NSAID), is classified as a hazardous substance due to its toxicological profile.[1] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and pose a significant risk to aquatic life and potentially human health through the water supply. In the United States, the disposal of such pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), with state and local regulations often imposing even stricter standards.[1] Therefore, a disciplined and informed approach to its disposal is not just a matter of best practice, but a legal and ethical necessity.
Core Protocol: Segregation and Containment at the Source
The foundation of safe this compound disposal lies in immediate and correct waste characterization and segregation at the point of generation.[1] This proactive measure prevents cross-contamination and ensures a compliant downstream waste management process.
Table 1: this compound Waste Classification
| Waste Stream | Description | Disposal Container |
| Bulk this compound | Unused, expired, or off-specification solid this compound powder. | Dedicated, clearly labeled hazardous waste container. |
| Contaminated Labware | Glassware, plasticware, pipette tips, etc., that have come into direct contact with this compound. | Designated hazardous waste container for solids. |
| Contaminated PPE | Gloves, lab coats, bench paper, etc., contaminated with this compound. | Hazardous waste container for solid waste. |
| Spill Cleanup Materials | Absorbent materials (vermiculite, sand) used to clean up this compound spills. | Placed into the designated hazardous waste container.[1] |
| Aqueous Solutions | Solutions containing this compound. | Designated hazardous waste container for liquid waste. |
Causality Note: Segregating waste streams is paramount. Mixing hazardous waste like this compound with non-hazardous waste can render the entire volume hazardous, significantly increasing disposal costs and regulatory burden. Furthermore, commingling incompatible chemicals can lead to dangerous reactions.[2]
Step-by-Step Disposal Workflow
The following protocol outlines the standard operating procedure for the safe disposal of this compound waste from generation to final disposition.
Step 1: Waste Identification and Segregation
-
Identify: All materials that have been in contact with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials, must be classified as hazardous waste.[1]
-
Segregate: Immediately separate this hazardous waste from general laboratory trash. Utilize dedicated, clearly marked containers for this compound waste.
Step 2: Container Management
-
Select Appropriate Containers: Use containers that are compatible with this compound and are in good condition with secure, tight-fitting lids.[1]
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Waste").[1]
Step 3: Secure Storage (Satellite Accumulation)
-
Location: Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Safety: The SAA should be away from general traffic and incompatible materials to prevent accidental spills or reactions.
Step 4: Professional Disposal
-
Engage a Licensed Vendor: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company.[1]
-
Incineration: The standard and required method for the disposal of hazardous pharmaceutical waste is high-temperature incineration.[1] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Retain all documentation, including the hazardous waste manifest provided by the disposal company, to ensure a complete record of compliance.[3]
A Note on "Sewering": Under no circumstances should this compound or its solutions be poured down the drain.[1] This practice is explicitly prohibited by the EPA for hazardous pharmaceutical waste and contributes to environmental pollution.[4][5]
Emergency Preparedness: Managing this compound Spills
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental release.
-
Evacuate and Ventilate: Ensure the immediate area is clear and, if safe to do so, increase ventilation to the space.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills of powdered this compound, respiratory protection may be necessary to avoid inhalation.[6][7]
-
Contain the Spill: Prevent the spread of the material. For powders, this can be done by carefully covering the spill.
-
Clean-Up:
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medicalwastepros.com [medicalwastepros.com]
- 4. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 5. dykema.com [dykema.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Navigating the Handling of Indomethacin: A Guide to Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is a valuable tool in research and development.[1][2] However, its pharmacological activity is coupled with significant occupational health risks if not handled correctly. This guide provides essential, in-depth procedural guidance on the appropriate personal protective equipment (PPE) and safety protocols for handling this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: Why Specialized PPE is Non-Negotiable
This compound is classified as a hazardous substance with acute toxicity.[3][4][5] Exposure, even at low levels, can lead to severe health effects.[6] The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.
Key hazards associated with this compound include:
-
Dermal Toxicity: Fatal in contact with skin.[3]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[3]
-
Gastrointestinal Damage: Can cause stomach or intestinal bleeding, which can be fatal.[1][2][8][9]
Given these substantial risks, a comprehensive PPE strategy is paramount. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core Directive: Personal Protective Equipment (PPE) for Handling this compound
The following table outlines the recommended PPE for various laboratory activities involving this compound. This guidance is synthesized from safety data sheets and occupational safety standards.[10][11][12][13][14]
| Activity | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Compounding (Dry Powder) | Tightly fitting safety goggles with side-shields.[11] A face shield may be required depending on the quantity and potential for aerosolization.[5] | Two pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove changed immediately upon contamination.[15] | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential to prevent inhalation of the fine powder.[4][10][12] | A disposable, low-permeability lab coat or gown.[10][11] Full protective suit for large quantities.[10] |
| Handling Solutions | Safety glasses with side shields.[16] Goggles are recommended if there is a splash hazard.[12] | Chemical-resistant gloves (e.g., nitrile).[13][15] | Generally not required if handled in a well-ventilated area or a chemical fume hood.[14][17] | A standard lab coat.[10] |
| Spill Cleanup | Chemical splash goggles and a face shield.[10] | Heavy-duty, chemical-resistant gloves.[10] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[10] | A chemical-resistant apron or coveralls over a lab coat.[12][18] |
| Waste Disposal | Safety glasses with side shields.[16] | Chemical-resistant gloves.[15] | Not typically required if waste is properly contained. | A standard lab coat.[10] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risks.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[17][19]
-
Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.[13]
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation
-
Ventilation: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[14][17]
-
Dissolving: When dissolving the powder, add the solvent to the powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and appropriate hazard symbols.
Operational and Disposal Plans: Managing Spills and Waste
Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill and the materials involved.
-
PPE: Don the appropriate PPE for spill cleanup, including respiratory protection.[10]
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material to contain the liquid.
-
Cleanup: Carefully scoop the absorbent material and spilled substance into a clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough rinse.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[20]
Waste Disposal
This compound and all materials contaminated with it must be treated as hazardous waste.[20]
-
Segregation: Segregate this compound waste from non-hazardous waste streams.[20]
-
Containerization: Use dedicated, clearly labeled, and sealed containers for all this compound waste.[20] This includes empty stock containers, contaminated PPE, and spill cleanup materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company.[20] Do not dispose of this compound down the drain.[20]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Conclusion
A thorough understanding of the risks and strict adherence to safety protocols are essential when working with this compound. By implementing the appropriate personal protective equipment and following the procedural guidance outlined in this document, researchers can mitigate the risks of exposure and ensure a safe laboratory environment. Regular review of safety data sheets and institutional safety protocols is strongly recommended to stay current with best practices.
References
- 1. dangerousdrugs.com [dangerousdrugs.com]
- 2. This compound Oral Capsule: Side Effects, Dosage & More [healthline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ohsonline.com [ohsonline.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. drugs.com [drugs.com]
- 9. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. echemi.com [echemi.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. fishersci.com [fishersci.com]
- 15. mjhughes.com [mjhughes.com]
- 16. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. int-enviroguard.com [int-enviroguard.com]
- 19. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 20. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
